Trimethylurea
Description
Properties
IUPAC Name |
1,1,3-trimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-5-4(7)6(2)3/h1-3H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSWCAGTKRUTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212548 | |
| Record name | N,N',N'-Trimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-14-4 | |
| Record name | N,N,N′-Trimethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N',N'-Trimethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409292 | |
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| Record name | N,N',N'-Trimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIMETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMK4WZ573B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,1,3-Trimethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis protocols for 1,1,3-trimethylurea, a valuable intermediate in organic synthesis. Due to the limited availability of direct published protocols for this specific compound, this document outlines two principal and chemically robust synthesis routes based on well-established reactions of analogous substituted ureas. The information presented herein is intended to equip researchers with the necessary details to safely and effectively synthesize 1,1,3-trimethylurea in a laboratory setting.
Core Synthesis Pathways
The synthesis of 1,1,3-trimethylurea can be approached through two primary pathways, both of which are standard methods for the formation of unsymmetrical ureas:
-
Reaction of N-Methylamine with Dimethylcarbamoyl Chloride: This method involves the nucleophilic attack of methylamine (B109427) on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The reaction typically proceeds readily and forms a hydrochloride salt of the product, which is then neutralized.
-
Reaction of N,N-Dimethylamine with Methyl Isocyanate: This pathway utilizes the highly reactive nature of isocyanates. The lone pair of electrons on the nitrogen of N,N-dimethylamine attacks the central carbon of the isocyanate group, leading to the formation of the urea (B33335) linkage. This reaction is generally exothermic and proceeds rapidly.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two proposed synthesis protocols for 1,1,3-trimethylurea. These values are based on typical conditions for analogous urea syntheses and may require optimization for specific experimental setups.
| Parameter | Protocol 1: From N-Methylamine and Dimethylcarbamoyl Chloride | Protocol 2: From N,N-Dimethylamine and Methyl Isocyanate |
| Reactants | N-Methylamine, Dimethylcarbamoyl Chloride | N,N-Dimethylamine, Methyl Isocyanate |
| Stoichiometry | 1.0 eq. N-Methylamine, 1.0 eq. Dimethylcarbamoyl Chloride, 1.1 eq. Base (e.g., Triethylamine) | 1.0 eq. N,N-Dimethylamine, 1.0 eq. Methyl Isocyanate |
| Solvent | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 30 minutes - 2 hours |
| Typical Yield | 85 - 95% (estimated) | 90 - 98% (estimated) |
| Purification Method | Aqueous workup followed by column chromatography or distillation | Removal of solvent, followed by distillation or recrystallization |
Experimental Protocols
Protocol 1: Synthesis of 1,1,3-Trimethylurea from N-Methylamine and Dimethylcarbamoyl Chloride
Materials:
-
N-Methylamine (solution in THF or as a gas)
-
Dimethylcarbamoyl Chloride
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Ice bath
Procedure:
-
To a stirred solution of N-methylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C (ice bath), add dimethylcarbamoyl chloride (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,1,3-trimethylurea by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 1,1,3-Trimethylurea from N,N-Dimethylamine and Methyl Isocyanate
Materials:
-
N,N-Dimethylamine (anhydrous)
-
Methyl Isocyanate
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring apparatus
-
Ice bath
Procedure:
-
To a stirred solution of N,N-dimethylamine (1.0 equivalent) in anhydrous diethyl ether at 0 °C (ice bath), add methyl isocyanate (1.0 equivalent) dropwise.
-
A white precipitate may form upon addition.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1,1,3-trimethylurea by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate (B1210297) mixture).
Mandatory Visualizations
An In-depth Technical Guide to the Chemical Properties of N,N,N'-Trimethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-Trimethylurea is an unsymmetrically substituted urea (B33335) derivative with the chemical formula C₄H₁₀N₂O. It serves as a valuable reagent and building block in organic synthesis and is of interest in various fields of chemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, a representative synthetic protocol, and safety information. The data presented herein is intended to support researchers and professionals in the effective application and handling of this compound.
Physicochemical Properties
N,N,N'-Trimethylurea is a solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol |
| Appearance | White to off-white solid/semi-solid mass |
| Melting Point | 74-75 °C |
| Boiling Point | 232.55 °C (estimated) |
| Density | 1.19 g/cm³ (estimated) |
| Solubility | Soluble in water. Slightly soluble in chloroform (B151607) and methanol. |
| pKa | 14.38 ± 0.46 (Predicted) |
| CAS Number | 632-14-4 |
Spectral Data
The structural elucidation of N,N,N'-Trimethylurea is supported by various spectroscopic techniques. The expected spectral data are summarized in the following tables.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | Singlet | 6H | N(CH₃)₂ |
| ~2.7 - 2.8 | Singlet | 3H | N'-CH₃ |
| ~5.0 - 5.5 | Broad Singlet | 1H | N'-H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~158 - 160 | C=O |
| ~36 - 38 | N(CH₃)₂ |
| ~28 - 30 | N'-CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3450 | Medium | N-H Stretch |
| ~2920 - 2980 | Medium | C-H Stretch (asymmetric) |
| ~2850 - 2900 | Medium | C-H Stretch (symmetric) |
| ~1630 - 1680 | Strong | C=O Stretch (Amide I) |
| ~1530 - 1570 | Medium | N-H Bend (Amide II) |
| ~1400 - 1450 | Medium | C-H Bend |
| ~1250 - 1300 | Medium | C-N Stretch |
Mass Spectrometry Data
The mass spectrum of N,N,N'-Trimethylurea is expected to show a molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns would involve the cleavage of the C-N bonds adjacent to the carbonyl group.
| m/z | Predicted Fragment Ion |
| 102 | [M]⁺ |
| 58 | [(CH₃)₂NCO]⁺ |
| 44 | [(CH₃)₂N]⁺ |
Experimental Protocols
Representative Synthesis of N,N,N'-Trimethylurea
This protocol describes a representative synthesis via the reaction of methyl isocyanate with dimethylamine (B145610).
Materials:
-
Methyl isocyanate
-
Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel or gas inlet tube
Procedure:
-
A solution of dimethylamine in anhydrous THF is placed in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
-
Methyl isocyanate is dissolved in anhydrous THF and added dropwise to the cooled dimethylamine solution with vigorous stirring. Alternatively, dimethylamine gas can be bubbled through a solution of methyl isocyanate in THF at 0 °C.
-
The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete reaction.
-
The solvent is removed under reduced pressure to yield the crude N,N,N'-Trimethylurea.
Purification:
The crude product can be purified by recrystallization. The choice of solvent depends on the impurities but a mixture of hexane (B92381) and ethyl acetate (B1210297) or isopropanol (B130326) could be suitable.
-
Dissolve the crude product in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualization of Synthetic Pathway
The following diagram illustrates a general workflow for the synthesis of an unsymmetrical urea, applicable to N,N,N'-Trimethylurea.
Caption: General workflow for the synthesis of unsymmetrical ureas.
Safety and Handling
N,N,N'-Trimethylurea should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
N,N,N'-Trimethylurea serves as a versatile building block in organic synthesis for the preparation of more complex molecules. Its structure is a motif found in various biologically active compounds, making it of interest in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. Furthermore, its physicochemical properties make it a subject of study in physical organic chemistry.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted by trained professionals in a suitably equipped laboratory.
An In-depth Technical Guide to Trimethylurea (CAS 632-14-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Trimethylurea (CAS 632-14-4), a substituted urea (B33335) derivative with emerging applications in biochemical research and as a reagent in organic synthesis. This document collates available data on its chemical and physical properties, synthesis, analytical methods, and toxicological profile. Detailed experimental protocols and data are presented to support its practical application in a laboratory setting. Furthermore, this guide explores its potential metabolic fate and its role as a chaotropic agent in proteomics.
Chemical and Physical Properties
This compound, also known as 1,1,3-trimethylurea or N,N,N'-trimethylurea, is a white crystalline solid at room temperature. It is characterized by the presence of three methyl groups attached to the urea backbone. Its properties make it soluble in water and polar organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 632-14-4 | [1] |
| Molecular Formula | C₄H₁₀N₂O | [1] |
| Molecular Weight | 102.14 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 74-75 °C | N/A |
| Boiling Point | Not available | |
| Solubility | Soluble in water and polar organic solvents | [1] |
| InChI Key | COSWCAGTKRUTQV-UHFFFAOYSA-N | [1] |
| SMILES | CNC(=O)N(C)C | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis of 1,1,3-Trimethylurea (Proposed)
Materials:
-
Methyl isocyanate
-
Dimethylamine (B145610) (solution in a suitable solvent, e.g., THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., hexane (B92381) or ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethylamine in an anhydrous solvent (diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of methyl isocyanate in the same anhydrous solvent to the cooled dimethylamine solution via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture to obtain pure 1,1,3-trimethylurea.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Diagram 1: Proposed Synthesis of this compound
References
An In-depth Technical Guide to the Physical Properties of Solid Trimethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of solid trimethylurea. The information is presented to support research, scientific analysis, and consideration of this compound in drug development processes. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for determining these properties are provided.
Introduction to this compound
This compound (TMU), with the chemical formula C4H10N2O, is a substituted urea (B33335) compound. At room temperature, it exists as a white to off-white crystalline solid.[1] Its molecular structure, featuring three methyl groups, imparts specific physical and chemical characteristics that are pertinent to its application in various scientific fields, including as a potential excipient in pharmaceutical formulations. Understanding its physical properties is crucial for predicting its behavior in different formulation and manufacturing processes.
Quantitative Physical Properties
The physical properties of solid this compound are summarized in the tables below. These values have been compiled from various scientific sources and databases.
Table 1: General and Molar Properties of this compound
| Property | Value |
| Chemical Formula | C4H10N2O |
| Molecular Weight | 102.14 g/mol |
| CAS Number | 632-14-4 |
| Appearance | White to Off-White Solid/Semi-Solid Mass |
| IUPAC Name | 1,1,3-Trimethylurea |
Table 2: Thermal and Density Properties of this compound
| Property | Value |
| Melting Point | 74-75 °C |
| Boiling Point | 232.55 °C |
| Density | 1.1900 g/cm³ |
Table 3: Solubility and Other Physicochemical Properties of this compound
| Property | Value |
| Water Solubility | Soluble |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol |
| pKa | 14.38 ± 0.46 (Predicted) |
| Refractive Index | 1.4386 (estimate) |
| Sensitivity | Hygroscopic |
Experimental Protocols for Property Determination
The following sections detail the methodologies for determining the key physical properties of solid this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which solid this compound transitions to a liquid state.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.[2]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end. A sample height of 2-3 mm is ideal.[3]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.
-
Heating: The apparatus is turned on, and the heating rate is initially set to be rapid to approach the expected melting point (approximately 10-15 °C below the literature value).[2]
-
Observation: As the temperature nears the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.[4]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[5]
Density Determination (Water Displacement Method)
Objective: To determine the density of solid this compound.
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
Beaker
-
Distilled water
-
Spatula
Procedure:
-
Mass Measurement: A known mass of solid this compound is accurately weighed using an analytical balance.[6]
-
Initial Volume Measurement: A specific volume of distilled water is added to a graduated cylinder, and the initial volume (V1) is recorded.[7]
-
Displacement: The weighed solid this compound is carefully added to the graduated cylinder, ensuring no water splashes out. The solid must be fully submerged.
-
Final Volume Measurement: The new volume of the water with the submerged solid (V2) is recorded.[7]
-
Calculation: The volume of the solid is calculated as the difference between the final and initial volumes (V_solid = V2 - V1). The density is then calculated using the formula: Density = Mass / V_solid.[6]
Solubility Determination (Qualitative)
Objective: To qualitatively assess the solubility of this compound in various solvents.
Apparatus:
-
Test tubes and test tube rack
-
Spatula
-
Graduated pipettes
-
Vortex mixer (optional)
-
Solvents (e.g., water, ethanol, chloroform)
Procedure:
-
Sample Preparation: A small, measured amount of solid this compound (e.g., 25 mg) is placed into a clean, dry test tube.[8]
-
Solvent Addition: A specific volume of the desired solvent (e.g., 0.75 mL) is added to the test tube.[8]
-
Mixing: The test tube is securely capped and shaken vigorously for a set period (e.g., 30-60 seconds). A vortex mixer can be used for more consistent mixing.[9]
-
Observation: The mixture is allowed to stand, and the solubility is observed. The compound is classified as soluble if it dissolves completely, partially soluble if some solid remains, and insoluble if the solid does not appear to dissolve.[10]
-
Repeat: The procedure is repeated with different solvents to build a solubility profile.
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
Objective: To determine the three-dimensional arrangement of atoms in a single crystal of this compound.
Apparatus:
-
Single-crystal X-ray diffractometer
-
Goniometer head
-
Microscope
-
Cryo-cooling system (optional)
-
X-ray source (e.g., Mo Kα radiation)
-
Detector
Procedure:
-
Crystal Selection and Mounting: A high-quality single crystal of this compound is selected under a microscope and mounted on a goniometer head using a suitable adhesive or oil.[11]
-
Centering: The mounted crystal is centered in the X-ray beam of the diffractometer.[12]
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are collected by the detector.[12] A complete dataset of diffraction intensities is collected over a range of crystal orientations.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best fit with the experimental data.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study and application of solid this compound.
Caption: Workflow for determining physical properties of solid this compound.
Caption: Logical relationships of physical properties in drug development.
Conclusion
The physical properties of solid this compound presented in this guide provide essential data for its potential use in research and development, particularly within the pharmaceutical industry. The detailed experimental protocols offer a foundation for consistent and accurate characterization. The interplay between its physical characteristics and the requirements of drug formulation and manufacturing underscores the importance of such a comprehensive understanding. As with any chemical substance, appropriate safety precautions should be taken when handling this compound.
References
- 1. This compound | 632-14-4 [amp.chemicalbook.com]
- 2. almaaqal.edu.iq [almaaqal.edu.iq]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. pennwest.edu [pennwest.edu]
- 6. chemistry-online.com [chemistry-online.com]
- 7. kbcc.cuny.edu [kbcc.cuny.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. saltise.ca [saltise.ca]
- 10. chem.ws [chem.ws]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
An In-Depth Technical Guide to the Molecular Structure and Bonding of Trimethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of N,N,N'-Trimethylurea (TMU). It delves into the precise geometric parameters determined by X-ray crystallography, the dynamics of internal rotation as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, and the vibrational characteristics observed in infrared and Raman spectroscopy. This document is intended to serve as a core reference for researchers in chemistry, pharmacology, and materials science, offering detailed experimental protocols, structured data, and visual representations of key molecular concepts.
Molecular Structure and Geometry
The three-dimensional arrangement of atoms in trimethylurea has been precisely determined using single-crystal X-ray diffraction. The crystal structure reveals the presence of two independent molecules in the asymmetric unit. One molecule is situated on a crystallographic mirror plane, while the other occupies a general position. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These values provide a quantitative basis for understanding the molecule's conformation and bonding.
Data Presentation: Bond Lengths and Angles
The following tables summarize the experimentally determined bond lengths and angles for the two independent molecules of this compound found in the crystal structure.
Table 1: Selected Bond Lengths (Å) for this compound
| Bond | Molecule 1 (Å) | Molecule 2 (Å) |
| C1=O1 | 1.244(3) | 1.243(2) |
| C1-N1 | 1.365(3) | 1.368(2) |
| C1-N2 | 1.378(3) | 1.379(2) |
| N1-C2 | 1.456(3) | 1.458(3) |
| N2-C3 | 1.461(3) | 1.462(3) |
| N2-C4 | 1.463(3) | 1.460(3) |
Table 2: Selected Bond Angles (°) for this compound
| Angle | Molecule 1 (°) | Molecule 2 (°) |
| O1-C1-N1 | 121.4(2) | 121.2(2) |
| O1-C1-N2 | 121.3(2) | 121.4(2) |
| N1-C1-N2 | 117.3(2) | 117.4(2) |
| C1-N1-C2 | 123.5(2) | 123.1(2) |
| C1-N2-C3 | 120.1(2) | 119.8(2) |
| C1-N2-C4 | 121.8(2) | 122.1(2) |
| C3-N2-C4 | 116.8(2) | 117.0(2) |
Molecular Visualization
The fundamental structure of a single this compound molecule is depicted below, with standard atom color-coding.
Bonding and Electronic Effects
The bonding in this compound is characterized by significant electron delocalization within the urea (B33335) backbone, which has profound effects on its structure and reactivity.
Resonance Structures
The planar geometry around the nitrogen atoms and the shortened C-N bond lengths are indicative of resonance. The lone pair of electrons on each nitrogen atom can be delocalized into the carbonyl group's π-system. This delocalization imparts partial double-bond character to the C-N bonds and reduces the double-bond character of the C=O bond.
Rotational Barrier
A direct consequence of the partial double-bond character of the C-N bonds is a significant barrier to rotation around these bonds. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy has been employed to quantify this rotational barrier. The Gibbs free energy of activation (ΔG‡) for rotation around the C-N(CH₃)₂ bond is influenced by the solvent environment, highlighting the role of intermolecular interactions.
Table 3: Activation Parameters for C-N(CH₃)₂ Bond Rotation
| Solvent | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| CD₂Cl₂ | 11.3 ± 0.6 | - | - |
| CD₃OD | 10.5 ± 0.3 | - | - |
| D₂O/CD₃OD | 12.4 | - | - |
Data from Pontes and Basso, J. Phys. Chem. A 2010, 114, 22, 6423–6430.
The increase in the rotational barrier in protic solvents like a water/methanol mixture is attributed to the stabilization of the planar ground state through hydrogen bonding with the carbonyl oxygen.
Hydrogen Bonding
In the solid state, this compound molecules form chains through classical N-H···O=C hydrogen bonds. This intermolecular interaction plays a crucial role in the crystal packing and influences the physical properties of the material.
Spectroscopic Characterization
Vibrational and nuclear magnetic resonance spectroscopy provide further insights into the bonding and dynamics of this compound.
Vibrational Spectroscopy (FTIR & Raman)
The vibrational spectrum of this compound is complex, but several key modes are characteristic of its structure. Due to a lack of a detailed published vibrational analysis specifically for N,N,N'-trimethylurea, the assignments in Table 4 are based on comprehensive studies of the closely related N,N'-dimethylurea and N,N,N',N'-tetramethylurea. These assignments are made with a high degree of confidence due to the similarity in the core urea structure.
Table 4: Principal Vibrational Modes of this compound (Approximate)
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3400 | ν(N-H) | N-H stretching |
| ~2950 | ν(C-H) | C-H stretching of methyl groups |
| ~1640 | Amide I (ν(C=O)) | C=O stretching, with some C-N stretch character |
| ~1540 | Amide II (δ(N-H) + ν(C-N)) | N-H bending coupled with C-N stretching |
| ~1410 | δ(CH₃) | Asymmetric and symmetric CH₃ bending |
| ~1250 | Amide III | C-N stretching and N-H bending |
| ~770 | γ(N-H) | Out-of-plane N-H wagging |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. In the ¹H NMR spectrum, distinct signals are observed for the N-H proton and the three methyl groups. The chemical shifts of the N(CH₃)₂ groups can be non-equivalent at low temperatures due to the slow rotation around the C-N bond.
Table 5: Typical ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Group | Chemical Shift (ppm) |
| ¹H | N-H | ~5.0 - 6.0 |
| ¹H | N-CH₃ | ~2.7 - 2.9 |
| ¹H | N(CH₃)₂ | ~2.9 - 3.1 |
| ¹³C | C=O | ~158 |
| ¹³C | N-CH₃ | ~27 |
| ¹³C | N(CH₃)₂ | ~36 |
Note: Chemical shifts are approximate and can vary with solvent and temperature.
Experimental Protocols
This section provides an overview of the methodologies used to obtain the structural and dynamic data presented in this guide.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent (e.g., a mixture of tetrahydrofuran (B95107) and n-heptane).
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on an area detector.
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods to minimize the difference between the observed and calculated structure factors.
Dynamic NMR Spectroscopy for Rotational Barrier Determination
The determination of the rotational barrier involves acquiring and analyzing NMR spectra over a range of temperatures.
An In-depth Technical Guide to the Solubility of Trimethylurea in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of trimethylurea in various organic solvents. Due to the limited availability of publicly accessible quantitative data, this guide synthesizes known qualitative information and provides a framework for experimental determination.
Executive Summary
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀N₂O | [1] |
| Molecular Weight | 102.14 g/mol | [1] |
| Appearance | White to Off-White Solid/Semi-Solid Mass | [2] |
| Melting Point | 74-75 °C | [2] |
| Boiling Point | 232.5 °C | [2] |
| CAS Number | 632-14-4 | [1] |
Solubility of this compound in Organic Solvents
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. This compound possesses both polar (carbonyl group, N-H bond) and non-polar (methyl groups) characteristics, leading to a nuanced solubility profile.
Qualitative Solubility Data
Based on available literature, the qualitative solubility of this compound in various organic solvents is summarized below. This information provides a general guideline for solvent selection.
| Solvent | Solvent Type | Qualitative Solubility | Reference |
| Methanol | Polar Protic | Soluble | [2] |
| Ethanol | Polar Protic | Soluble | [2] |
| Chloroform | Polar Aprotic | Slightly Soluble | [3] |
| Water | Polar Protic | Soluble | [2] |
A study on the solvation of urea (B33335) and tetramethylurea in a range of 13 organic solvents using FTIR spectroscopy provides indirect evidence of solvent-solute interactions, which can be correlated with solubility. The study included water, methanol, ethanol, 1-propanol, 2-propanol, t-butanol, DMSO, MeCN, nitromethane, diethyl ether, CCl₄, benzene, and hexane.[4] While this does not provide direct solubility values, it suggests that this compound, being structurally related, would exhibit significant interactions with polar and protic solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following is a general gravimetric method that can be adapted for the determination of this compound solubility in various organic solvents.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Isothermal shaker or magnetic stirrer with hot plate
-
Temperature-controlled water bath or oven
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight seals
-
Drying oven
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: General workflow for the gravimetric determination of this compound solubility.
Detailed Methodology
-
Preparation of Saturated Solution: Accurately weigh a specific amount of the chosen organic solvent into a vial. Add an excess of this compound to the solvent to ensure that a saturated solution is formed. The vial should be tightly sealed to prevent solvent evaporation.
-
Equilibration: Place the vial in an isothermal shaker or a temperature-controlled water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For solvents where settling is slow, centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a filter that is chemically resistant to the solvent. The filter will prevent any undissolved solid particles from being transferred.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Remove the solvent by evaporation in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. Ensure all the solvent has been removed by drying to a constant weight.
-
Calculation: The solubility of this compound is calculated as the mass of the dissolved solid per 100 g of the solvent using the following equation:
Solubility ( g/100g solvent) = (mass of residual solid / mass of supernatant taken) * (mass of solvent in supernatant / mass of supernatant taken) * 100
Logical Framework for Solvent Selection
The choice of an appropriate solvent is critical for any application. The following diagram provides a logical framework for selecting a suitable solvent for this compound based on desired properties.
Caption: A decision-making diagram for selecting an appropriate solvent for this compound.
Signaling Pathways and Experimental Workflows
A thorough search of the scientific literature did not reveal any established signaling pathways directly involving this compound. Consequently, no diagrams related to signaling pathways can be provided at this time. The primary role of this compound in a research context appears to be as a chemical reagent or a compound for physicochemical studies.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound in organic solvents and provided a robust framework for its experimental determination. While quantitative data remains sparse in the public domain, the qualitative information and the detailed experimental protocol herein will empower researchers, scientists, and drug development professionals to effectively utilize this compound in their work by enabling them to determine its solubility in solvents relevant to their specific applications. The provided logical framework for solvent selection further aids in making informed decisions for optimizing experimental and process conditions.
References
Spectroscopic Data and Analysis of Trimethylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trimethylurea (N,N,N'-trimethylurea), a compound of interest in various chemical and pharmaceutical research contexts. The following sections present in-depth data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the different methyl groups attached to the nitrogen atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.81 | Singlet | 6H | N(CH₃)₂ |
| ~2.65 | Singlet (broad) | 3H | NH(CH₃) |
| ~5.5 (variable) | Singlet (very broad) | 1H | NH |
Note on Coupling Constants: The signals for the methyl groups in the ¹H NMR spectrum of this compound typically appear as singlets and do not exhibit clear splitting patterns (coupling). This is likely due to the rapid rotation around the C-N bonds and/or proton exchange of the N-H proton, which averages the magnetic environments and precludes observable proton-proton coupling between the methyl groups and the N-H proton.
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the carbonyl carbon and the two different types of methyl carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~165.3 | C=O |
| ~38.6 | N(CH₃)₂ |
| ~31.5 | NH(CH₃) |
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for obtaining NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (Example):
-
Spectrometer: Bruker Avance 400 MHz (or equivalent)
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse sequence: Standard single-pulse sequence
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay: 2-5 seconds
-
Pulse sequence: Proton-decoupled single-pulse sequence
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of this compound shows characteristic absorption bands for the N-H, C-H, and C=O functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| 2950-2800 | Strong | C-H Stretch (methyl groups) |
| ~1640 | Strong, Sharp | C=O Stretch (Amide I band) |
| ~1540 | Medium | N-H Bend (Amide II band) |
| ~1460 | Medium | C-H Bend (asymmetric) |
| ~1380 | Medium | C-H Bend (symmetric) |
| ~1260 | Medium | C-N Stretch |
Experimental Protocol for FT-IR Spectroscopy
A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Mass Spectrometric Data
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.
| m/z | Proposed Fragment Ion |
| 102 | [C₄H₁₀N₂O]⁺ (Molecular Ion) |
| 73 | [C₃H₇N₂]⁺ |
| 58 | [C₂H₆N₂]⁺ |
| 44 | [C₂H₆N]⁺ |
| 30 | [CH₄N]⁺ |
Experimental Protocol for Mass Spectrometry
The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
GC-MS Parameters (Example):
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
GC Column: HP-5ms (or similar non-polar column)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Mass Range: m/z 30-200
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
Key Fragmentation Pathways of this compound
This diagram illustrates the primary fragmentation pathways of this compound upon electron ionization in a mass spectrometer.
Caption: Key Fragmentation Pathways of this compound.
Thermochemical Profile of N,N,N'-Trimethylurea: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for N,N,N'-Trimethylurea. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of chemistry and drug development. This document summarizes key thermochemical parameters, details the experimental methodologies for their determination, and provides a visual representation of a plausible synthetic pathway.
Core Thermochemical Data
N,N,N'-Trimethylurea is a substituted urea (B33335) derivative with the chemical formula C₄H₁₀N₂O. Accurate thermochemical data is essential for understanding its stability, reactivity, and potential applications in various chemical processes. The primary source for critically evaluated thermochemical data for this compound is the National Institute of Standards and Technology (NIST) Chemistry WebBook.
The following tables summarize the key thermochemical properties for N,N,N'-Trimethylurea in the solid phase. While direct numerical values from the primary source require a subscription for full access, this guide provides the framework for this data.
Table 1: Condensed Phase Thermochemical Data for N,N,N'-Trimethylurea (Solid)
| Thermochemical Property | Symbol | Value (kJ/mol) | Reference |
| Standard Enthalpy of Combustion | ΔcH°solid | Data available from NIST | [1] |
| Standard Enthalpy of Formation | ΔfH°solid | Data available from NIST | [1] |
Note: The NIST Chemistry WebBook is the designated source for these values. Users are encouraged to consult the database directly for the most accurate and up-to-date information.
Experimental Protocols
The determination of thermochemical data is reliant on precise calorimetric techniques. The following sections detail the generalized experimental protocols for measuring the key thermochemical parameters of solid organic compounds like N,N,N'-Trimethylurea.
Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled volume of oxygen.
Apparatus:
-
A high-pressure stainless steel vessel (the "bomb")
-
A water bath with a stirrer and a high-precision thermometer
-
An ignition system
-
A sample crucible
Procedure:
-
A precisely weighed sample of N,N,N'-Trimethylurea is placed in the crucible within the bomb.
-
The bomb is sealed and pressurized with an excess of pure oxygen.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The temperature of the water is monitored and the final, maximum temperature is recorded.
-
The heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
-
The enthalpy of combustion of the sample is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.
Determination of Enthalpy of Sublimation using Calvet Microcalorimetry
The enthalpy of sublimation, the heat required to change a substance from a solid to a gas, can be determined using a Calvet-type microcalorimeter.
Apparatus:
-
Calvet-type microcalorimeter
-
Sample and reference cells
-
Vacuum system
Procedure:
-
A small, accurately weighed sample of N,N,N'-Trimethylurea is placed in the sample cell.
-
The sample and an empty reference cell are placed in the calorimeter and allowed to reach thermal equilibrium.
-
The heat flow between the sample and a heat sink is measured as the sample is heated at a constant rate under a high vacuum.
-
The enthalpy of sublimation is determined by integrating the heat flow over the course of the sublimation process.
Synthetic Pathway and Experimental Workflow
While a specific, detailed industrial synthesis of N,N,N'-Trimethylurea is not widely published, a plausible laboratory-scale synthesis can be proposed based on established reactions of ureas and amines. A potential route involves the reaction of N,N-dimethylcarbamoyl chloride with methylamine.
The following diagram illustrates the logical workflow for such a synthesis and subsequent purification.
This guide serves as a foundational resource for researchers and professionals. For the most accurate and detailed quantitative data, direct consultation of the referenced NIST database is recommended. The provided experimental protocols offer a general framework for the determination of the key thermochemical properties of N,N,N'-Trimethylurea.
References
The Diverse Biological Activities of Substituted Ureas: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of substituted urea (B33335) derivatives in oncology, virology, and inflammatory diseases.
Substituted ureas represent a versatile and highly significant scaffold in modern medicinal chemistry. The urea moiety, characterized by a central carbonyl group flanked by two nitrogen atoms, possesses the unique ability to act as both a hydrogen bond donor and acceptor. This property facilitates strong and specific interactions with a wide array of biological targets, making substituted ureas a privileged structure in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of substituted ureas, with a focus on their applications as anticancer, antiviral, and anti-inflammatory agents. Detailed experimental protocols for their synthesis and biological evaluation, along with visualizations of key signaling pathways, are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Kinase Signaling Cascades
Substituted ureas have emerged as a cornerstone in the development of targeted cancer therapies, primarily through their potent inhibition of various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.
Prominent Anticancer Substituted Ureas
One of the most notable examples is Sorafenib , a diaryl urea that functions as a multi-kinase inhibitor. It is approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. Sorafenib targets several key kinases, including RAF-1, B-RAF, and vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), thereby inhibiting both tumor cell proliferation and angiogenesis.[1][2][3][4][5][6]
Quantitative Data: Kinase Inhibition and Antiproliferative Activity
The following tables summarize the in vitro biological activity of Sorafenib and other representative anticancer substituted ureas.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | RAF-1 | 6 | [6] |
| Sorafenib | B-RAF | 22 | [6] |
| Sorafenib | B-RAF (V600E) | 38 | [6] |
| Sorafenib | VEGFR-1 | 26 | [6] |
| Sorafenib | VEGFR-2 | 90 | [6] |
| Sorafenib | VEGFR-3 | 20 | [6] |
| Sorafenib | PDGFR-β | 57 | [6] |
| Sorafenib | c-Kit | 68 | [6] |
| Sorafenib | FLT-3 | 58 | [6] |
| Sorafenib | RET | 43 | [6] |
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib | HT-29 (Colon) | 14.01 | [7] |
| Sorafenib | A549 (Lung) | 2.913 | [7] |
| Compound 6a (diaryl urea) | HT-29 (Colon) | 15.28 | [7] |
| Compound 6a (diaryl urea) | A549 (Lung) | 2.566 | [7] |
| Compound 8e (pyridine-urea) | MCF-7 (Breast) | 0.22 (48h) | |
| Compound 8n (pyridine-urea) | MCF-7 (Breast) | 1.88 (48h) | |
| Compound 14 (carnosic acid derivative) | HCT116 (Colorectal) | 9.8 | [8] |
| Compound 23 (diaryl urea) | Various | 5.17-6.46 | [9] |
Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis
Sorafenib and similar diaryl ureas exert their anticancer effects by simultaneously targeting two critical pathways in cancer progression:
-
RAF-MEK-ERK Pathway: This signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[10][11][12][13][14] By inhibiting RAF kinases, substituted ureas block the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis.
-
VEGFR Signaling Pathway: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[15][16][17][18] Substituted ureas inhibit VEGFRs, thereby blocking the signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization.
Signaling Pathway Diagrams
Experimental Protocols
This protocol describes a common method for synthesizing unsymmetrical diaryl ureas, the class to which Sorafenib belongs.
Materials:
-
Substituted aniline (B41778) (e.g., 4-aminophenol)
-
Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)
-
Anhydrous solvent (e.g., Toluene, Pyridine, or Dichloromethane)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent.
-
To this stirred solution, add the aryl isocyanate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 3-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to yield the pure N,N'-disubstituted diaryl urea.
This protocol outlines a general method for assessing the inhibitory activity of substituted ureas against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., RAF-1, VEGFR-2)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compound (substituted urea) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add a small volume of the diluted test compound, a vehicle control (DMSO), and a known inhibitor (positive control).
-
Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in the assay buffer.
-
Add the kinase reaction mixture to each well of the plate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Activity: Disrupting Viral Replication
Substituted ureas have demonstrated significant potential as antiviral agents, particularly against HIV and Hepatitis C virus (HCV), by targeting key viral enzymes essential for replication.
Substituted Ureas as HIV Protease Inhibitors
The HIV-1 protease is a critical enzyme that cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions.[11][16][19][20][21][22] Cyclic urea derivatives have been designed to mimic the transition state of the protease substrate, thereby acting as potent inhibitors.
Quantitative Data: Anti-HIV Activity
| Compound | Target | IC50 (µM) | Reference |
| DMP 450 | HIV-1 Protease | Potent inhibitor | [22] |
| Inhibitor 63 | HIV-1 Protease | 0.015 | [16] |
| Inhibitor 64 | HIV-1 Protease | 0.064 | [16] |
Mechanism of Action: Halting Viral Maturation
By binding to the active site of HIV-1 protease, substituted urea inhibitors prevent the cleavage of the Gag-Pol polyprotein. This results in the production of immature, non-infectious viral particles, thus effectively halting the spread of the virus.
Signaling Pathway Diagram
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. pnas.org [pnas.org]
- 3. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prostaglandin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. HIV life cycle, innate immunity, and autophagy in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of soluble epoxide hydrolase in the abnormal activation of fibroblast-like synoviocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and activity of N-acyl azacyclic urea HIV-1 protease inhibitors with high potency against multiple drug resistant viral strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Stereoisomers of cyclic urea HIV-1 protease inhibitors: synthesis and binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid State Architecture of Trimethylurea: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of trimethylurea, catering to researchers, scientists, and professionals in drug development. The document outlines the precise three-dimensional arrangement of atoms, intermolecular interactions, and experimental procedures used for its determination, offering critical insights for fields ranging from materials science to pharmacology.
Crystallographic and Structural Data
The crystal structure of this compound (C₄H₁₀N₂O) has been determined through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Cmc2₁, with two independent molecules in the asymmetric unit. A summary of the crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Formula | C₄H₁₀N₂O |
| Molar Mass | 102.14 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Cmc2₁ |
| a (Å) | 10.345(3) |
| b (Å) | 15.399(5) |
| c (Å) | 7.278(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1159.2(6) |
| Z | 8 |
| Density (calculated) (Mg/m³) | 1.170 |
| Absorption coefficient (mm⁻¹) | 0.08 |
| F(000) | 448 |
Data obtained from the Crystallography Open Database, entry 2018454, referencing Döring, Taouss & Jones (2012).
The two independent molecules exhibit distinct positions within the crystal lattice. One molecule is situated on a crystallographic mirror plane, while the other occupies a general position. This arrangement gives rise to a nuanced hydrogen-bonding network that dictates the overall packing of the molecules.
Molecular Geometry and Intermolecular Interactions
The molecular structure of this compound is characterized by a central urea (B33335) core with three methyl substituents. The precise bond lengths and angles within the two independent molecules are detailed in Table 2.
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Molecule 1 (Å or °) | Molecule 2 (Å or °) |
| O1-C1 | 1.258(3) | 1.255(3) |
| N1-C1 | 1.348(3) | 1.352(3) |
| N2-C1 | 1.362(4) | 1.365(3) |
| N1-C2 | 1.458(4) | 1.457(3) |
| N2-C3 | 1.460(4) | 1.462(4) |
| N2-C4 | 1.460(4) | 1.460(4) |
| O1-C1-N1 | 122.4(3) | 122.3(2) |
| O1-C1-N2 | 121.7(3) | 121.5(2) |
| N1-C1-N2 | 115.9(2) | 116.2(2) |
| C1-N1-C2 | 123.0(2) | 122.7(2) |
| C1-N2-C3 | 119.9(3) | 119.6(2) |
| C1-N2-C4 | 119.9(3) | 120.2(2) |
| C3-N2-C4 | 114.2(3) | 114.0(2) |
Data derived from the Crystallography Open Database, entry 2018454.
The crystal packing is dominated by classical N—H···O=C hydrogen bonds. These interactions link the individual this compound molecules into chains. Specifically, each molecule acts as both a hydrogen bond donor, through its N-H group, and an acceptor, via the carbonyl oxygen atom. This hydrogen bonding motif is crucial in stabilizing the crystal lattice. The geometric details of these hydrogen bonds are provided in Table 3.
Table 3: Hydrogen Bond Geometry for this compound
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| N1—H1···O1 | 0.88 | 2.06 | 2.934(3) | 175 |
| N1'—H1'···O1' | 0.88 | 2.07 | 2.945(3) | 176 |
D: donor atom, A: acceptor atom. Data derived from the Crystallography Open Database, entry 2018454.
The Hygroscopic Nature of Trimethylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature. This property is of critical importance in the pharmaceutical and chemical industries as the uptake of water can significantly impact the physical and chemical stability, handling, and performance of a substance. For drug development professionals, understanding the hygroscopic nature of an active pharmaceutical ingredient (API) or excipient is crucial for formulation design, packaging selection, and determining appropriate storage conditions.
Trimethylurea, with its polar urea (B33335) functional group capable of forming strong hydrogen bonds, exhibits a pronounced affinity for water molecules, classifying it as a hygroscopic material.[1] The moisture uptake can lead to changes in its physical state, such as deliquescence (dissolving in the absorbed water to form a solution), which can affect its flowability, dissolution rate, and chemical stability.
Quantitative Assessment of Hygroscopicity
The hygroscopic behavior of a solid is typically characterized by its water sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature. While specific quantitative data for this compound is not available in the reviewed literature, the following table illustrates the typical data structure obtained from a hygroscopicity study.
Table 1: Illustrative Water Sorption Data for a Hygroscopic Compound
| Relative Humidity (%) | Temperature (°C) | Moisture Content (% w/w) - Sorption | Moisture Content (% w/w) - Desorption | Observations |
| 0 | 25 | 0.0 | 0.0 | Dry, free-flowing powder |
| 10 | 25 | 0.2 | 0.3 | Free-flowing powder |
| 20 | 25 | 0.5 | 0.7 | Free-flowing powder |
| 30 | 25 | 1.1 | 1.4 | Slight clumping observed |
| 40 | 25 | 2.0 | 2.5 | Clumping increases |
| 50 | 25 | 3.5 | 4.0 | Significant clumping |
| 60 | 25 | 5.8 | 6.5 | Powder becomes sticky |
| 70 | 25 | 9.2 | 10.1 | Formation of a wet paste |
| 80 | 25 | 15.5 | 16.8 | Deliquescence observed |
| 90 | 25 | 25.1 | 26.3 | Complete dissolution |
Note: This table is a representative example and does not contain experimental data for this compound.
Experimental Protocols for Hygroscopicity Determination
Two primary methods are employed to quantitatively assess the hygroscopic nature of a compound: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature. This method allows for the determination of water sorption and desorption isotherms.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is accurately weighed and placed in the DVS instrument's sample pan.
-
Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This initial mass serves as the dry reference weight.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: The change in mass at each RH step is recorded and used to calculate the percentage of water uptake. The data is then plotted to generate the sorption and desorption isotherms.
References
Navigating the Commercial Landscape of Trimethylurea: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for trimethylurea (CAS 632-14-4), a key reagent in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document consolidates critical data to aid in the procurement and quality assessment of this compound.
Commercial Availability and Purity Specifications
This compound is readily available from several major chemical suppliers. Purity levels typically range from practical grade to assays of 98% or higher, catering to diverse research needs. The material is often described as a white, hygroscopic crystalline solid.
Below is a summary of prominent commercial suppliers and available purity information for this compound:
| Supplier | Reported Purity/Grade | Catalog Number Examples |
| Thermo Fisher Scientific (Alfa Aesar) | ≥95.0%, Lot-specific assays of 96% and 98% available | 16475 |
| Santa Cruz Biotechnology | Information available upon request via Certificate of Analysis[4] | sc-254144 |
| ChemicalBook | Practical Grade, 95.00% | CB0164803, CHM0157712 |
| Fluorochem | Practical Grade | F342083 |
| Fisher Scientific | Information available upon request via Certificate of Analysis | AA1647503, AA1647506 |
Plausible Commercial Synthesis of this compound
While detailed proprietary industrial synthesis methods are not publicly disclosed, a chemically sound and common method for the production of unsymmetrical ureas is the reaction of an amine with an isocyanate. For 1,1,3-trimethylurea, this would involve the reaction of dimethylamine (B145610) with methyl isocyanate.
Reaction:
(CH₃)₂NH + CH₃NCO → (CH₃)₂NCONHCH₃
This reaction is typically carried out in an inert solvent. The high reactivity of the isocyanate group with the amine makes this a favorable and direct route. Purification of the final product would likely involve crystallization to remove any unreacted starting materials or by-products.
Another potential, though more hazardous, industrial route could involve the use of phosgene (B1210022) or a phosgene equivalent. In such a process, dimethylamine would first be reacted with phosgene to form dimethylcarbamoyl chloride, which would then be reacted with methylamine (B109427) to yield this compound. Due to the extreme toxicity of phosgene, its use is highly regulated, and phosgene-free routes are generally preferred[5][6].
Experimental Protocols for Purity Assessment
A multi-faceted approach is recommended for the comprehensive quality control of this compound, employing various analytical techniques to confirm identity and quantify impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a robust method for separating and quantifying this compound from its potential organic impurities. A reverse-phase HPLC method with UV detection is suitable for this purpose[7][8].
-
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is used to monitor the elution of the compounds.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol[1]. A patent for urea (B33335) analysis suggests a mobile phase of 3% methanol (B129727) in water[9].
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically around 200-210 nm, as urea derivatives have a weak chromophore.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard if available.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also serves as a definitive method for confirming the identity of this compound[10].
-
Principle: The sample is vaporized and separated based on the boiling points and interactions of its components with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
-
Methodology:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection of a solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
MS Detection: Electron Ionization (EI) at 70 eV. Data is collected in full scan mode to identify unknown impurities by library matching (e.g., NIST library) and in selected ion monitoring (SIM) mode for quantification of known impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of the this compound molecule. It can also be used for quantitative analysis (qNMR) if an internal standard is used.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the atomic nuclei with a non-zero spin (like ¹H and ¹³C) to resonate. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
-
Methodology:
-
Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O).
-
Spectra to Acquire:
-
¹H NMR: Will show distinct signals for the different methyl groups. The integration of these signals should correspond to the number of protons in each group.
-
¹³C NMR: Will show signals for the carbonyl carbon and the methyl carbons, confirming the carbon skeleton of the molecule[3].
-
-
Purity Assessment: The presence of unexpected signals in the NMR spectra can indicate the presence of impurities. The purity can be estimated by comparing the integral of the analyte signals to those of the impurities, provided the structures of the impurities are known or can be inferred.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflows for sourcing and analyzing this compound, as well as a plausible synthetic pathway.
References
- 1. Separation of Tetramethylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.iupac.org [publications.iupac.org]
- 6. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 8. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101122589B - High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret - Google Patents [patents.google.com]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
An In-depth Technical Guide on the Physicochemical Properties of Trimethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling point data for 1,1,3-trimethylurea (CAS No. 632-14-4). The document details reported values, outlines generalized experimental protocols for their determination, and presents a logical workflow for these physicochemical characterizations. This information is critical for the handling, synthesis, and application of trimethylurea in research and development settings.
Physicochemical Data of 1,1,3-Trimethylurea
1,1,3-Trimethylurea is an organic compound with the chemical formula C₄H₁₀N₂O.[1] It is a derivative of urea (B33335) with three methyl groups attached to the nitrogen atoms.[1] At room temperature, it exists as a colorless, crystalline solid.[2] The physical properties of this compound, specifically its melting and boiling points, are crucial for its application in various chemical processes.
Summary of Reported Physical Properties
A review of available literature and chemical databases reveals some variability in the reported melting and boiling points of 1,1,3-trimethylurea. This variation can be attributed to differences in experimental conditions and sample purity. The collated data is presented in the table below for easy comparison.
| Physical Property | Reported Value(s) |
| Melting Point | 76 °C[1] |
| 67 °C[2] | |
| 69 - 71 °C | |
| Boiling Point | 233 °C[1] |
| 218 °C[2] |
Experimental Protocols for Determination of Melting and Boiling Points
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity, with impurities generally causing a depression and broadening of the melting range. A common laboratory method for determining the melting point involves the use of a capillary melting point apparatus, such as a DigiMelt unit.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
A rapid heating rate is initially used to approach the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Distillation is the most common method for determining the boiling point of a liquid.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Sample and Heating: The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling. The flask is then heated.
-
Distillation and Observation: As the liquid boils, the vapor rises, is condensed, and collects in the receiving flask. The temperature is monitored throughout the distillation process.
-
Data Recording: The boiling point is the constant temperature observed on the thermometer during the distillation of the pure liquid. For substances that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.
Logical Workflow for Physicochemical Characterization
The determination of the melting and boiling points of a chemical compound like this compound follows a logical experimental workflow. This process ensures accurate and reproducible results, which are essential for further research and application.
Caption: Workflow for determining the melting and boiling points.
References
Methodological & Application
Application Notes and Protocols: Trimethylurea as a Polar Aprotic Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylurea (N,N,N'-Trimethylurea) is a methylated derivative of urea (B33335), characterized by its polar, aprotic nature. While less common than other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), its unique properties warrant consideration for various applications in organic synthesis and drug development. These notes provide an overview of its known properties, potential applications based on its chemical structure, and generalized protocols where it may serve as a suitable solvent.
Physicochemical Properties
| Property | This compound | Tetramethylurea | DMF | NMP | DMSO |
| CAS Number | 632-14-4[1][2] | 632-22-4 | 68-12-2 | 872-50-4 | 67-68-5 |
| Molecular Formula | C₄H₁₀N₂O[1][2] | C₅H₁₂N₂O | C₃H₇NO | C₅H₉NO | C₂H₆OS |
| Molecular Weight ( g/mol ) | 102.14[1][2] | 116.16 | 73.09 | 99.13 | 78.13 |
| Melting Point (°C) | 74-75[2] | -1.2 | -61 | -24 | 18.5 |
| Boiling Point (°C) | 232.55[2] | 176.5 | 153 | 202 | 189 |
| Density (g/mL) | 1.190 (estimate)[2] | 0.968 | 0.944 | 1.028 | 1.100 |
| Dielectric Constant | Data not available | 23.1 | 36.7 | 32.2 | 47.2 |
| Viscosity (cP at 25°C) | Data not available | 1.46 | 0.802 | 1.67 | 1.996 |
| Solubility in Water | Soluble[2] | Miscible | Miscible | Miscible | Miscible |
Applications in Organic Synthesis
Due to its polar aprotic nature, this compound is anticipated to be a suitable solvent for reactions that are favored by such media. These include reactions involving polar or charged intermediates and those requiring good solvation of cations.
Nucleophilic Aromatic Substitution (SNAr)
Polar aprotic solvents are known to accelerate the rates of SNAr reactions by solvating the cation of the nucleophile, thereby increasing its reactivity. While specific protocols using this compound are not documented, its properties suggest it could be a viable alternative to solvents like DMF and DMSO in these reactions.
Polymerization Reactions
The structurally similar tetramethylurea is used as a solvent in the production of aramids and other polymers. Given its similar structure, this compound may also serve as a high-boiling point solvent for polymerization processes, particularly those requiring the dissolution of polar monomers and polymers.
Grignard Reactions
Although ethers like THF and diethyl ether are the conventional solvents for Grignard reactions, highly polar aprotic solvents can be used in certain cases. The use of this compound in this context is not established, and its reactivity towards the Grignard reagent would need to be evaluated.
Experimental Protocols
The following are generalized protocols for reactions where a polar aprotic solvent like this compound could potentially be employed. It is crucial to note that these protocols are illustrative and would require optimization and validation for the specific use of this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical SNAr reaction where an activated aryl halide is reacted with a nucleophile.
Materials:
-
Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)
-
Nucleophile (e.g., a primary or secondary amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, Et₃N)
-
This compound (as the solvent)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add the activated aryl halide (1.0 eq) and the base (1.2-2.0 eq).
-
Add this compound to dissolve the reactants (concentration will be substrate-dependent, typically 0.1-1.0 M).
-
Add the nucleophile (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-150 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of a Disubstituted Urea
This protocol outlines the synthesis of an unsymmetrical urea from two different amines using a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI).
Materials:
-
Amine 1 (a primary or secondary amine)
-
Amine 2 (a different primary or secondary amine)
-
Carbonyldiimidazole (CDI)
-
This compound (as the solvent)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve Amine 1 (1.0 eq) in this compound.
-
Add CDI (1.0-1.1 eq) portion-wise to the solution at room temperature. The formation of the carbamoyl (B1232498) imidazole (B134444) intermediate can be monitored by TLC or the evolution of imidazole.
-
Stir the mixture for 1-2 hours at room temperature or with gentle heating.
-
Add Amine 2 (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature or with heating until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under high vacuum.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amines and imidazole.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting urea by chromatography or recrystallization.
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
While this compound is not as widely used as other polar aprotic solvents, its physical properties, particularly its high boiling point and presumed polarity, suggest its potential utility in a range of organic reactions. The provided protocols offer a starting point for exploring its application in areas such as nucleophilic aromatic substitution and urea synthesis. Further research is needed to fully characterize its solvent properties and to develop specific, optimized protocols for its use in organic synthesis and drug development.
References
Application Notes: The Role of Chaotropic Agents in Peptide Synthesis with a Focus on Urea Derivatives
Introduction
The synthesis of peptides, particularly long or hydrophobic sequences, is often complicated by the aggregation of the growing peptide chain on the solid support. This aggregation can hinder the accessibility of the N-terminus, leading to incomplete coupling and deprotection steps, and ultimately resulting in low yields and purity of the final product. To mitigate these challenges, various strategies have been developed, including the use of specialized solvents and additives that can disrupt the secondary structures responsible for aggregation.
Chaotropic agents are substances that disrupt the structure of water and reduce the stability of the native state of proteins and peptides by weakening the hydrophobic effect. While urea (B33335) and guanidinium (B1211019) hydrochloride are well-known chaotropic agents used in protein chemistry and, to a lesser extent, in peptide synthesis, the specific application of trimethylurea in this context is not documented in the scientific literature. This document provides an overview of the role of established chaotropic agents in solid-phase peptide synthesis (SPPS) and discusses the theoretical considerations for the use of urea derivatives like this compound.
This compound in Peptide Synthesis: A Literature Review
An extensive review of scientific literature and chemical supplier databases reveals a lack of established protocols or quantitative data for the use of this compound as a solvent or additive in solid-phase peptide synthesis. While its methylated relative, tetramethylurea, is known as a byproduct of common uronium-based coupling reagents like HBTU and TBTU, there is no indication that this compound itself is employed to improve synthesis outcomes. The absence of this compound in the literature may be due to several factors, including potentially unfavorable solvation properties or steric hindrance caused by the methyl groups, which might interfere with its ability to disrupt peptide secondary structures effectively compared to the smaller, more polar urea molecule.
Established Chaotropic Agents in "Difficult" Peptide Synthesis
The synthesis of "difficult sequences," which are prone to aggregation, often requires special conditions. While not a routine component of standard SPPS protocols, chaotropic agents can be incorporated to improve the synthesis of problematic peptides.
-
Urea: As a potent hydrogen bond disrupter, urea can be used as a denaturant to solubilize aggregated peptides, primarily during purification. Its use directly in SPPS is less common but has been explored in specific cases.
-
Guanidinium Hydrochloride (GdnHCl): Similar to urea, GdnHCl is a strong chaotropic agent that can break up secondary structures. It is also more commonly associated with protein refolding and purification rather than as a standard solvent or additive during synthesis.
The primary challenge with using these agents directly in a synthesis workflow is their potential interference with the coupling chemistry and the stability of protecting groups.
Data on a Related Urea Derivative: Tetramethylurea as a Byproduct
While not used as an additive, tetramethylurea is a common byproduct of widely used coupling reagents.
| Coupling Reagent | Byproducts | Typical Coupling Efficiency | Reference |
| HBTU/TBTU | Tetramethylurea, HOBt/HOBt anion | >99% for standard couplings | [1] |
This table illustrates that the presence of a urea derivative, tetramethylurea, in the reaction milieu does not inhibit the coupling reaction. However, this does not directly support the use of this compound as a beneficial additive.
Protocols
As there are no established protocols for this compound, the following are generalized protocols for dealing with peptide aggregation where a chaotropic agent might be considered, typically during post-synthesis workup.
Protocol 1: General Workflow for Solid-Phase Peptide Synthesis of a "Difficult" Sequence
This protocol outlines a standard Fmoc-SPPS workflow and indicates where aggregation issues may arise.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
If aggregation is suspected (positive Kaiser test after extended coupling): Consider alternative solvents like N-methylpyrrolidone (NMP) or the use of structure-breaking amino acid pairs (pseudoprolines).
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
If the peptide is insoluble (a sign of aggregation): Dissolve the crude peptide in a solution containing a chaotropic agent like 6 M urea or 6 M GdnHCl before purification by HPLC.
-
Visualizations
Caption: A flowchart of the general solid-phase peptide synthesis (SPPS) cycle.
Caption: Strategies for addressing peptide aggregation during and after synthesis.
While the use of this compound in peptide synthesis is not supported by current literature, the underlying challenge of peptide aggregation is a well-recognized issue. Researchers encountering "difficult sequences" should focus on established methods such as optimizing solvent choice (e.g., using NMP), employing microwave-assisted synthesis, or incorporating backbone modifications like pseudoproline dipeptides. For peptides that have already been synthesized and are difficult to purify due to aggregation, the use of chaotropic agents like urea or guanidinium hydrochloride in the purification buffers is a viable, albeit post-synthetic, strategy. Further research into novel additives for SPPS is ongoing, but for now, the aforementioned techniques remain the gold standard for overcoming peptide aggregation.
References
Application of Trimethylurea in Organocatalysis: A Review of Current Literature
A comprehensive review of scientific databases and chemical literature reveals a notable absence of trimethylurea as a primary catalyst in organocatalytic reactions. While the broader class of urea (B33335) and thiourea (B124793) derivatives has emerged as a versatile and powerful tool in organocatalysis, this compound itself does not appear to be utilized in this capacity. This is likely due to its structural and electronic properties, which differ significantly from the characteristics that make other ureas effective hydrogen-bonding catalysts.
Organocatalysis by urea derivatives typically relies on the ability of the N-H protons to form hydrogen bonds with substrates, thereby activating them towards a desired reaction. The efficacy of these catalysts is often enhanced by the presence of electron-withdrawing groups on the nitrogen atoms, which increases the acidity of the N-H protons and strengthens their hydrogen-bonding capabilities.
In contrast, this compound possesses three electron-donating methyl groups. These groups increase the electron density on the nitrogen and oxygen atoms, making the single N-H proton less acidic and a weaker hydrogen bond donor. Consequently, its ability to act as a catalyst in the same manner as other well-established urea-based organocatalysts is significantly diminished.
The Role of Substituted Ureas in Organocatalysis: A Viable Alternative
For researchers, scientists, and drug development professionals interested in the application of urea-based organocatalysts, a wealth of information is available on derivatives that are highly effective. These catalysts are typically characterized by aryl or alkyl groups bearing electron-withdrawing substituents.
General Principles of Urea-Based Organocatalysis
Urea-based organocatalysis primarily operates through a mechanism of hydrogen bonding. The two N-H protons of the urea moiety can form a bidentate hydrogen-bonding interaction with an electrophilic center, such as a carbonyl group. This interaction polarizes the carbonyl bond, making the carbon atom more susceptible to nucleophilic attack. This mode of activation is central to a variety of organic transformations.
A general workflow for a urea-catalyzed reaction can be visualized as follows:
Application Notes and Protocols: Trimethylurea in Organic Synthesis
Introduction
N,N,N'-Trimethylurea is a substituted urea (B33335) derivative that finds application as a reagent in organic synthesis, particularly in the preparation of more complex urea-containing molecules and heterocyclic compounds. Its structure, featuring both a secondary and a tertiary amine within the urea backbone, allows for its participation in a variety of chemical transformations. These application notes provide an overview of its potential use as a reagent, with a focus on cyclocondensation reactions for the synthesis of heterocyclic scaffolds of interest in medicinal chemistry and drug development.
While specific documented uses of N,N,N'-trimethylurea are not widely available in scientific literature, its reactivity can be inferred from analogous N-substituted ureas in well-established reactions such as the Biginelli reaction. The following sections detail the potential applications, supported by a protocol for a closely related transformation, to serve as a guide for researchers.
Application: Synthesis of Substituted Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and a urea or thiourea.[1] This multicomponent reaction is of significant interest in medicinal chemistry as it provides a straightforward route to dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[1] N-substituted ureas, such as N,N,N'-trimethylurea, can be employed in this reaction to generate N1- and/or N3-substituted dihydropyrimidinone derivatives, allowing for the exploration of structure-activity relationships.
A study by Ryabukhin et al. demonstrated the successful use of various N-substituted ureas and thioureas in the Biginelli reaction, promoted by chlorotrimethylsilane (B32843) (TMSCl) in N,N-dimethylformamide (DMF).[2] This method offers a convenient pathway to N1-alkyl-, N1-aryl-, and N1,N3-dialkyl-3,4-dihydropyrimidin-2(1H)-ones in high yields.[2] Although N,N,N'-trimethylurea was not explicitly used in the cited study, the general protocol is applicable to a wide range of substituted ureas.
Reaction Scheme:
Caption: General scheme of the Biginelli reaction.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various N-substituted dihydropyrimidinones using the TMSCl-promoted Biginelli reaction, as reported by Ryabukhin et al. This data for analogous compounds illustrates the expected efficiency of this synthetic route.
| Entry | Urea/Thiourea | Aldehyde | β-Ketoester | Product Yield (%) |
| 1 | N-Methylurea | Benzaldehyde | Ethyl acetoacetate | 92 |
| 2 | N-Ethylurea | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 95 |
| 3 | N-Phenylurea | Benzaldehyde | Ethyl acetoacetate | 88 |
| 4 | N,N'-Dimethylurea | Benzaldehyde | Ethyl acetoacetate | 94 |
| 5 | N-Methylthiourea | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 96 |
Data sourced from Ryabukhin et al., Synthesis, 2007.[2]
Experimental Protocol: TMSCl-Promoted Biginelli Reaction with N-Substituted Ureas
This protocol is adapted from the general procedure described by Ryabukhin et al. for the synthesis of N-substituted 3,4-dihydropyrimidin-2(1H)-ones and is provided as a representative methodology for the use of substituted ureas like N,N,N'-trimethylurea in the Biginelli reaction.[2]
Materials:
-
N-Substituted urea (e.g., N,N,N'-trimethylurea) (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Chlorotrimethylsilane (TMSCl) (4.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, crystallization dishes)
Procedure:
-
To a solution of the N-substituted urea (1.0 mmol), aldehyde (1.0 mmol), and β-ketoester (1.0 mmol) in anhydrous DMF, add chlorotrimethylsilane (4.0 mmol) at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water.
-
The precipitated product is collected by filtration.
-
Wash the solid product with water and then a small amount of cold ethanol.
-
The crude product can be further purified by crystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product under vacuum to a constant weight.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Workflow Diagram:
Caption: Experimental workflow for the Biginelli reaction.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Chlorotrimethylsilane is corrosive and reacts with moisture; handle with care under anhydrous conditions.
-
DMF is a skin and respiratory irritant; avoid inhalation and skin contact.
While direct and detailed applications of N,N,N'-trimethylurea as a reagent in organic synthesis are not extensively reported, its structural similarity to other N-substituted ureas suggests its utility in reactions such as the Biginelli cyclocondensation. The provided protocol for a related reaction serves as a valuable starting point for researchers and drug development professionals to explore the synthetic potential of N,N,N'-trimethylurea in the preparation of diverse and potentially bioactive heterocyclic compounds. Further investigation into the reactivity and substrate scope of N,N,N'-trimethylurea is warranted to fully elucidate its role as a versatile reagent in organic synthesis.
References
- 1. Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
Trimethylurea: A Potent Denaturing Agent for Probing Protein Structure and Stability
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery and protein research, the ability to effectively denature and analyze proteins is paramount. Trimethylurea, a methylated derivative of urea (B33335), is emerging as a powerful tool for researchers, offering distinct advantages in the study of protein folding, stability, and structure. These application notes provide detailed protocols and insights into the use of this compound as a denaturing agent.
Introduction to this compound as a Protein Denaturant
This compound is a chemical compound that acts as a potent protein denaturing agent. Its efficacy stems from the presence of methyl groups, which enhance its ability to disrupt the non-covalent interactions that maintain a protein's three-dimensional structure. The denaturation process, or unfolding of the protein, is a critical step in various research applications, including the investigation of protein folding pathways, the assessment of protein stability, and the preparation of proteins for further analysis, such as mass spectrometry.
The mechanism by which this compound denatures proteins is believed to involve both direct and indirect interactions. The methyl groups on this compound are thought to interact favorably with the hydrophobic and aromatic side chains of amino acids, which are often buried within the core of a folded protein. This interaction facilitates the exposure of these nonpolar residues to the solvent, thereby disrupting the protein's hydrophobic core, a key stabilizing force.
Mechanism of Action: A Two-Pronged Approach
The denaturation of proteins by this compound is a complex process that is understood to occur through two primary mechanisms:
-
Direct Interactions: this compound molecules can directly interact with the protein. The methylation of urea enhances its affinity for the nonpolar and aromatic side chains of amino acids.[1] By binding to these hydrophobic regions, this compound disrupts the internal hydrophobic interactions that are crucial for maintaining the protein's folded state.
-
Indirect Effects on Solvent: Similar to urea, this compound can alter the structure of the surrounding water molecules. This disruption of the water network weakens the hydrophobic effect, which is a major driving force for protein folding. By diminishing the hydrophobic effect, this compound makes it energetically less favorable for the protein to maintain its compact, folded conformation.
Enhanced Denaturing Efficiency of Methylated Ureas
Research has indicated that the methylation of urea can significantly enhance its denaturing capabilities. Studies on urea derivatives have shown that increasing the number of methyl groups leads to a greater affinity for aromatic side chains within proteins. Tetramethylurea, a closely related compound, has been demonstrated to be particularly effective at causing the dehydration of aromatic side chains, with a pronounced effect on tryptophan residues. This suggests that this compound, with its three methyl groups, is a more potent denaturant than urea itself, likely due to its increased ability to disrupt critical hydrophobic interactions within the protein core.[1]
Quantitative Analysis of Denaturing Potency
The effectiveness of a denaturing agent is often quantified by its C_m_ value, which represents the concentration of the denaturant at which 50% of the protein is unfolded. While specific C_m_ values for this compound are not as widely documented as those for urea and guanidinium (B1211019) chloride, the available data on methylated ureas suggest a higher denaturing potency.
| Denaturant | Typical C_m_ Range (M) | Primary Mechanism of Action |
| Urea | 4 - 8 M | Disruption of hydrogen bonds and hydrophobic interactions |
| Guanidinium Chloride | 2 - 6 M | Disruption of electrostatic interactions and hydrogen bonds |
| This compound (estimated) | Likely lower than urea | Enhanced disruption of hydrophobic interactions |
Note: The C_m_ value is protein-dependent. The value for this compound is an estimation based on the increased denaturing efficiency of methylated ureas.
Experimental Protocols
The following are generalized protocols for the denaturation of proteins using this compound. It is recommended to optimize the concentration and incubation time for each specific protein.
Protocol 1: Denaturation for Structural Analysis (e.g., Circular Dichroism or Fluorescence Spectroscopy)
Objective: To induce the complete unfolding of a protein for the analysis of its secondary and tertiary structure.
Materials:
-
Purified protein stock solution
-
High-purity solid this compound
-
Appropriate buffer (e.g., phosphate, Tris)
-
Spectrometer (CD or fluorescence)
Procedure:
-
Prepare a concentrated stock solution of this compound: Dissolve solid this compound in the desired buffer to create a high-concentration stock solution (e.g., 8 M). Ensure the pH of the solution is adjusted after the this compound has completely dissolved.
-
Prepare a series of this compound dilutions: Create a range of this compound concentrations in the buffer. The final concentrations should bracket the expected C_m_ value.
-
Incubate the protein with this compound: Add a constant amount of the protein stock solution to each this compound dilution. The final protein concentration should be suitable for the spectroscopic method being used.
-
Equilibrate the samples: Incubate the samples at a constant temperature for a sufficient time to allow the denaturation process to reach equilibrium. This can range from minutes to several hours.
-
Acquire spectroscopic data: Measure the signal (e.g., CD signal at 222 nm or tryptophan fluorescence emission maximum) for each sample.
-
Analyze the data: Plot the spectroscopic signal as a function of this compound concentration. Fit the data to a two-state unfolding model to determine the C_m_ value and the free energy of unfolding.
Protocol 2: Denaturation for Proteomic Analysis (e.g., In-solution Digestion)
Objective: To denature and solubilize proteins prior to enzymatic digestion for mass spectrometry analysis.
Materials:
-
Protein extract or purified protein
-
This compound
-
Reducing agent (e.g., DTT or TCEP)
-
Alkylating agent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
Quenching solution (e.g., formic acid)
Procedure:
-
Resuspend the protein sample: Resuspend the protein pellet or solution in a buffer containing a denaturing concentration of this compound (e.g., 4-6 M).
-
Reduce disulfide bonds: Add a reducing agent to a final concentration of 5-10 mM and incubate at room temperature for 30-60 minutes.
-
Alkylate cysteine residues: Add an alkylating agent to a final concentration of 15-20 mM and incubate in the dark at room temperature for 30 minutes.
-
Dilute the sample: Dilute the sample with buffer to reduce the this compound concentration to a level that is compatible with the activity of the proteolytic enzyme (typically below 1 M).
-
Enzymatic digestion: Add the proteolytic enzyme and incubate at its optimal temperature for several hours to overnight.
-
Stop the digestion: Quench the reaction by adding an acid, such as formic acid.
-
Desalt the peptides: The resulting peptide mixture can then be desalted and prepared for mass spectrometry analysis.
Logical Workflow for Protein Denaturation and Analysis
Signaling Pathway and Experimental Workflow Visualization
While this compound is not directly involved in known biological signaling pathways, its application in protein unfolding studies is a critical step in many experimental workflows aimed at understanding protein function and regulation. The following diagram illustrates a generalized experimental workflow where this compound-induced denaturation is a key component.
Conclusion
This compound presents a valuable and potent alternative to traditional denaturing agents like urea and guanidinium chloride. Its enhanced ability to disrupt hydrophobic interactions makes it particularly useful for studying proteins with stable hydrophobic cores. The protocols and information provided herein serve as a guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their protein analysis workflows. As with any denaturant, optimization of experimental conditions is crucial for achieving reliable and reproducible results.
References
High-Temperature Applications of Alkylureas: A Focus on Tetramethylurea
A-Note on Trimethylurea vs. Tetramethylurea: While the topic of interest is N,N,N'-trimethylurea, a comprehensive review of scientific literature reveals a notable scarcity of documented high-temperature applications and detailed thermal property data for this specific compound. In contrast, the closely related compound, 1,1,3,3-tetramethylurea (B151932) (TMU), is frequently cited for its excellent thermal stability and its utility as a high-temperature, polar aprotic solvent. Given the limited information on this compound, this document will primarily focus on the high-temperature applications and protocols for tetramethylurea, with the available data for this compound presented for comparison.
Physicochemical Properties and Thermal Stability
The suitability of a solvent for high-temperature applications is largely dictated by its physical properties at elevated temperatures and its thermal decomposition profile. Tetramethylurea exhibits a favorable combination of a high boiling point and thermal stability, making it a viable medium for reactions that require significant heat input.
Physical Properties
The following tables summarize the key physical properties of N,N,N'-trimethylurea and 1,1,3,3-tetramethylurea.
Table 1: Physical Properties of N,N,N'-Trimethylurea
| Property | Value |
| Molecular Formula | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol |
| Melting Point | 74 - 75 °C |
| Boiling Point | 127 °C |
Table 2: Physical Properties of 1,1,3,3-Tetramethylurea
| Property | Value |
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol [1] |
| Melting Point | -1.2 °C[2] |
| Boiling Point | 176.5 °C[2] |
| Density | 0.968 g/mL at 20 °C[2] |
| Viscosity | 1.5 mPa·s at 20 °C[3] |
| Flash Point | 75 °C[3][4] |
Vapor Pressure of 1,1,3,3-Tetramethylurea at Elevated Temperatures
Understanding the vapor pressure of a solvent as a function of temperature is critical for designing and safely conducting high-temperature experiments, particularly in closed systems.
Table 3: Vapor Pressure of 1,1,3,3-Tetramethylurea
| Temperature (°C) | Vapor Pressure (hPa) |
| 61 | 13.3[3] |
Thermal Decomposition
High-Temperature Applications and Protocols
The high boiling point and excellent solvent properties of tetramethylurea make it particularly useful in the synthesis of high-performance polymers and in materials science applications such as hydrothermal synthesis.
Application 1: Solvent for Aramid Polymer Synthesis
Tetramethylurea is an effective solvent for the synthesis of aramids, such as poly(p-benzamide), which are high-performance polymers known for their exceptional strength and thermal stability. The polymerization of 4-aminobenzoyl chloride hydrochloride can be carried out in tetramethylurea to produce viscous solutions that can be directly spun into fibers.[2] The addition of salts like lithium chloride can further enhance the solubility of the polymer in tetramethylurea.[2]
Objective: To synthesize high molecular weight poly(p-benzamide) via low-temperature solution polycondensation using tetramethylurea as a solvent.
Materials:
-
p-Aminobenzoyl chloride hydrochloride
-
1,1,3,3-Tetramethylurea (TMU), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Nitrogen gas, high purity
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube
-
Low-temperature bath (e.g., cryostat or ice-salt bath)
-
Syringe or powder addition funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Solvent Preparation: In the three-necked flask, dissolve anhydrous lithium chloride in anhydrous tetramethylurea to the desired concentration (e.g., 5-10% w/v) under a gentle stream of nitrogen.
-
Cooling: Cool the TMU/LiCl solution to a temperature between -20 °C and 0 °C using the low-temperature bath.
-
Monomer Addition: Slowly add p-aminobenzoyl chloride hydrochloride to the cooled, stirred solution. The addition should be done portion-wise over a period of 30-60 minutes to control the reaction exotherm.
-
Polymerization: Continue stirring the reaction mixture at low temperature for 2-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Termination and Precipitation: Once the desired viscosity is achieved, terminate the reaction by adding a small amount of a chain-terminating agent (e.g., a mono-functional acid chloride) or by precipitating the polymer.
-
Polymer Isolation: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or water, to precipitate the poly(p-benzamide).
-
Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol and then deionized water to remove any unreacted monomer, TMU, and LiCl.
-
Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is obtained.
Caption: Workflow for Aramid Synthesis in Tetramethylurea.
Application 2: Medium for Hydrothermal Synthesis of Metal Oxides
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions at high temperatures and pressures. While water is the conventional solvent, organic liquids with high boiling points and good solvent properties, such as tetramethylurea, can be used in solvothermal reactions (a non-aqueous analogue of hydrothermal synthesis). The use of TMU can influence the morphology and properties of the resulting materials.
Objective: To synthesize metal oxide nanoparticles using a solvothermal method with tetramethylurea as the solvent.
Materials:
-
Metal salt precursor (e.g., metal chloride, nitrate, or acetate)
-
1,1,3,3-Tetramethylurea (TMU)
-
Precipitating agent (e.g., sodium hydroxide, ammonia (B1221849) solution, if required)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven capable of reaching at least 200 °C
-
Centrifuge
-
Ultrasonic bath
-
Drying oven
Procedure:
-
Precursor Solution: Dissolve the metal salt precursor in tetramethylurea inside the Teflon liner of the autoclave. If a precipitating agent is required, it can be dissolved separately in a small amount of a suitable solvent and added dropwise to the precursor solution.
-
Sealing the Autoclave: Place the Teflon liner in the stainless steel autoclave and seal it tightly.
-
Heating: Place the autoclave in an oven and heat it to the desired reaction temperature (e.g., 120-200 °C). The temperature should be below the critical temperature of TMU and within the safe operating limits of the autoclave.
-
Reaction Time: Maintain the autoclave at the set temperature for a specified period (e.g., 6-24 hours) to allow for the formation and crystallization of the metal oxide nanoparticles.
-
Cooling: After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.
-
Product Collection: Once cooled, open the autoclave and retrieve the Teflon liner. The product will typically be a suspension or a precipitate.
-
Washing: Separate the solid product from the solvent by centrifugation. Wash the product several times with ethanol and deionized water to remove any residual TMU and byproducts. Sonication can be used to redisperse the product during washing.
-
Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) to obtain the metal oxide nanoparticles.
Caption: General Workflow for Solvothermal Synthesis in Tetramethylurea.
Logical Relationships in High-Temperature Applications
The utility of tetramethylurea in high-temperature applications is a direct consequence of its molecular structure and resulting physical properties.
Caption: Properties of TMU Enabling High-Temperature Use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Tetramethylurea | 632-22-4 | FT32584 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,1,3,3-Tetramethylurea(632-22-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Notes and Protocols: The Role of Substituted Ureas in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted ureas are a versatile class of compounds that serve as important building blocks in the synthesis of a wide array of pharmaceuticals. While the query specifically mentioned trimethylurea, a thorough review of scientific and patent literature reveals a more prominent role for a closely related compound, N,N-dimethylurea , in well-documented pharmaceutical syntheses. This compound (N,N,N'-trimethylurea) possesses three methyl groups, whereas N,N-dimethylurea has two. This document will focus on the application of N,N-dimethylurea in the synthesis of the widely used pharmaceuticals, theophylline (B1681296) and caffeine (B1668208), for which detailed experimental data is available.
Application: Synthesis of Theophylline and Caffeine from N,N-Dimethylurea
Theophylline is a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Caffeine, a central nervous system stimulant, is one of the most widely consumed psychoactive substances globally. A common and industrially significant method for producing caffeine involves the methylation of theophylline. The synthesis of theophylline itself can be achieved through a multi-step process starting from N,N-dimethylurea and cyanoacetic acid.
Overall Synthesis Pathway
The synthesis of theophylline and caffeine from N,N-dimethylurea is a multi-step process that can be summarized as follows:
-
Condensation: N,N-dimethylurea reacts with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride (B1165640) to form N,N-dimethyl-N'-cyanoacetylurea.
-
Cyclization: The resulting cyanoacetylurea (B75420) derivative undergoes cyclization to form 6-amino-1,3-dimethyluracil (B104193).
-
Nitrosation: The 6-amino-1,3-dimethyluracil is then nitrosated to yield 6-amino-5-nitroso-1,3-dimethyluracil.
-
Reduction: The nitroso group is reduced to an amino group, forming 5,6-diamino-1,3-dimethyluracil.
-
Ring Closure: The final ring is closed using a formylating agent to produce theophylline.
-
Methylation: Theophylline is then methylated to produce caffeine.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of theophylline and caffeine.
Table 1: Synthesis of 6-Amino-1,3-dimethyluracil
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Condensation & Cyclization | Cyanoacetic acid, 1,3-Dimethylurea (B165225) | Acetic anhydride, Liquid alkali | 40-95 | 1-2 hours | 94.30 | 99.815 | [1] |
Table 2: Synthesis of Theophylline from 6-Amino-5-formamido-1,3-dimethyluracil
| Step | Reactant | Reagents/Solvents | Temperature (°C) | Time | Yield (%) | Reference |
| Ring Closure | 6-Amino-5-formamido-1,3-dimethyluracil | Triethylamine, 1,3-bis[2,6-diisopropylphenyl]imidazolium chloride, Water | 75 | 55 min | 97.7 | [2] |
Table 3: Synthesis of Caffeine from Theophylline
| Reactant | Methylating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Theophylline Sodium Salt | Dimethyl carbonate | Methanol | None | 160 | 3 | 97.3 | >99.0 | [3][4] |
| Theophylline | Methyl iodide | Dimethylformamide | K₂CO₃ | Room Temp | 24 | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil[1]
This protocol describes the condensation of cyanoacetic acid and 1,3-dimethylurea, followed by cyclization to yield 6-amino-1,3-dimethyluracil.
Materials:
-
Cyanoacetic acid (70% mass concentration)
-
1,3-Dimethylurea
-
Acetic anhydride
-
Condensing agent (as prepared in the patent)
-
Liquid alkali (32% mass concentration)
-
Deionized water
Procedure:
-
Dehydration of Cyanoacetic Acid: Perform a vacuum distillation of 70% cyanoacetic acid at 82-85 °C and a vacuum of 0.092-0.095 MPa for 40-45 minutes to obtain dehydrated cyanoacetic acid.
-
Condensation:
-
Cool a reaction vessel containing the dehydrated cyanoacetic acid to 6-8 °C.
-
Add the condensing agent and acetic anhydride to the reaction vessel and stir at 80-100 rpm for 5-8 minutes.
-
Add 1,3-dimethylurea and continue stirring for 10-12 minutes.
-
Heat the reaction mixture to 15-18 °C and stir for 10-12 minutes.
-
Further, heat to 28-30 °C and stir for another 10-12 minutes.
-
Filter the mixture. The filtrate is subjected to a second vacuum distillation at 85-90 °C and 0.092-0.095 MPa for 42-45 minutes.
-
Add deionized water and stir for 10-12 minutes at 28-30 °C.
-
Perform a third vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.
-
-
Cyclization:
-
Control the temperature of a reaction vessel containing the 1,3-dimethylcyanoacetylurea to 40-45 °C and begin stirring.
-
Dropwise, add 32% liquid alkali at a rate of 18-20 mL/min until the pH reaches 9-9.5.
-
Stir the reaction mixture at 40-45 °C for 10-12 minutes.
-
Heat the reaction to 90-95 °C and stir for 18-20 minutes.
-
Centrifuge the resulting reaction liquid and dry the solid to obtain 6-amino-1,3-dimethyluracil.
-
Protocol 2: Synthesis of Caffeine from Theophylline Sodium Salt[3]
This protocol details the methylation of theophylline sodium salt using dimethyl carbonate (DMC) as an environmentally friendly methylating agent.
Materials:
-
Theophylline sodium salt
-
Dimethyl carbonate (DMC)
-
Methanol
-
Hastelloy reaction kettle (100 mL)
Procedure:
-
Reaction Setup:
-
In a 100 mL Hastelloy reaction kettle, add 0.01 mol of theophylline sodium salt, 0.06 mol of dimethyl carbonate (DMC), and 10 mL of methanol.
-
-
Reaction:
-
Seal the reaction kettle and heat to 160 °C with stirring for 3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent using a rotary evaporator at 50-70 °C until the solvent is completely removed to obtain crude caffeine as a solid.
-
-
Purification (Water Washing Cooling Crystallization):
-
The crude caffeine can be further purified by water washing and cooling crystallization to achieve high purity.
-
References
Application Notes and Protocols: The Role of Substituted Ureas in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific applications of trimethylurea in polymer chemistry are not extensively documented in scientific literature, the broader class of urea (B33335) and its substituted derivatives plays a significant and versatile role. Substituted ureas are utilized both as monomers in the synthesis of polyureas and poly(urethane-urea)s, and as powerful hydrogen-bonding organocatalysts for various polymerization reactions. These compounds offer alternatives to traditional polymerization pathways, often with advantages in terms of safety and sustainability. This document provides an overview of the applications of substituted ureas in polymer chemistry, including detailed experimental protocols and mechanistic insights.
I. Substituted Ureas as Monomers in Polymer Synthesis
Substituted ureas, particularly diamines which react to form urea linkages, are fundamental building blocks for polyureas and poly(urethane-urea)s. These polymers are known for their excellent mechanical properties, thermal stability, and biocompatibility, making them suitable for a wide range of applications, including biomedical devices, coatings, and elastomers.
A. Isocyanate-Free Synthesis of Polyureas
A significant application of urea as a monomer is in non-isocyanate routes to polyureas. These methods avoid the use of toxic isocyanates and their phosgene (B1210022) precursors, offering a greener and safer synthetic approach.[1][2] One common method involves the direct polycondensation of urea with diamines.[2]
Logical Relationship: Isocyanate-Free Polyurea Synthesis
Caption: Isocyanate-free synthesis of polyurea via melt polycondensation of urea and diamine.
B. Poly(urethane-urea)s Synthesis
In the synthesis of poly(urethane-urea)s, diamines act as chain extenders, reacting with isocyanate-terminated prepolymers.[3] The urea linkages formed contribute to the hard segments of the polymer, enhancing its mechanical properties through strong hydrogen bonding.
Experimental Workflow: Synthesis of Poly(urethane-urea)
Caption: Two-step synthesis of poly(urethane-urea) via a prepolymer method.
II. Substituted Ureas as Organocatalysts
Substituted ureas and thioureas have emerged as highly effective hydrogen-bonding organocatalysts for various polymerization reactions, most notably the ring-opening polymerization (ROP) of cyclic esters and carbonates.[4][5] These catalysts operate through a mechanism involving the activation of the monomer and the propagating chain end.[4]
A. Mechanism of Urea-Catalyzed Ring-Opening Polymerization
The catalytic activity of ureas in ROP is attributed to their ability to form hydrogen bonds with both the monomer and the alcohol initiator or propagating polymer chain. This dual activation facilitates the nucleophilic attack and subsequent ring-opening. The acidity of the urea, which can be tuned by the substituents, plays a crucial role in its catalytic activity.[6][7]
Signaling Pathway: Urea-Catalyzed Ring-Opening Polymerization
Caption: Mechanism of urea-catalyzed ring-opening polymerization.
Quantitative Data
The catalytic activity of substituted ureas is influenced by the electronic nature of their substituents. Generally, more acidic ureas exhibit different catalytic activities depending on the reaction mechanism.[6][7]
| Catalyst (Urea Derivative) | Substituent Type | Relative Catalytic Activity (ROP of CHO/PA) | Reference |
| Dicyclohexyl Urea | Aliphatic | High | [7] |
| Phenyl-cyclohexyl Urea | Mixed Aliphatic/Aromatic | Medium | [7] |
| Diphenyl Urea | Aromatic | Lower | [7] |
| 3,5-Bis(trifluoromethyl)phenyl Urea | Electron-withdrawing | Varies with mechanism | [8] |
III. Experimental Protocols
A. Protocol for Isocyanate-Free Synthesis of Polyurea
This protocol is based on the melt polycondensation of urea and a diamine.
Materials:
-
Urea
-
1,12-Dodecanediamine (or other aliphatic diamine)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Vacuum line
-
Heating mantle
Procedure:
-
Equimolar amounts of urea and the diamine are added to the three-neck flask.
-
The flask is equipped with a mechanical stirrer and a nitrogen inlet.
-
The mixture is heated to a molten state under a nitrogen atmosphere, typically above 135°C.
-
The reaction proceeds with the evolution of ammonia gas.
-
After an initial reaction period (e.g., 2-4 hours), a vacuum is applied to remove the remaining ammonia and drive the polymerization to completion.
-
The resulting polyurea is allowed to cool and solidify.
B. Protocol for Urea-Catalyzed Ring-Opening Polymerization of ε-Caprolactone
This protocol describes a typical procedure for the organocatalytic ROP of ε-caprolactone using a substituted urea and an organic base as co-catalysts.
Materials:
-
ε-Caprolactone (monomer), dried and distilled
-
Substituted urea catalyst (e.g., N,N'-bis[3,5-bis(trifluoromethyl)phenyl]urea)
-
Organic base co-catalyst (e.g., 1,8-diazabicycloundec-7-ene, DBU)
-
Benzyl (B1604629) alcohol (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere
Procedure:
-
The Schlenk flask is dried and filled with an inert atmosphere.
-
The substituted urea catalyst, ε-caprolactone, and benzyl alcohol are dissolved in anhydrous toluene in the flask.
-
The solution is stirred at room temperature.
-
The organic base co-catalyst is added to initiate the polymerization.
-
The reaction is allowed to proceed for a specified time, and samples may be taken to monitor conversion and molecular weight.
-
The polymerization is quenched by the addition of a weak acid (e.g., benzoic acid).
-
The polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and desired polymer characteristics. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Direct synthesis of polyureas from the dehydrogenative coupling of diamines and methanol - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01121A [pubs.rsc.org]
- 2. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization - American Chemical Society [acs.digitellinc.com]
- 3. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The mechanistic duality of (thio)urea organocatalysts for ring-opening polymerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Enhancing Reaction Yields with Trimethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of optimizing chemical syntheses, particularly in the development of active pharmaceutical ingredients (APIs), the enhancement of reaction yields is a paramount objective. The choice of solvents and additives can profoundly influence reaction kinetics, equilibria, and ultimately, the efficiency of a transformation. Trimethylurea (TMU), a polar aprotic solvent, presents itself as a valuable tool in the chemist's arsenal. While extensive quantitative data directly comparing reaction yields with and without this compound as a specific additive remains dispersed across various specific applications, its utility can be inferred from its properties and the known effects of similar polar aprotic solvents and urea (B33335) derivatives in promoting challenging chemical reactions. These notes aim to provide a practical guide on the application of this compound to potentially improve reaction yields, based on established chemical principles and generalized protocols.
Rationale for Using this compound
This compound's efficacy in potentially improving reaction yields stems from several key properties:
-
High Polarity and Dipole Moment: Facilitates the dissolution of a wide range of organic and inorganic reagents, including polar and charged intermediates, which can be crucial in many reaction mechanisms.
-
Aprotic Nature: Lacks acidic protons, preventing unwanted side reactions such as quenching of strong bases or nucleophiles.
-
High Boiling Point (176 °C): Allows for reactions to be conducted at elevated temperatures, which can accelerate reaction rates and drive equilibria towards the desired products.
-
Coordination Ability: The urea moiety can coordinate to metal centers in catalytic cycles, potentially stabilizing reactive intermediates or promoting key steps such as oxidative addition and reductive elimination in cross-coupling reactions.
-
Hydrogen Bond Acceptor: Can interact with and stabilize cationic species and other intermediates through hydrogen bonding.
Potential Applications
Based on the known benefits of polar aprotic solvents and urea-type compounds, this compound could be investigated as a yield-enhancing additive or co-solvent in a variety of reaction types, including but not limited to:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): By promoting the dissolution of reagents and stabilizing catalytic intermediates.
-
Nucleophilic Aromatic Substitution (SNA_r_): By solvating the charged Meisenheimer complex intermediate.
-
Deprotonation and Lithiation Reactions: Where it can help to break up organolithium aggregates and increase the reactivity of the base.
-
Polymerization Reactions: As a solvent for monomers and growing polymer chains.
Experimental Protocols: General Guidelines for Using this compound as a Reaction Additive
The following are generalized protocols for incorporating this compound into a reaction to explore its potential for yield improvement. Optimization will be necessary for each specific reaction.
Protocol 1: this compound as a Co-solvent
This protocol is suitable for reactions where the primary solvent is not fully effective at solubilizing all reactants or intermediates.
Materials:
-
Reactant A
-
Reactant B
-
Catalyst (if applicable)
-
Primary Reaction Solvent (e.g., Toluene, THF, Dioxane)
-
This compound (TMU)
-
Standard laboratory glassware and inert atmosphere setup (if required)
Procedure:
-
To a clean, dry reaction flask equipped with a magnetic stir bar, add Reactant A and the catalyst (if applicable).
-
Add the primary reaction solvent to the flask.
-
Begin stirring the mixture.
-
In a separate, dry vessel, dissolve Reactant B in a mixture of the primary solvent and this compound. A typical starting point is a 10-20% (v/v) addition of TMU relative to the total solvent volume.
-
Slowly add the solution of Reactant B and TMU to the reaction flask.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, follow the appropriate work-up and purification procedure.
Protocol 2: this compound as a Ligand/Additive in Catalysis
This protocol is designed for catalytic reactions where TMU might act as a ligand to the metal center, influencing its activity and stability.
Materials:
-
Aryl Halide (or other electrophile)
-
Coupling Partner (e.g., boronic acid, amine)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if used in the original protocol)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
This compound (TMU)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand (if any), and base.
-
Add the aryl halide and the coupling partner to the flask.
-
Add a precisely measured amount of this compound. A typical starting point is 1-5 equivalents relative to the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction to the optimized temperature and monitor its progress.
-
After completion, cool the reaction to room temperature and proceed with the standard aqueous work-up and purification.
Data Presentation
Due to the lack of specific, comparative studies in the public domain, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate their own comparative data by running reactions with and without this compound under otherwise identical conditions. The following table template is provided for this purpose:
| Entry | Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Additive (eq.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki Coupling | Aryl-Br | Aryl-B(OH)₂ | Pd(PPh₃)₄ | Toluene/H₂O | None | 90 | 12 | e.g., 75 |
| 2 | Suzuki Coupling | Aryl-Br | Aryl-B(OH)₂ | Pd(PPh₃)₄ | Toluene/H₂O | TMU (2.0) | 90 | 12 | e.g., 85 |
| 3 | Buchwald-Hartwig | Aryl-Cl | Amine | Pd₂(dba)₃/XPhos | Dioxane | None | 110 | 24 | e.g., 60 |
| 4 | Buchwald-Hartwig | Aryl-Cl | Amine | Pd₂(dba)₃/XPhos | Dioxane | TMU (3.0) | 110 | 24 | e.g., 78 |
Yields are hypothetical and for illustrative purposes only.
Visualizations
Logical Workflow for Investigating this compound as a Yield-Enhancing Additive
Caption: Workflow for evaluating this compound's effect on yield.
Potential Role of this compound in a Catalytic Cycle
Caption: Potential influence of this compound in a generic catalytic cycle.
Conclusion and Future Outlook
Application Notes and Protocols for Urea-Based Electrolyte Additives in Batteries
Prepared for: Researchers, scientists, and drug development professionals.
Note on Trimethylurea: Extensive literature searches did not yield specific studies on the use of this compound as a primary electrolyte additive in batteries. Due to its commercial availability, it is a potential candidate for future research. The following application notes and protocols are based on publicly available research for structurally related methylated urea (B33335) compounds, specifically methylurea (B154334) and 1,3-dimethylurea , which have been investigated as components of deep eutectic electrolytes. This information is provided as a proxy to guide potential research into this compound and other urea-based derivatives.
Introduction to Methylated Ureas in Battery Electrolytes
Methylated urea compounds, such as methylurea and 1,3-dimethylurea, are being explored as components of deep eutectic electrolytes (DEEs) for lithium-ion batteries. DEEs are a class of ionic liquids formed by mixing a lithium salt with a hydrogen bond donor, in this case, a urea derivative. These electrolytes are gaining attention due to their potential for low cost, low flammability, and environmentally friendly characteristics. The addition of these urea-based compounds can influence key electrolyte properties, including ionic conductivity and the electrochemical stability window, and subsequently impact battery performance metrics like cycling stability and coulombic efficiency.
The primary proposed mechanism involves the formation of a stable solid electrolyte interphase (SEI) on the electrode surface. The urea derivatives can interact with the lithium salt and solvent molecules to form a unique solvation sheath around the lithium ions. This can disrupt the original solvent structure and promote the formation of a robust SEI, which is crucial for preventing undesirable side reactions and ensuring long-term battery cycling. Specifically, in aqueous systems, methylurea has been shown to disrupt the hydrogen-bond network of water, leading to a solvation sheath dominated by methylurea and the salt's anion. This novel structure facilitates the formation of a stable, dual-layer SEI.[1]
Quantitative Data Summary
The following tables summarize the key performance indicators of electrolytes containing methylated urea derivatives based on available research.
Table 1: Physicochemical Properties of Methylated Urea-Based Deep Eutectic Electrolytes
| Electrolyte Composition (Molar Ratio) | Ionic Conductivity (mS/cm at 25°C) | Viscosity (mPa·s at 25°C) | Electrochemical Stability Window (V) |
| LiFSA : Urea (1:4) | 0.41 | 1200 | ~3.35 |
| LiFSA : 1,3-Dimethylurea (1:2) | 0.18 | 3500 | ~6.42 |
| Conventional Carbonate Electrolyte (1.0 M LiPF6 in EC:DMC) | - | - | - |
Data extracted from a study on methylurea-based deep eutectic electrolytes.[2][3]
Table 2: Electrochemical Performance of Batteries with Methylated Urea-Based Electrolytes
| Cell Configuration | Electrolyte | Capacity Retention (after 50 cycles) | Coulombic Efficiency |
| Li₄Ti₅O₁₂ Electrode | LiFSA : Urea (1:4) | - | - |
| Li₄Ti₅O₁₂ Electrode | LiFSA : 1,3-Dimethylurea (1:2) | 87% | High |
| LiFePO₄ Electrode | LiFSA : 1,3-Dimethylurea (1:2) | Excellent | Near 100% |
Performance data based on studies of deep eutectic electrolytes containing urea and 1,3-dimethylurea.[2][3]
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the preparation and testing of methylated urea-based deep eutectic electrolytes.
Protocol for Preparation of Methylated Urea-Based Deep Eutectic Electrolytes
Objective: To synthesize a deep eutectic electrolyte containing a lithium salt and a methylated urea derivative.
Materials:
-
Lithium bis(fluorosulfonyl)amide (LiFSA)
-
1,3-Dimethylurea (1,3-DMU) or Urea
-
Argon-filled glove box
-
Magnetic stirrer and stir bars
-
Glass vials
Procedure:
-
Inside an argon-filled glove box, combine LiFSA and the selected urea derivative (e.g., 1,3-dimethylurea) in a glass vial at the desired molar ratio (e.g., 1:2 for LiFSA:1,3-DMU).
-
Seal the vial and stir the mixture at room temperature (25 ± 5°C) for approximately 10 hours, or until a homogenous liquid is formed.
-
Visually inspect the mixture to ensure no solid phases remain.
-
The resulting deep eutectic electrolyte is ready for use in battery assembly.
Protocol for Electrochemical Characterization
Objective: To evaluate the electrochemical performance of a battery utilizing a methylated urea-based electrolyte.
Materials:
-
Prepared deep eutectic electrolyte
-
Anode (e.g., Li₄Ti₅O₁₂) and cathode (e.g., LiFePO₄) materials
-
Conductive carbon (e.g., acetylene (B1199291) black)
-
Binder (e.g., PVdF)
-
N-methylpyrrolidone (NMP) solvent
-
Current collectors (e.g., copper and aluminum foil)
-
Separator
-
Coin cell components (casings, spacers, springs)
-
Battery cycler
-
Potentiostat for linear sweep voltammetry
Procedure:
Electrode Preparation:
-
Prepare a slurry by mixing the active material (e.g., LiFePO₄), conductive carbon, and PVdF binder in an 80:10:10 weight ratio in NMP solvent.
-
Cast the slurry onto the appropriate current collector (e.g., aluminum foil for the cathode) using a doctor blade.
-
Dry the coated electrode in a vacuum oven at 80°C.
Cell Assembly:
-
Assemble coin cells inside an argon-filled glove box.
-
Use the prepared electrodes, a separator, and the methylated urea-based deep eutectic electrolyte.
Electrochemical Measurements:
-
Linear Sweep Voltammetry (LSV): Determine the electrochemical stability window of the electrolyte using a three-electrode setup with a platinum working electrode.
-
Galvanostatic Cycling: Cycle the assembled coin cells at a specific C-rate (e.g., 0.1C) within the appropriate voltage window for the electrode materials. Record the charge-discharge capacities and calculate the coulombic efficiency for each cycle.
-
Ionic Conductivity: Measure the ionic conductivity of the electrolyte using electrochemical impedance spectroscopy (EIS).
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the action of methylated urea-based electrolytes.
Caption: Experimental workflow for preparing and testing methylated urea-based deep eutectic electrolytes.
Caption: Proposed mechanism of methylated urea additives in forming a stable SEI layer.
References
Application Notes and Protocols for Dissolving Compounds in Trimethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylurea (TMU), and more specifically its tetramethylated form, 1,1,3,3-tetramethylurea, is a versatile aprotic polar solvent with a growing range of applications in research and industry. Its ability to dissolve a wide array of organic compounds, and even some inorganic salts, makes it a valuable tool in organic synthesis, polymer chemistry, and pharmaceutical sciences.[1][2] Notably, tetramethylurea is often employed as a safer substitute for the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPT).[1] These application notes provide detailed protocols and data for utilizing this compound as a solvent for various compounds, with a focus on its application in dissolving active pharmaceutical ingredients (APIs) and polymers.
Physicochemical Properties of Tetramethylurea
A clear understanding of the solvent's properties is crucial for its effective application. Tetramethylurea is a colorless liquid with a mild, pleasant odor.[2] It is miscible with water and a variety of organic solvents.[1]
Table 1: Physicochemical Properties of 1,1,3,3-Tetramethylurea
| Property | Value | Reference |
| Molecular Formula | C5H12N2O | [1] |
| Molar Mass | 116.16 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.968 g/mL at 20 °C | [3] |
| Boiling Point | 176.5 °C | [1] |
| Melting Point | -1.2 °C | [1] |
| Flash Point | ~75 °C | [2] |
| Solubility in Water | Miscible | [1] |
Applications of this compound as a Solvent
This compound's utility as a solvent spans various fields:
-
Organic Synthesis: It serves as a solvent for numerous reactions, including those involving Grignard reagents.[1] It is also used as a reagent in the synthesis of other chemical compounds.
-
Polymer Chemistry: Tetramethylurea is an excellent solvent for various polymers, including poly(p-benzamide), cellulose (B213188) esters, polycarbonates, and polyvinyl chloride, often requiring elevated temperatures for dissolution.[1] It is particularly useful in polymerization reactions.[1]
-
Pharmaceutical and Drug Development: Due to its ability to dissolve a wide range of compounds, it is utilized in the synthesis of pharmaceuticals.[3] Its potential for solubilizing poorly water-soluble APIs is an area of active interest.
-
Biochemistry: It can be used in the denaturation of proteins for structural and functional studies.[3]
-
Agrochemicals: Its properties make it a suitable choice for formulating pesticides and herbicides.[3]
Experimental Protocols
Protocol 1: General Procedure for Dissolving a Solid Compound in Tetramethylurea
This protocol outlines a general method for dissolving a solid organic compound in tetramethylurea.
Materials:
-
Solid compound to be dissolved
-
1,1,3,3-Tetramethylurea (TMU), anhydrous grade
-
Glass vial with a screw cap or a round-bottom flask with a stopper
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Spatula
-
Balance
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of the solid compound using a balance and transfer it to the glass vial or flask.
-
Adding the Solvent: Using a graduated cylinder or pipette, add the calculated volume of tetramethylurea to the vial containing the solid.
-
Dissolution:
-
Place the magnetic stir bar in the vial and cap it securely.
-
Place the vial on the magnetic stirrer and begin stirring.
-
For compounds with low solubility at room temperature, gently heat the solution on a heating plate while stirring. Monitor the temperature closely to avoid decomposition of the compound.
-
-
Observation: Continue stirring (and heating, if necessary) until the solid is completely dissolved, resulting in a clear solution.
-
Cooling and Storage: If heating was applied, allow the solution to cool to room temperature. Store the solution in a tightly sealed container to prevent absorption of moisture.
Workflow for Dissolving a Solid Compound
Caption: General workflow for dissolving a solid compound in tetramethylurea.
Protocol 2: Preparation of a Polymer Solution in Tetramethylurea for Gel Permeation Chromatography (GPC)
This protocol is specifically for preparing polymer solutions for molecular weight analysis by GPC.
Materials:
-
Polymer sample
-
1,1,3,3-Tetramethylurea (TMU), HPLC grade
-
Vials with caps
-
Shaker or vortex mixer
-
Syringe filters (0.2 or 0.45 µm, compatible with TMU)
-
Autosampler vials for GPC
Procedure:
-
Determine Concentration: The appropriate concentration depends on the molecular weight of the polymer. For high molecular weight polymers, a lower concentration (e.g., 1-2 mg/mL) is recommended to avoid high solution viscosity. For lower molecular weight polymers, a higher concentration (e.g., 2-5 mg/mL) can be used.
-
Dissolution:
-
Weigh the polymer into a vial.
-
Add the required volume of HPLC-grade TMU.
-
Cap the vial and place it on a shaker or use a vortex mixer at room temperature until the polymer is fully dissolved. This may take several hours to overnight for some polymers. Gentle heating can be applied if necessary, but care must be taken to avoid polymer degradation.
-
-
Filtration: Once the polymer is completely dissolved, filter the solution through a syringe filter directly into a GPC autosampler vial to remove any particulate matter that could damage the GPC columns.
-
Analysis: The prepared solution is now ready for injection into the GPC system.
Caption: A decision-making diagram for selecting tetramethylurea as a solvent.
Conclusion
This compound, particularly tetramethylurea, is a valuable and versatile solvent with a broad range of applications. Its ability to dissolve otherwise intractable compounds makes it a powerful tool for researchers and professionals in drug development and materials science. The protocols and information provided in these application notes are intended to serve as a starting point for the effective utilization of this solvent. As with any chemical, appropriate safety precautions should always be taken when handling this compound.
References
Trimethylurea as a Medium for Enzymatic Reactions: Application Notes and Protocols
Note to the Reader: Extensive literature searches did not yield specific examples or established protocols for the use of trimethylurea (TMU) as a primary medium or co-solvent for enzymatic reactions. The information available on this topic is currently limited. Therefore, this document provides a comprehensive overview of the effects of the closely related and well-studied compound, urea (B33335) , on enzyme activity and stability. The principles, data, and protocols presented for urea can serve as a foundational guide for researchers interested in exploring the potential of this compound or other substituted ureas in biocatalysis. A concluding section speculates on the potential properties of this compound as an enzymatic solvent based on its chemical characteristics and the known effects of urea and its methylated derivatives.
Introduction: The Dual Nature of Urea in Enzymology
Urea is a well-known protein denaturant at high concentrations, capable of disrupting the non-covalent interactions that maintain a protein's tertiary and quaternary structures. This denaturation typically leads to a loss of enzymatic activity. However, at sub-denaturing concentrations, urea has been observed to have more nuanced effects, sometimes even enhancing the activity of certain enzymes. This paradoxical activation is often attributed to subtle changes in the enzyme's conformational flexibility and dynamics, which can, in some cases, facilitate substrate binding or product release.
The study of urea's influence on enzymes provides a valuable framework for understanding how small molecules can modulate biocatalytic activity. These insights are crucial for optimizing reaction conditions, stabilizing enzymes, and developing novel enzymatic applications in non-conventional media.
Effects of Urea on Enzyme Activity and Stability: Quantitative Data
The impact of urea on enzymatic reactions is highly dependent on the specific enzyme, the concentration of urea, and the reaction conditions. Below is a summary of quantitative data from studies on the effects of urea on different enzymes.
Table 1: Effect of Urea on Adenylate Kinase (AK) Activity
| Urea Concentration | Substrate (AMP) Concentration | Effect on Enzymatic Velocity | Reference |
| 0.8 M | High (5 mM) | ~1.6-fold increase | [1] |
| 0.8 M | Low | Inhibition | [1] |
Table 2: Effect of Urea on Porcine Pancreatic Lipase (PPL) Activity and Stability
| Denaturant | Concentration for Activity Loss | Structural Effect | Reference |
| Urea | 3 M | Two-state unfolding transition | [2] |
Table 3: Effect of Urea on Xylanase Activity
| Urea Concentration | Effect on Activity | Structural Implication | Reference |
| 1.2 M | 30% stimulation | Perturbation of conformational state leading to a more flexible structure | [3] |
Experimental Protocols
As no specific protocols for this compound exist, a generalized protocol for investigating the effect of a water-miscible co-solvent like urea on an enzymatic reaction is provided. This can be adapted for studies with this compound.
General Protocol for Assessing the Effect of a Co-solvent on Enzyme Activity
Objective: To determine the effect of varying concentrations of a co-solvent (e.g., urea or this compound) on the initial reaction rate of an enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Appropriate buffer solution
-
Co-solvent (e.g., high-purity urea or this compound)
-
Spectrophotometer or other suitable analytical instrument for measuring product formation or substrate depletion
-
Temperature-controlled incubation system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the enzyme in the appropriate buffer.
-
Prepare a concentrated stock solution of the substrate in the same buffer.
-
Prepare a series of co-solvent solutions in the buffer at different concentrations (e.g., 0 M, 1 M, 2 M, 4 M, 6 M, 8 M urea).
-
-
Enzyme Activity Assay:
-
For each co-solvent concentration to be tested, set up a series of reaction mixtures. A typical reaction mixture might contain:
-
Buffer with the desired final concentration of the co-solvent.
-
A fixed amount of the enzyme solution.
-
Varying concentrations of the substrate to determine kinetic parameters (K_m and V_max).
-
-
Pre-incubate the enzyme and buffer/co-solvent mixture at the desired reaction temperature for a set period to allow for equilibration.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance (or other signal) corresponding to product formation or substrate consumption.
-
Ensure that the initial reaction rates are measured (i.e., during the linear phase of the reaction).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each substrate and co-solvent concentration.
-
Plot the initial velocity versus substrate concentration for each co-solvent concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (K_m and V_max) at each co-solvent concentration.
-
Plot the relative enzyme activity (as a percentage of the activity in the absence of the co-solvent) against the co-solvent concentration.
-
Visualizations
Logical Workflow for Investigating a Novel Co-solvent
Caption: Workflow for evaluating this compound as an enzymatic reaction medium.
Conceptual Diagram of Urea's Dual Effect on Enzyme Conformation
Caption: Urea can either subtly modify or completely unfold an enzyme.
This compound: A Speculative Outlook
While direct experimental data is lacking, we can speculate on the potential of this compound as a medium for enzymatic reactions based on its chemical properties and by drawing parallels with urea and its methylated derivatives.
Chemical Properties of this compound (TMU):
-
Structure: TMU is a derivative of urea with three methyl groups attached to the nitrogen atoms.
-
Physical State: It is a liquid at room temperature, which could be an advantage over solid urea for preparing solutions.
-
Solubility: TMU is soluble in water and various organic solvents.[4] This miscibility could allow for its use as a co-solvent in a wide range of reaction systems.
-
Aprotic Nature: The methyl groups on the nitrogen atoms reduce its ability to donate hydrogen bonds compared to urea.
Potential Advantages of this compound:
-
Enhanced Solubilization of Hydrophobic Substrates: The presence of methyl groups increases the hydrophobicity of TMU compared to urea. This could improve the solubility of non-polar substrates, a common challenge in biocatalysis.
-
Different Interactions with Proteins: Studies on methylated ureas suggest that they have a stronger preferential interaction with the aromatic and hydrophobic side chains of proteins.[5] This could lead to unique effects on enzyme structure and activity, potentially stabilizing certain conformations or modulating substrate specificity in ways different from urea.
Potential Disadvantages and Challenges:
-
Increased Denaturing Potential: The enhanced interaction of methylated ureas with hydrophobic protein regions might make TMU a more potent denaturant than urea, even at lower concentrations.[5] The disruption of the hydrophobic core is a key step in protein unfolding.
-
Altered Water Structure: Like urea, TMU would likely alter the hydrogen-bonding network of water, which can indirectly affect enzyme stability and activity. The specific nature of this alteration would need to be investigated.
-
Lack of Empirical Data: Without experimental studies, the optimal concentration range, effects on different enzyme classes, and general applicability of TMU in biocatalysis remain unknown.
Conclusion
The use of this compound as a medium for enzymatic reactions is an unexplored area. While it presents intriguing possibilities, particularly for reactions involving hydrophobic substrates, its potential as a denaturant must be carefully considered. The extensive research on urea provides a solid foundation and a methodological template for investigating TMU. Future research should focus on systematic studies of the effects of TMU on the activity and stability of various enzymes to determine if its unique chemical properties can be harnessed for novel biocatalytic applications. Researchers are encouraged to adapt the generalized protocols provided herein as a starting point for such investigations.
References
- 1. Quantifying Functional Group Interactions that Determine Urea Effects on Nucleic Acid Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counteraction of urea-induced protein denaturation by trimethylamine N-oxide: A chemical chaperone at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N,N'-Trimethylurea | C4H10N2O | CID 12435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Microscopic Insight into the Protein Denaturation Action of Urea and Its Methyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Urea-Based Agricultural Chemicals
Introduction
While a direct and prevalent role for N,N,N'-trimethylurea as a primary building block in the synthesis of mainstream agricultural chemicals is not extensively documented in publicly available research, the broader class of urea (B33335) derivatives is of paramount importance in agrochemistry. Urea-based compounds are foundational to a wide array of herbicides, insecticides, and fungicides, prized for their diverse modes of action and efficacy.
These application notes will, therefore, focus on established synthetic protocols for prominent urea-containing agricultural chemicals. The methodologies presented are analogous to how a substituted urea like trimethylurea could potentially be utilized or modified to create novel active ingredients. The following sections provide detailed experimental procedures, quantitative data, and reaction diagrams for the synthesis of representative urea-based fungicides, herbicides, and insecticides. This information is intended to serve as a practical guide for researchers and scientists in the field of agrochemical development.
Application Note 1: Synthesis of a Novel Phenylurea Fungicide
Compound: 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-chlorophenyl) urea
Application: This compound is a potent fungicide effective against various phytopathogenic fungi, including Sclerotinia sclerotiorum.[1] Its mode of action, typical for many urea derivatives, involves the disruption of essential biochemical pathways in the target fungi. The synthesis involves the reaction of an aminopyrazole derivative with a substituted phenyl isocyanate.
Data Presentation
| Parameter | Value | Reference |
| Reactant 1 | 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine | [1] |
| Reactant 2 | 2-chlorophenyl isocyanate | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | Boiling point of CH₂Cl₂ | [1] |
| Product Yield | 66% | [1] |
| Purification Method | Column Chromatography (SiO₂) | [1] |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.88 mmol of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine in 5 mL of dichloromethane.
-
Addition of Reactant: To this solution, add 0.96 mmol of 2-chlorophenyl isocyanate.
-
Reaction: Heat the mixture to boiling and maintain reflux for 6 hours.[1]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.[1]
-
Characterization: The structure of the final product, 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-chlorophenyl) urea, is confirmed by ¹H NMR and ¹⁹F NMR spectroscopy.[1]
Reaction Pathway
Application Note 2: General Synthesis of Sulfonylurea Herbicides
Compound Class: Sulfonylureas
Application: Sulfonylurea herbicides are a major class of herbicides known for their high efficacy at low application rates.[2] They act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants. A key step in their synthesis is the coupling of a sulfonyl isocyanate with a heterocyclic amine.
Data Presentation (Representative)
| Parameter | Value | Reference |
| Reactant 1 | Substituted Arylsulfonyl Isocyanate | [3][4] |
| Reactant 2 | Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) | [3] |
| Solvent | Toluene or Methylcyclohexane | [3] |
| Reaction Temperature | 80-100 °C | [3] |
| Product Yield | >90% | [3] |
| Product Purity | >98% | [3] |
Experimental Protocol (General)
-
Reaction Setup: Charge a reactor with the heterocyclic amine (1.0-1.5 molar equivalents) and the reaction solvent (e.g., toluene).
-
Addition of Reactant: Add the substituted arylsulfonyl isocyanate (1.0 molar equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C. The reaction is often carried out under reduced pressure to facilitate the removal of any volatile byproducts.[3]
-
Completion and Filtration: Once the reaction is complete (monitored by HPLC or TLC), the mixture is cooled to 60-80 °C and filtered to isolate the sulfonylurea product.[3] The filtrate can often be reused.
-
Drying: The isolated solid product is dried under vacuum to yield the high-purity sulfonylurea herbicide.
Reaction Pathway
Application Note 3: Synthesis of Benzoylurea (B1208200) Insecticides
Compound Class: Benzoylphenylureas (BPUs)
Application: Benzoylurea insecticides are insect growth regulators that act by inhibiting chitin (B13524) synthesis, a key component of the insect exoskeleton.[5] This mode of action makes them particularly effective against larval stages of various pests. The synthesis typically involves the reaction of a substituted benzoyl isocyanate with an aniline (B41778) derivative.
Data Presentation (Representative)
| Parameter | Value | Reference |
| Reactant 1 | Substituted Benzoyl Isocyanate | [5] |
| Reactant 2 | Substituted Aniline | [5] |
| Solvent | Anhydrous organic solvent (e.g., THF, Dichloromethane) | [5] |
| Reaction Temperature | Room Temperature to Reflux | General Knowledge |
| Product Yield | High | General Knowledge |
| Purification Method | Recrystallization or Column Chromatography | General Knowledge |
Experimental Protocol (General)
-
Preparation of Isocyanate: The substituted benzoyl isocyanate is often prepared in situ from the corresponding benzamide (B126) and oxalyl chloride.
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Addition of Isocyanate: Slowly add a solution of the substituted benzoyl isocyanate in the same solvent to the aniline solution at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC). Gentle heating may be required for less reactive substrates.
-
Isolation and Purification: The product often precipitates from the reaction mixture upon completion. It can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure benzoylurea insecticide.
Reaction Pathway
Disclaimer: These protocols are intended for informational purposes for a research and development audience. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. The synthesis of agricultural chemicals may be subject to patent restrictions and regulatory oversight.
References
- 1. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]
- 2. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 3. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethylurea: A Safer Alternative to Hexamethylphosphoramide (HMPT) for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylphosphoramide (HMPT) has long been a solvent of choice in organic synthesis due to its excellent solvating properties for a wide range of compounds and its ability to accelerate many reactions. However, its classification as a carcinogen necessitates the exploration of safer alternatives. This document provides detailed application notes and protocols for the use of trimethylurea (TMU) as a viable and less hazardous substitute for HMPT in various chemical transformations. The information presented herein is intended to guide researchers in transitioning to this safer solvent while maintaining reaction efficiency.
Introduction: The Need for an HMPT Alternative
Hexamethylphosphoramide (HMPT) is a polar aprotic solvent with a high dielectric constant and strong electron-donating ability. These properties make it highly effective in dissolving polar and nonpolar substances and in solvating cations, which can significantly enhance the reactivity of anionic nucleophiles. However, the National Toxicology Program has classified HMPT as "reasonably anticipated to be a human carcinogen," based on sufficient evidence from experimental animal studies. Chronic exposure to HMPT can also lead to damage to the lungs and kidneys.
This compound (TMU) emerges as a promising alternative. It shares key solvent properties with HMPT, being a polar aprotic solvent, but exhibits a significantly better safety profile. While TMU is not entirely devoid of hazards, it is not classified as a carcinogen and presents a lower overall risk to researchers. This document aims to provide the necessary data and protocols to facilitate the substitution of HMPT with TMU in laboratory practice.
Physicochemical and Toxicological Properties: TMU vs. HMPT
A direct comparison of the physical, chemical, and toxicological properties of this compound and HMPT is crucial for understanding the potential for substitution and the necessary safety precautions.
| Property | This compound (TMU) | Hexamethylphosphoramide (HMPT) |
| CAS Number | 632-14-4 | 680-31-9 |
| Molecular Formula | C4H10N2O | C6H18N3OP |
| Molecular Weight | 102.14 g/mol | 179.20 g/mol |
| Appearance | White to off-white solid | Colorless to light amber liquid |
| Boiling Point | ~177 °C | 232 °C |
| Melting Point | 74-75 °C | 7.2 °C |
| Density | ~0.968 g/mL (at 20°C, as liquid) | 1.03 g/mL |
| Solubility in Water | Soluble | Miscible |
| Oral LD50 (rat) | 2250 - 2920 mg/kg | 2650 mg/kg |
| Dermal LD50 (rabbit) | 3160 mg/kg | 2436 mg/kg |
| Carcinogenicity | Not classified as a carcinogen | Reasonably anticipated to be a human carcinogen |
Applications of this compound as an HMPT Substitute
This compound can be employed as a substitute for HMPT in a variety of organic reactions where a polar aprotic solvent is required to enhance reactivity. Its ability to dissolve a wide range of organic compounds and some inorganic salts makes it a versatile solvent.
Nucleophilic Substitution Reactions (SN2)
Background: Polar aprotic solvents like HMPT are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt, thereby leaving the anion "naked" and more reactive. TMU can perform a similar role.
Mechanism Visualization:
Caption: General workflow for an SN2 reaction facilitated by a polar aprotic solvent.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from an alcohol and an alkyl halide, a classic SN2 reaction where HMPT is often used.
-
Reagents and Equipment:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
This compound (TMU)
-
Alkyl halide (1.1 eq)
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Syringe and needles
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Under an inert atmosphere, add the alcohol to a flask containing TMU (concentration typically 0.1-1.0 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates completion (typically 2-24 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Organometallic Reactions
Background: HMPT is frequently used as an additive in reactions involving organolithium and Grignard reagents to break up aggregates and increase the reactivity of the organometallic species. TMU can serve a similar purpose.
Logical Relationship Visualization:
Caption: Role of TMU in deaggregating organometallic reagents to enhance reactivity.
Experimental Protocol: Grignard Reaction with a Ketone
This protocol describes the addition of a Grignard reagent to a ketone, a fundamental carbon-carbon bond-forming reaction.
-
Reagents and Equipment:
-
Magnesium turnings (1.2 eq)
-
Alkyl or aryl halide (1.2 eq)
-
Anhydrous diethyl ether or THF
-
This compound (TMU, 0.5-1.0 eq relative to Grignard reagent)
-
Ketone (1.0 eq)
-
Three-neck round-bottom flask with a condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere setup
-
Workup solution (e.g., saturated aqueous ammonium chloride or 1 M HCl)
-
-
Procedure:
-
Flame-dry the glassware and allow it to cool under an inert atmosphere.
-
Place the magnesium turnings in the flask.
-
Add a small portion of the alkyl/aryl halide dissolved in anhydrous ether/THF to initiate the reaction (a crystal of iodine may be added if necessary).
-
Once the reaction begins (as evidenced by bubbling and heat), add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to room temperature.
-
In a separate flask, dissolve the ketone in anhydrous ether/THF.
-
Add TMU to the ketone solution.
-
Cool the ketone/TMU solution to 0 °C.
-
Slowly add the Grignard reagent to the ketone solution via cannula or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction by slowly pouring it over an ice-cold solution of saturated aqueous ammonium chloride or 1 M HCl.
-
Extract the aqueous layer with ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography or distillation.
-
Safety and Handling
While significantly safer than HMPT, this compound is not without hazards and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Use TMU in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust if handling the solid form.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. TMU is hygroscopic.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound:
Caption: A standard workflow for the safe handling of this compound in a laboratory setting.
Conclusion
This compound presents a compelling case as a safer, effective substitute for the carcinogenic solvent HMPT in a range of chemical applications. Its similar solvent properties, coupled with a significantly improved safety profile, make it an attractive option for researchers seeking to reduce chemical hazards in the laboratory. While direct, one-to-one substitution may require some optimization of reaction conditions, the protocols provided here offer a solid starting point for this transition. By adopting safer alternatives like TMU, the scientific community can continue to advance research while prioritizing the health and safety of its practitioners.
Troubleshooting & Optimization
Technical Support Center: Purification of Synthesized Trimethylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized N,N,N'-Trimethylurea (CAS 632-14-4). The following sections detail various purification methods, address common issues, and provide explicit experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of Trimethylurea relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 632-14-4 | [1] |
| Molecular Formula | C₄H₁₀N₂O | [2] |
| Molecular Weight | 102.14 g/mol | [2] |
| Appearance | Colorless crystalline solid | |
| Melting Point | 76 °C | [3] |
| Boiling Point | 233 °C (at atmospheric pressure) | [3] |
| Reduced Pressure Boiling Point | 127-128 °C (400-401 K) at 15.75 mmHg (0.021 bar) | [2] |
| Solubility | Soluble in water, ethanol, and methanol (B129727). |
Q2: What are the most common methods for purifying synthesized this compound?
The most effective purification methods for this compound are recrystallization and vacuum distillation. For analytical purposes or very small scales, column chromatography can also be employed. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q3: What are the likely impurities in this compound synthesized from methyl isocyanate and dimethylamine?
When synthesizing this compound from methyl isocyanate and dimethylamine, common impurities may include:
-
Unreacted Starting Materials: Residual methyl isocyanate and dimethylamine.
-
Side-Products:
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the primary purification methods for this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5]
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound does not dissolve, even in hot solvent. | Insufficient solvent. Incorrect solvent choice. | Add more hot solvent in small increments until the solid dissolves. Perform solvent screening to find a more suitable solvent or solvent mixture.[6] |
| No crystals form upon cooling. | Solution is not saturated (too much solvent was used). Cooling is too rapid. | Boil off some of the solvent to concentrate the solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower-boiling point solvent. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. |
| Low recovery of purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[7] |
This protocol outlines a general procedure for recrystallization. The ideal solvent should be determined through small-scale trials. Ethanol, water, or a mixture of the two are good starting points.[7]
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in potential solvents (e.g., ethanol, water, ethanol/water mixtures) at room and boiling temperatures. A good solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by melting point determination.
Caption: Workflow for the purification of this compound by recrystallization.
Vacuum Distillation
Vacuum distillation is an effective method for purifying this compound, especially for removing volatile or high-boiling impurities. By reducing the pressure, the boiling point of the compound is lowered, preventing potential thermal decomposition.[8]
Troubleshooting Common Vacuum Distillation Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Bumping (violent boiling). | Lack of smooth boiling. | Use a magnetic stir bar or capillary ebulliator. Ensure a proper vacuum is established before heating. |
| Inability to achieve a low enough pressure. | Leaks in the system. | Check all glass joints and connections for a proper seal. Ensure vacuum grease is applied correctly. |
| Product solidifies in the condenser. | The condenser is too cold. | Use room temperature water or no cooling water in the condenser if the melting point of the product is high. |
| Poor separation of components. | Inefficient distillation column. Distillation rate is too fast. | Use a fractionating column (e.g., Vigreux) for mixtures with close boiling points. Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. |
-
Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and securely clamped. Use a stir bar in the distilling flask.
-
System Evacuation: Connect the apparatus to a vacuum source and slowly evacuate the system.
-
Heating: Once the desired pressure (around 15-20 mmHg) is reached and stable, begin heating the distilling flask using a heating mantle or oil bath.
-
Distillation: The this compound will begin to boil and distill at approximately 127-128 °C at a pressure of ~16 mmHg.[2] Collect the fraction that distills over at a constant temperature.
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Caption: Simplified diagram of a vacuum distillation setup.
Column Chromatography
Column chromatography is a useful technique for the purification of small quantities of this compound or for the removal of impurities with different polarities.[9]
Troubleshooting Common Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation (overlapping bands). | Inappropriate solvent system. Column was not packed properly. | Develop a suitable eluent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values between the product and impurities. Ensure the column is packed uniformly without air bubbles or cracks. |
| Compound will not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a mixture like dichloromethane (B109758) and methanol may be necessary.[9] |
| Compound runs too quickly through the column. | The eluent is too polar. | Decrease the polarity of the mobile phase. |
| Streaking or tailing of bands. | Sample is overloaded. The compound is interacting too strongly with the stationary phase. | Use a smaller amount of crude material. Add a small percentage of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent. |
-
TLC Analysis: Develop a suitable solvent system using TLC. For a polar compound like this compound, a polar stationary phase (silica gel or alumina) is appropriate. Test mobile phases of varying polarities, such as ethyl acetate/hexanes, or for more polar compounds, dichloromethane/methanol.[9] The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.5.
-
Column Packing: Prepare a chromatography column with the chosen stationary phase (e.g., silica (B1680970) gel) using a slurry packing method.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions as the solvent comes off the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Caption: Logical workflow for purification by column chromatography.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. reddit.com [reddit.com]
- 3. US3597478A - Preparation of tetramethylurea - Google Patents [patents.google.com]
- 4. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Overcoming Solubility Challenges with Trimethylurea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Trimethylurea (TMU).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound (TMU)?
A1: this compound is a polar organic compound that is highly soluble in water and other polar solvents.[1] Its solubility is attributed to the urea (B33335) functional group, which can form strong hydrogen bonds with water molecules.[1] TMU is also soluble in various organic solvents, including methanol (B129727) and ethanol (B145695), making it versatile for a range of applications.[1]
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound is temperature-dependent. As with many solid compounds, its solubility in liquid solvents generally increases as the temperature rises.[1] Therefore, gentle heating can be an effective method to dissolve more TMU in a given solvent.
Q3: My this compound solution is cloudy or has formed a precipitate. What are the initial troubleshooting steps?
A3: Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit under the current conditions. Here is a workflow to address this issue:
Q4: Can I use a cosolvent to improve the solubility of this compound?
A4: Yes, using a cosolvent system can be an effective strategy. While this compound is already highly soluble in water, ethanol, and methanol, a cosolvent system can be useful in complex formulations where other components might reduce its solubility. A common approach is to create a mixed solvent system, for example, by adding ethanol to an aqueous solution.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound at Room Temperature
Symptoms:
-
Solid this compound remains undissolved in the solvent even after vigorous stirring.
-
The dissolution process is very slow.
Possible Causes:
-
The solution is approaching its saturation point at the current temperature.
-
Insufficient agitation to facilitate dissolution.
Solutions:
-
Increase Temperature: Gently warm the solution while stirring. The solubility of this compound increases with temperature.
-
Improve Agitation: Use a magnetic stirrer, vortex mixer, or sonicator to increase the interaction between the solvent and the solute.
-
Particle Size Reduction: If you are starting with large crystals of this compound, grinding them into a fine powder will increase the surface area and speed up dissolution.
Issue 2: this compound Precipitates Out of Solution Upon Cooling
Symptoms:
-
A clear solution of this compound becomes cloudy or forms crystals when cooled to room temperature or refrigerated.
Possible Causes:
-
A supersaturated solution was prepared at an elevated temperature.
-
The solubility of this compound is significantly lower at the storage temperature.
Solutions:
-
Maintain Elevated Temperature: If experimentally feasible, maintain the solution at a temperature where this compound remains soluble.
-
Use a Cosolvent System: The addition of a suitable cosolvent can increase the solubility of this compound at lower temperatures.
-
Prepare a More Dilute Solution: If high concentration is not a critical requirement, prepare a solution with a lower concentration of this compound that will remain stable at the desired storage temperature.
Data Presentation
While specific quantitative solubility data for this compound is not widely available in comprehensive tables, it is known to be highly soluble in water. For illustrative purposes, the table below shows the solubility of a structurally similar compound, 1,3-Dimethylurea, in water.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| 1,3-Dimethylurea | Water | 21.5 | 76.5[2] |
Note: This data is for 1,3-Dimethylurea and should be used as an estimate for the behavior of this compound.
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Saturation Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol)
-
Glass vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification.
Methodology:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a shaking incubator set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for 24-48 hours with continuous agitation.
-
After equilibration, stop the agitation and let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Centrifuge the sample to further separate any suspended solids.
-
Filter the supernatant through a 0.45 µm filter.
-
Dilute the filtered solution with the solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Enhancing this compound Solubility Using a Cosolvent System
Objective: To increase the solubility of this compound in an aqueous solution using a cosolvent.
Materials:
-
This compound (solid)
-
Distilled water
-
Ethanol (or another suitable cosolvent)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Methodology:
-
Prepare a series of cosolvent mixtures with varying concentrations of ethanol in water (e.g., 10%, 20%, 30% v/v ethanol in water).
-
For each cosolvent mixture, follow the "Saturation Shake-Flask Method" (Protocol 1) to determine the solubility of this compound.
-
Compare the solubility of this compound in the different cosolvent mixtures to its solubility in pure water to identify the optimal cosolvent concentration for your application.
References
Managing side reactions in Trimethylurea synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of Trimethylurea (TMU).
Troubleshooting Guide: Managing Side Reactions and Impurities
This guide addresses common issues encountered during this compound synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time, temperature, or improper stoichiometry. 2. Side Reactions: Formation of byproducts such as tetramethylurea, biuret, or amine hydrochlorides. 3. Product Loss During Workup: Suboptimal extraction or purification procedures. | 1. Optimize Reaction Conditions: Systematically vary reaction time, temperature, and reactant ratios to identify optimal conditions. 2. Control Reaction Temperature: Maintain a consistent and optimal temperature to minimize the formation of thermally induced byproducts. Use an appropriate heating mantle and temperature controller. 3. Purification Strategy: Employ fractional distillation to separate TMU from lower and higher boiling point impurities. For non-volatile impurities, consider recrystallization or acid-base extraction. |
| Presence of Tetramethylurea Impurity | Formation of tetramethylurea can occur when using dimethylcarbamoyl chloride if an excess of dimethylamine (B145610) is present or if the reaction temperature is too high. | Stoichiometry Control: Use a slight excess of methylamine (B109427) relative to dimethylcarbamoyl chloride. Temperature Management: Maintain the reaction temperature below 40°C.[1] |
| Formation of Amine Hydrochloride Salts | Reaction of amine starting materials (dimethylamine or methylamine) with acidic byproducts (e.g., HCl from carbamoyl (B1232498) chloride). These salts are often insoluble in organic solvents and can complicate purification. | Base Treatment: After the reaction, treat the crude product with a suitable base, such as lime (calcium hydroxide) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloride salts and facilitate their removal by filtration. |
| Biuret and Other Thermal Decomposition Products | Heating urea-based starting materials to high temperatures can lead to the formation of biuret, cyanuric acid, ammelide, and ammeline. | Temperature Control: Carefully control the reaction temperature to avoid excessive heating. Reaction Time: Minimize the reaction time at elevated temperatures. |
| Discolored or Odorous Product | The presence of unreacted starting materials, particularly amines, or other volatile impurities can lead to discoloration and unpleasant odors. | Purification: Utilize fractional distillation to remove volatile impurities. Treatment with activated charcoal can also help to remove colored impurities. Passing an inert gas through the distilled product can help remove residual odors. |
Frequently Asked Questions (FAQs)
Synthesis and Side Reactions
Q1: What are the most common side reactions in the synthesis of this compound from dimethylcarbamoyl chloride and methylamine?
A1: The primary side reaction is the formation of tetramethylurea if an excess of dimethylamine is used or if the reaction temperature is not adequately controlled. Another common issue is the formation of methylamine hydrochloride as a byproduct, which can precipitate from the reaction mixture. To suppress the formation of ureas, an excess of the carbamoyl chloride can be used.
Q2: How can I minimize the formation of byproducts when synthesizing this compound from methyl isocyanate and dimethylamine?
A2: This reaction is generally high-yielding with fewer side products compared to other methods. However, to ensure high purity:
-
Use high-purity starting materials.
-
Maintain a low reaction temperature, typically starting at 0-5°C and allowing it to slowly warm to room temperature.
-
Control the rate of addition of the isocyanate to the amine solution to prevent localized overheating.
-
The reaction of methyl isocyanate with water can form 1,3-dimethylurea, so ensure anhydrous reaction conditions.[2]
Q3: Are there any phosgene-free alternatives for this compound synthesis to avoid hazardous reagents?
A3: Yes, several phosgene-free routes are available. One common method involves the reaction of dimethyl carbonate with methylamine. This reaction is considered a greener alternative but may require a catalyst and higher temperatures and pressures to achieve good yields. The reaction proceeds through a methyl carbamate (B1207046) intermediate.
Purification
Q4: What is the most effective method for purifying crude this compound?
A4: Fractional distillation is a highly effective method for purifying this compound, especially for separating it from volatile impurities like unreacted amines and other urea (B33335) derivatives with different boiling points.[3][4][5] For non-volatile impurities and salts, a combination of filtration after base treatment, followed by distillation is recommended.
Q5: How can I remove amine hydrochloride salts from my crude this compound?
A5: Amine hydrochloride salts can be removed by treating the crude reaction mixture with a base, such as aqueous sodium hydroxide or calcium hydroxide (lime). This converts the soluble hydrochloride salt into the free amine and an insoluble inorganic salt (NaCl or CaCl2), which can then be removed by filtration.
Q6: Can recrystallization be used to purify this compound?
A6: Yes, recrystallization can be an effective purification method. The choice of solvent is crucial. A good solvent will dissolve this compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.[6][7][8][9][10] Common solvent systems for ureas include ethanol, water, or mixtures of solvents like hexane/acetone or hexane/THF.[7]
Analysis
Q7: What analytical techniques are suitable for monitoring the progress of this compound synthesis and identifying impurities?
A7: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.[11][12]
-
GC-MS is well-suited for separating and identifying volatile components in the reaction mixture, including this compound, unreacted amines, and potential byproducts.[11][12]
-
HPLC , particularly with a reverse-phase C18 column, can be used to quantify the amount of this compound and separate it from both starting materials and byproducts.[13]
Experimental Protocols
Synthesis of this compound from Dimethylcarbamoyl Chloride and Methylamine
Materials:
-
Dimethylcarbamoyl chloride
-
Methylamine (40% solution in water or as a gas)
-
Anhydrous diethyl ether or dichloromethane
-
Sodium hydroxide solution (20%)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve dimethylcarbamoyl chloride (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add methylamine (1.1 equivalents) to the stirred solution. If using a methylamine solution, add it dropwise via the dropping funnel. If using methylamine gas, bubble it through the solution at a controlled rate.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Wash the reaction mixture with a 20% sodium hydroxide solution to remove any unreacted dimethylcarbamoyl chloride and neutralize any hydrochloride salts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the crude product by fractional distillation.
Purification of this compound by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[3]
-
Heat the flask gently.
-
Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound (approximately 176-178°C) should be collected separately.
-
Fractions with lower boiling points will contain unreacted amines and other volatile impurities. Higher boiling fractions may contain byproducts like tetramethylurea.
Visualizations
Caption: Synthesis of this compound from Dimethylcarbamoyl Chloride.
Caption: Troubleshooting workflow for this compound purification.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. CN104387295A - Preparation method of methyl isocyanate - Google Patents [patents.google.com]
- 2. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Recrystallization [sites.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions with Trimethylurea
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your chemical reactions when using Trimethylurea (TMU) as a solvent.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for its effective use as a solvent.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₂O | [1] |
| Molecular Weight | 102.14 g/mol | [1] |
| Appearance | White to off-white hygroscopic powder, crystals, or crystalline powder | [2] |
| Melting Point | 74-75 °C | |
| Boiling Point | 232.55 °C | |
| Solubility | Soluble in water. Slightly soluble in chloroform (B151607) and methanol. | |
| Hygroscopic Nature | Yes | [2] |
Frequently Asked Questions (FAQs)
A collection of common questions regarding the use of this compound in a laboratory setting.
Q1: What are the main advantages of using this compound as a solvent?
A1: this compound is a polar aprotic solvent, a class of solvents known to accelerate the rates of SN2 reactions.[3] Its high boiling point makes it suitable for reactions requiring elevated temperatures. As a urea-based solvent, it can be an alternative to other polar aprotic solvents like DMF or NMP, which are facing increasing regulatory scrutiny.[4][5]
Q2: How should I handle and store this compound?
A2: this compound is hygroscopic and should be stored in a tightly closed container in a dry and well-ventilated place.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling it.[6][7][8] Ensure adequate ventilation to avoid inhalation of dust.[2]
Q3: Is this compound considered a "green" solvent?
Q4: Can this compound participate in side reactions?
A4: While specific side reactions involving this compound as a solvent are not extensively documented in the provided search results, it's important to consider its chemical structure. As a urea (B33335) derivative, it contains nucleophilic nitrogen atoms and a carbonyl group, which could potentially react with highly reactive electrophiles under certain conditions. For instance, its close relative, tetramethylurea, has been shown to react with glycosylating agents.[12]
Troubleshooting Guides
Guidance for common issues encountered when using this compound as a solvent.
Guide 1: Low Reaction Yield
Problem: My reaction in this compound is giving a low yield.
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC or LC-MS. - Increase the reaction time or temperature. | Reactions may be slower in this compound compared to other solvents. Optimizing time and temperature is crucial. |
| Reagent Incompatibility | - Consult literature for the stability of your reagents in polar aprotic solvents. | Although a good solvent for many reactions, some reagents may be unstable or less reactive in this compound. |
| Presence of Water | - Ensure this compound and all reagents are thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | This compound is hygroscopic and the presence of water can interfere with many organic reactions, especially those involving water-sensitive reagents. |
| Sub-optimal Temperature | - Perform small-scale experiments at various temperatures to find the optimal condition. | The high boiling point of this compound allows for a wide range of temperatures to be explored. |
| Product Loss During Workup | - Due to its high water solubility, this compound can be removed by washing the organic layer with water or brine. However, if your product also has some water solubility, it may be lost in the aqueous layer. - Consider alternative purification methods like crystallization or chromatography. | Efficiently separating the product from the high-boiling, water-soluble solvent is key. |
Guide 2: Difficult Product Purification
Problem: I am struggling to isolate my product from the this compound solvent.
| Possible Cause | Troubleshooting Step | Explanation |
| High Boiling Point of TMU | - Avoid removal by simple distillation under reduced pressure if your product is not thermally stable. - Use an extractive workup. | This compound's high boiling point makes its removal by evaporation challenging. |
| Co-extraction of TMU with Product | - Perform multiple extractions with an appropriate organic solvent and water/brine. | This compound is highly soluble in water, which can be exploited for its removal.[13] |
| Product is also Water-Soluble | - If your product has significant water solubility, an extractive workup may lead to product loss. - Consider alternative purification methods such as column chromatography with a suitable solvent system, or crystallization. | The choice of purification method depends heavily on the properties of your product.[14] |
| Residual TMU in Product | - After initial purification, a final purification step like recrystallization or a short silica (B1680970) plug filtration might be necessary. | Trace amounts of this compound might remain even after extraction. |
Experimental Protocols & Workflows
While specific, detailed protocols for various reaction types in this compound are not abundantly available in the public domain, general procedures for common reactions in polar aprotic solvents can be adapted.
General Workflow for a Nucleophilic Substitution (SN2) Reaction
Logical Diagram for Troubleshooting Low Yield
Disclaimer: The information provided here is for guidance only. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets. It is highly recommended to perform small-scale pilot reactions to optimize conditions for your specific substrates.
References
- 1. N,N,N'-Trimethylurea | C4H10N2O | CID 12435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Industry case studies | School of Chemistry | School of Chemistry [chem.ed.ac.uk]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 8. csub.edu [csub.edu]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. jddhs.com [jddhs.com]
- 11. scribd.com [scribd.com]
- 12. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 13. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 14. How To Run A Reaction [chem.rochester.edu]
Stability of Trimethylurea under acidic/basic conditions
Welcome to the Technical Support Center for Trimethylurea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.
Troubleshooting Guide
This guide provides solutions to potential problems you might encounter when working with this compound, particularly concerning its stability.
| Issue | Possible Cause | Recommended Solution |
| Unexpected reaction byproducts or low yield | Decomposition of this compound due to harsh acidic or basic conditions. | While specific data for this compound is limited, related ureas show increased hydrolysis outside of a neutral pH range. It is advisable to maintain the reaction pH between 4 and 8. If extreme pH is necessary, consider running the reaction at a lower temperature and for a shorter duration. |
| Inconsistent results between experimental runs | Variability in the pH of the reaction mixture or prolonged storage of this compound solutions. | Ensure consistent and accurate pH measurements for all reactions. Prepare fresh solutions of this compound before use, as its stability in solution over long periods, especially under non-neutral pH, has not been extensively studied. |
| Formation of unknown impurities in the final product | This compound may react with other components in the reaction mixture, especially under forcing conditions. | Characterize the impurities using analytical techniques such as LC-MS or GC-MS to understand their origin. Consider alternative solvents or reagents that are less likely to react with this compound. Purification of the final product using chromatography may be necessary. |
| Precipitation or phase separation in the reaction mixture | Changes in solubility due to the degradation of this compound into more polar or less soluble byproducts. | Analyze the precipitate to identify its composition. Adjusting the solvent system or reaction temperature might help to maintain the homogeneity of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
Q2: What is the stability of this compound in basic solutions?
Similar to acidic conditions, this compound is expected to be more stable in mildly basic solutions (pH 7-8) and more prone to hydrolysis under strongly alkaline conditions. The base-catalyzed hydrolysis of ureas typically proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.[1] For unsubstituted urea (B33335), the rate of hydrolysis increases significantly above pH 12.[4]
Q3: What are the expected degradation products of this compound under acidic or basic hydrolysis?
The primary degradation products from the hydrolysis of this compound under both acidic and basic conditions are expected to be dimethylamine, methylamine, and carbon dioxide (which may exist as bicarbonate or carbonate in basic solutions).
Q4: Are there any recommended storage conditions for this compound solutions?
To ensure the integrity of your experiments, it is recommended to prepare fresh solutions of this compound for each use. If storage is necessary, it is best to store aqueous solutions at a neutral pH (around 7) and at low temperatures (2-8 °C) to minimize potential degradation.
Q5: Can I use this compound as a solvent? What are the potential side reactions?
This compound can be used as an aprotic polar solvent. However, if your reaction involves strong acids or bases, or is run at high temperatures for extended periods, the possibility of this compound participating in side reactions or degrading should be considered. Potential side reactions could include its hydrolysis or reaction with highly reactive electrophiles or nucleophiles present in the reaction mixture.
Quantitative Data Summary
| Compound | pH Range | Rate Constant (k) | Temperature | Notes |
| 1,1,3,3-Tetramethylurea (B151932) (Me4U) | 4 - 10 | 4.2 x 10⁻¹² s⁻¹ | 25 °C (extrapolated) | The rate was found to be invariant within this pH range, suggesting a neutral hydrolysis mechanism is dominant.[1] |
Note: This data is for tetramethylurea and should be used as an approximation for the behavior of this compound. The actual stability of this compound may differ.
Experimental Protocols
Protocol: Assessment of this compound Stability under Specific pH Conditions
This protocol outlines a general method to assess the stability of this compound under specific acidic or basic conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade water
- Buffer solutions of the desired pH (e.g., phosphate (B84403) buffer for neutral pH, citrate (B86180) buffer for acidic pH, borate (B1201080) buffer for basic pH)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- HPLC-grade acetonitrile (B52724) or methanol
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in HPLC-grade water.
- Preparation of Test Solutions: In separate vials, dilute the this compound stock solution with the buffer solutions of the desired pH values to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
- Incubation: Incubate the test solutions at a controlled temperature (e.g., 25 °C, 40 °C, or 60 °C).
- Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
- Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to neutralize the pH of the aliquot immediately to stop the reaction before HPLC analysis.
- HPLC Analysis: Analyze the aliquots by HPLC. A typical starting method could be:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of water and acetonitrile (or methanol).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: ~210 nm
- Injection Volume: 10 µL
- Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The rate of degradation can be calculated by plotting the concentration of this compound versus time.
3. Safety Precautions:
- Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle all chemicals in a well-ventilated area or a fume hood.
- Consult the Safety Data Sheet (SDS) for this compound before use.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: General hydrolysis pathways for this compound.
References
- 1. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hydrolysis of amides, esters, and related compounds in acid solution. Part III. Ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Trimethylurea
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of N,N',N'-trimethylurea from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is trimethylurea a common byproduct and often difficult to remove?
A1: this compound is a frequently encountered byproduct in reactions involving certain coupling reagents (e.g., those used in peptide synthesis) or can be used as a polar aprotic solvent. Its removal can be challenging due to its high polarity and excellent solubility in a wide range of organic solvents and water.[1][2] This high solubility means it can persist in the desired product phase through simple extractions if not performed meticulously.
Q2: What are the key physical properties of this compound that are important for purification?
A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a hygroscopic, water-soluble solid with a relatively low melting point.[1][3] Its high affinity for polar solvents, especially water, is the most critical property to leverage for its removal.
Q3: What are the primary methods for removing this compound from a reaction mixture?
A3: The most common and effective methods for removing this compound capitalize on its high polarity and water solubility. These include:
-
Aqueous Extraction (Workup): The most common first-line approach for water-insoluble products.[2][4]
-
Column Chromatography: Effective for separating compounds based on polarity.[5][6]
-
Recrystallization: A potential method if the desired product is a solid with significantly different solubility characteristics than this compound.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Suitable for both analytical detection and preparative purification.[9][10]
-
Acid-Base Extraction: Useful if the desired product has acidic or basic functionality, allowing it to be separated from the neutral this compound.[11][12]
Troubleshooting Guide
Q: I performed an aqueous wash, but my NMR spectrum still shows significant this compound contamination. What can I do?
A: This is a common issue. Here are several steps to improve the removal of this compound:
-
Increase the Number of Washes: A single wash is often insufficient. Perform multiple, sequential washes (3-5 times) with water or brine.
-
Use Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can decrease the solubility of organic compounds in the aqueous layer and help break up emulsions, improving separation.[13]
-
Check Your Organic Solvent: Highly polar organic solvents like acetonitrile (B52724) or THF are miscible with water and will not form separate layers for extraction.[14] If you are using such a solvent, it should be removed under reduced pressure first, and the residue redissolved in a water-immiscible solvent like ethyl acetate (B1210297) or dichloromethane (B109758) before proceeding with the aqueous wash.[14]
-
Dilute with a Non-Polar Solvent: Before washing, dilute your reaction mixture with a non-polar solvent like ethyl acetate. This will further drive the highly polar this compound into the aqueous phase.
Q: My desired product is also polar and has some water solubility. How can I remove this compound without significant product loss?
A: This scenario requires a more nuanced approach than simple aqueous extraction.
-
Column Chromatography: This is often the most effective method in this situation. The significant polarity difference between most organic products and this compound allows for good separation on a silica (B1680970) gel column.
-
Recrystallization: If your product is a solid, carefully screen for a recrystallization solvent where the product's solubility is high at elevated temperatures but low at room temperature, while this compound remains soluble.[7][8]
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography (e.g., using a C18-functionalized silica) may provide better separation, as it retains less polar compounds more strongly.
Q: Can I use scavenger resins to remove this compound?
A: While less common for a neutral, polar byproduct like this compound, scavenger resins could theoretically be employed.[15] You would need a resin functionalized with a group that can selectively form a covalent or strong non-covalent interaction with the urea (B33335) moiety, which is not a standard application. Scavenger resins are more typically used for removing excess reagents or specific reactive byproducts like acids, bases, or electrophiles.[16][17] For this compound, the physical separation methods described above are generally more practical and cost-effective.
Data Presentation
Table 1: Physical Properties of N,N',N'-Trimethylurea
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀N₂O | [3] |
| Molecular Weight | 102.14 g/mol | [3] |
| Appearance | White to off-white solid/semi-solid | [1][3] |
| Melting Point | 74-75 °C | [3] |
| Boiling Point | ~232 °C | [3] |
| Water Solubility | High / Soluble | [1][3] |
| Organic Solvents | Soluble in methanol (B129727), ethanol; slightly soluble in chloroform | [1][3] |
Table 2: Comparison of Common Removal Methods for this compound
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Extraction | Partitioning between immiscible organic and aqueous phases based on high water solubility. | Fast, inexpensive, good for large scales. | Ineffective for water-soluble products; can lead to emulsions.[13] | Water-insoluble, non-polar to moderately polar products. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Highly effective for a wide range of products; good for resolving complex mixtures. | Slower, requires more solvent, can lead to product loss on the column. | Products that are difficult to separate by extraction, including polar and water-soluble compounds. |
| Recrystallization | Purification of a solid by dissolving in a hot solvent and cooling to form pure crystals.[18] | Can yield very pure material; relatively simple procedure. | Requires the product to be a solid; finding a suitable solvent can be difficult; potential for significant product loss.[8] | Solid products with solubility profiles significantly different from this compound. |
| Acid-Base Extraction | Converts an acidic or basic product into a water-soluble salt, separating it from the neutral urea.[19] | Highly selective for acidic or basic compounds. | Only applicable if the product has acidic or basic functional groups. | Separating acidic or basic products from the neutral this compound impurity. |
Mandatory Visualization
Caption: Decision tree for selecting a this compound removal method.
Caption: General workflow for aqueous extractive workup.
Experimental Protocols
Protocol 1: Removal by Extractive Workup
This protocol is suitable for water-insoluble products.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile, methanol), remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolution: Dissolve the crude reaction residue in a water-immiscible organic solvent, such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. The volume should be sufficient to fully dissolve the product.
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain and discard the lower aqueous layer, which contains the majority of the this compound.
-
Repeat Washes: Repeat the wash procedure (steps 4-5) at least two more times with fresh deionized water.
-
Brine Wash: For the final wash, use a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), and swirl until the drying agent no longer clumps together.[4]
-
Isolation: Filter or decant the organic solution away from the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Removal by Flash Column Chromatography
This protocol is ideal for products that are difficult to purify by extraction.
-
Sample Preparation (Dry Loading): Concentrate the crude reaction mixture to dryness. Add a small amount of silica gel to the crude solid/oil and grind together to create a fine, free-flowing powder. Alternatively, dissolve the crude mixture in a minimal amount of a strong solvent (like DCM or methanol), add silica gel, and evaporate the solvent to dryness.
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture). Pack the column uniformly to avoid cracks.
-
Sample Loading: Carefully add the prepared dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disruption of the silica bed during solvent addition.
-
Elution: Begin eluting the column with a non-polar mobile phase (eluent). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluting solvent in a series of fractions. This compound is highly polar and will either remain at the top of the column or elute very late with a highly polar solvent system (e.g., methanol in DCM).
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. This compound | 632-14-4 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recrystallization [sites.pitt.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Separation of N,N’,N’-Trimethylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Tetramethylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Scavenger resin - Wikipedia [en.wikipedia.org]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. mt.com [mt.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in Trimethylurea-mediated reactions
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low yield in reactions mediated by Trimethylurea (TMU).
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate first?
When encountering low yields, a systematic approach is crucial. The first steps should be to verify the fundamental aspects of your experimental setup.[1][2] Begin by monitoring the reaction's progress to ensure it has gone to completion.[1] Concurrently, confirm the purity of all starting materials, as impurities can inhibit the reaction or lead to unwanted side reactions.[1] Finally, review your reaction conditions (temperature, concentration) and workup procedure, as product loss can occur at multiple stages.[1][2]
Q2: How can I determine if my reaction has gone to completion?
Monitoring the consumption of starting materials is essential.[1] Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are effective for tracking the reaction's progress.[1] By comparing the reaction mixture to a sample of the starting material over time, you can observe the disappearance of reactants and the appearance of the product. If a significant amount of starting material remains after the expected reaction time, the reaction is likely incomplete and may require a longer duration or increased temperature.[1]
Q3: Could the purity of my this compound or other reagents be causing low yield?
Yes, reactant purity is critical. Impurities can significantly lower your yield by reacting with reagents, acting as inhibitors, or catalyzing side reactions that consume your starting materials.[1] this compound can be hygroscopic; absorbed moisture can quench sensitive reagents or participate in hydrolysis side reactions. It is recommended to use reagents of the highest possible purity or to purify them if their quality is uncertain.[1]
Q4: What is the optimal temperature for a this compound-mediated reaction, and how does it impact yield?
Temperature is a critical parameter that must be carefully optimized. While increasing the temperature generally accelerates the reaction rate, excessively high temperatures can lead to the decomposition of reactants, products, or catalysts.[3][4] This can increase the formation of unwanted byproducts and reduce the overall yield.[5] The optimal temperature balances a reasonable reaction rate with the stability of the compounds involved.[4] An initial temperature screen is often necessary to identify the ideal conditions for your specific transformation.
Q5: How important is solvent selection in this compound-mediated reactions?
Solvent choice is highly important and can dramatically influence the reaction outcome. The solvent's polarity can affect the solubility of reagents and stabilize transition states, sometimes leading to significant variations in yield.[6][7] For example, a reaction might yield negligible product in a non-polar solvent but proceed efficiently in a polar aprotic solvent.[6] It is advisable to screen a small panel of solvents during the optimization phase.
Q6: I am observing several unexpected spots on my TLC plate. What are the likely side reactions?
Unwanted byproducts can arise from several sources. This compound itself can sometimes participate in side reactions.[8] Competing reactions can also occur if your starting materials contain multiple reactive functional groups.[1] To minimize these, you can adjust reaction conditions like temperature or concentration, or change the order of reagent addition.[1] Isolating and characterizing the major byproducts can provide valuable insight into the undesired reaction pathways.
Q7: How can I minimize product loss during the workup and purification stages?
Significant product loss can occur after the reaction is complete.[2] Common issues include:
-
Aqueous Solubility: Your product may have some solubility in the aqueous layer during an extraction. Always check all layers for your product before discarding them.[2]
-
Emulsion Formation: Emulsions during extraction can trap the product. Adding brine or filtering through celite can help break them.[1]
-
Decomposition: The product may be unstable to the acidic or basic conditions of the workup or may decompose on silica (B1680970) gel during chromatography.[2]
-
Volatility: Volatile products can be lost during solvent removal under reduced pressure.[2]
Troubleshooting Workflow
If you are experiencing low yields, the following workflow provides a structured approach to identify and resolve the issue.
Caption: A step-by-step workflow for diagnosing the cause of low reaction yields.
Data on Reaction Parameter Optimization
Optimizing reaction parameters is key to improving yield. The following tables illustrate how changing solvent and temperature can have a substantial impact on the outcome of a hypothetical reaction.
Table 1: Influence of Solvent on Reaction Yield
This table demonstrates the strong dependency of product yield on the solvent used in a reaction.[6]
| Solvent | Type | Dielectric Constant (approx.) | Observed Yield (%) |
| Toluene | Non-polar | 2.4 | 5% |
| Chloroform | Polar Aprotic | 4.8 | 70% |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 45% |
| 1,2-Dichloroethane | Polar Aprotic | 10.4 | 48% |
| Acetonitrile | Polar Aprotic | 37.5 | 0% |
Table 2: Example of Temperature and Time Optimization
This table shows results from a study to find the optimal balance of temperature and reaction time.[5][9]
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 25 °C (Room Temp) | 24 | 35% | Incomplete conversion of starting material |
| 2 | 50 °C | 12 | 75% | Clean reaction, minor starting material left |
| 3 | 50 °C | 24 | 82% | Complete conversion, high purity |
| 4 | 80 °C | 6 | 65% | Faster reaction, but byproduct formation observed |
Key Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol describes a standard method for tracking the progress of a chemical reaction.[1]
-
Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent to create a reference solution.
-
Using a capillary tube, spot the reference solution on the baseline.
-
In a separate lane, spot a small sample taken directly from your reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a sealed chamber containing a suitable eluent (solvent system). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.
-
Visualize: Once the solvent front is near the top, remove the plate and mark the front with a pencil. Visualize the spots under a UV lamp or by using a chemical stain.
-
Analyze: Compare the spots from the reaction mixture to your starting material reference. The reaction is progressing if the starting material spot diminishes and a new product spot appears.[1]
Protocol 2: Logical Relationships in Reaction Optimization
Understanding how different parameters influence the reaction can guide your optimization strategy. The diagram below illustrates these key relationships.
Caption: Key experimental parameters and their influence on reaction yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 9. Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Preventing moisture contamination of hygroscopic Trimethylurea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing moisture contamination of hygroscopic Trimethylurea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound (TMU), with the chemical formula C4H10N2O, is a substituted urea (B33335) derivative.[1][2][3] Its molecular structure contains polar carbonyl and amine groups which can form hydrogen bonds with water molecules present in the atmosphere. This affinity for water makes it a hygroscopic substance, meaning it readily absorbs moisture from the air.[4][5][6]
Q2: What are the consequences of moisture contamination in my this compound sample?
A2: Moisture contamination can significantly impact the quality and usability of this compound. The absorption of water can lead to both physical and chemical changes.[7] Physically, you may observe clumping or caking of the solid material.[4][7] Chemically, the presence of water can alter the compound's reactivity, potentially leading to inconsistent experimental results, side reactions, or degradation of the material over time.[8]
Q3: How can I visually identify moisture contamination in my this compound?
A3: While this compound should be a white to off-white solid or semi-solid mass, visual inspection can sometimes indicate moisture contamination.[5][6] Signs include a change in appearance from a free-flowing powder to a clumpy or pasty substance.[7] In severe cases of moisture absorption, some hygroscopic materials can even dissolve and form a puddle, a phenomenon known as deliquescence.[9]
Q4: What is the recommended method for storing this compound to prevent moisture uptake?
A4: To prevent moisture contamination, this compound should be stored in a cool, dry place in a tightly sealed, airtight container.[4] For enhanced protection, storage in a desiccator containing a suitable drying agent (desiccant) is highly recommended.[9][10] The most stringent storage condition involves keeping it under an inert atmosphere, for example, in a nitrogen-purged glove box or by blanketing the container with a dry, inert gas like nitrogen or argon before sealing.[9][10][11]
Q5: What are the essential best practices for handling this compound in the laboratory?
A5: When working with this compound, minimizing its exposure to the atmosphere is critical.[4][7] Always handle the material in a low-humidity environment whenever possible. If a controlled humidity environment is not available, work quickly to measure and dispense the required amount and promptly reseal the container.[4] Using clean, dry glassware and equipment is also crucial; glassware should be oven-dried before use to remove any adsorbed moisture.[12][13] For highly sensitive applications, performing manipulations in a glove box or under a continuous flow of an inert gas is the best practice.[10][14]
Troubleshooting Guide
Q: My this compound has formed clumps. Can I still use it for my experiment?
A: Clumping is a clear sign of moisture absorption.[4] While you can break up the clumps with a spatula, the material is no longer anhydrous.[4] Using it in moisture-sensitive reactions will likely compromise your results. For non-sensitive applications, its use might be acceptable, but it is best to dry the material first. If your experiment requires strictly anhydrous conditions, using a fresh, uncontaminated lot is strongly advised.
Q: I've opened my container of this compound multiple times. How can I be sure it's still dry?
A: Repeated exposure to the ambient atmosphere increases the risk of moisture contamination. The most reliable way to determine the water content is to perform a Karl Fischer titration, which is a highly accurate method for moisture analysis.[13] If this is not possible, a practical but less precise method is to observe the material's physical state for any signs of clumping or stickiness.[7]
Q: The humidity in my lab is very high. What extra precautions should I take?
A: In high-humidity environments (>50% RH), standard handling procedures may not be sufficient.[10] It is crucial to use a controlled environment, such as a glove box or a glove bag with a dry atmosphere.[10] If these are unavailable, you can create a localized inert environment by flushing your workspace and container with a dry inert gas like nitrogen or argon while handling the this compound.[14] Minimize the time the container is open to an absolute minimum.
Q: Can I dry my this compound sample if I suspect it has absorbed moisture?
A: Yes, it may be possible to dry a contaminated sample. Gentle heating in a vacuum oven can remove absorbed water.[4] However, you must be careful not to heat it to its melting point (74-75°C) or to a temperature that could cause decomposition.[4][5] Always consult the material's safety data sheet (SDS) for stability information. After drying, the material should be cooled down in a desiccator or under an inert atmosphere to prevent reabsorption of moisture.[12]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 632-14-4 | [1][5] |
| Molecular Formula | C4H10N2O | [1][2] |
| Molecular Weight | 102.14 g/mol | [1][2] |
| Appearance | White to Off-White Solid/Semi-Solid Mass | [5][6] |
| Melting Point | 74-75 °C | [5][6] |
| Boiling Point | 232.55 °C | [5][6] |
| Water Solubility | Soluble | [5][15] |
| Hygroscopicity | Hygroscopic | [5][6] |
| Recommended Storage | Refrigerator, under inert atmosphere | [5][6] |
Experimental Protocols
Protocol 1: Drying of this compound using a Vacuum Oven
-
Preparation: Place a thin layer of the clumped or suspect this compound in a clean, dry borosilicate glass dish.
-
Oven Setup: Place the dish inside a vacuum oven. Ensure the oven is connected to a vacuum pump equipped with a cold trap or a desiccant column to capture the removed water.
-
Drying Process:
-
Heat the oven to a temperature well below the melting point of this compound (e.g., 45-50 °C).
-
Once the temperature has stabilized, slowly apply vacuum.
-
Dry the material under vacuum for several hours (e.g., 4-8 hours). The exact time will depend on the amount of material and the level of moisture contamination.
-
-
Cooling:
-
Turn off the heat and allow the oven to cool to room temperature while still under vacuum.
-
Break the vacuum with a dry, inert gas such as nitrogen or argon.
-
-
Storage: Immediately transfer the dried this compound to a desiccator or a tightly sealed container that has been purged with an inert gas.
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift value).
-
Sample Preparation: In a low-humidity environment (preferably a glove box), accurately weigh a small amount of the this compound sample directly into the titration vessel.
-
Titration: Start the titration process. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the mass of the sample. The result is typically expressed as a percentage (%) or in parts per million (ppm).
-
Verification: Run a standard with a known water content to verify the accuracy of the instrument and the procedure.
Mandatory Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting decision tree for moisture contamination.
References
- 1. scbt.com [scbt.com]
- 2. N,N,N'-Trimethylurea | C4H10N2O | CID 12435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Urea, trimethyl- (CAS 632-14-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. tutorchase.com [tutorchase.com]
- 5. 632-14-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 632-14-4 [amp.chemicalbook.com]
- 7. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. resinlab.com [resinlab.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. labproinc.com [labproinc.com]
- 14. reddit.com [reddit.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Scaling Up Reactions Involving Trimethylurea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up chemical reactions involving trimethylurea.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Reaction Kinetics and Control
-
Question: My reaction with this compound is showing a significant exotherm upon scale-up, leading to temperature control issues. What can I do?
Answer: Uncontrolled temperature increases are a common challenge during scale-up due to the change in the surface-area-to-volume ratio of the reactor, which limits heat dissipation.[1][2][3] Here are several strategies to mitigate this:
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Controlled Addition: Instead of adding reagents all at once, implement a controlled feed of one or more reactants. This allows the cooling system to manage the heat generated by the reaction in real-time.
-
Solvent Choice: Ensure that the chosen solvent has a sufficiently high boiling point and heat capacity to act as a heat sink. While this compound itself can be a solvent, dilution with a suitable co-solvent might be necessary.
-
Process Modeling: Utilize reaction calorimetry to measure the heat of reaction and develop a kinetic model.[1][4][5] This data can be used to simulate the reaction at a larger scale and optimize parameters like dosing rates and cooling jacket temperatures.
-
Improved Agitation: Inadequate mixing can lead to localized hot spots.[2] Ensure the reactor's agitation is sufficient to maintain a homogenous temperature throughout the reaction mass.
-
-
Question: The reaction profile and impurity formation have changed unexpectedly after scaling up. Why is this happening and how can I address it?
Answer: Changes in reaction profiles and the emergence of new impurities upon scale-up are often linked to altered reaction kinetics and mass transfer limitations.[2][6]
-
Mixing Efficiency: In larger reactors, mixing is less efficient, which can affect reactions where the rate is dependent on the concentration of reactants.[2] This can lead to the formation of byproducts that were not observed at the lab scale. Consider using a reactor with better agitation or adjusting the addition rates.
-
Temperature Gradients: As mentioned, localized hot spots can promote side reactions with higher activation energies.
-
Analytical Monitoring: Implement in-process analytical techniques to monitor the reaction progress and impurity formation in real-time. Techniques like HPLC, GC-MS, or NMR spectroscopy can provide valuable insights into the reaction kinetics and help identify when and why impurities are forming.[7][8][9][10]
-
2. Solubility and Physical Properties
-
Question: I am observing precipitation of my starting material or intermediate when using this compound as a solvent at a larger scale. How can I troubleshoot this?
Answer: Solubility issues can become more pronounced during scale-up due to variations in temperature and concentration. This compound is a polar aprotic solvent, and its solvating power can be influenced by several factors.[11]
-
Temperature Control: Ensure the reaction temperature is maintained within a range where all components remain in solution. A slight drop in temperature in a large vessel can lead to significant precipitation.
-
Co-solvents: If solubility is a persistent issue, consider the use of a co-solvent. The choice of co-solvent should be based on the polarity of your reactants and intermediates.
-
Concentration Effects: At higher concentrations typical of scale-up, the solubility limits of your compounds may be exceeded. It might be necessary to adjust the reaction concentration.
-
3. Safety and Handling
-
Question: What are the key safety precautions I need to consider when handling large quantities of this compound?
Answer: Handling any chemical at a large scale requires stringent safety protocols. For this compound, consider the following:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and protective clothing.[12][13][14]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of vapors. For large-scale operations, local exhaust ventilation is crucial.[12][15]
-
Spill Management: Have a clear spill response plan in place. For major spills, contain the spill and prevent it from entering drains or water courses.[15]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media if a fire occurs.[16]
-
Static Discharge: Take precautionary measures against static discharge, especially when transferring large quantities of flammable solvents.[16]
-
4. Downstream Processing and Waste Management
-
Question: How can I efficiently remove this compound after the reaction is complete?
Answer: The removal of this compound will depend on the properties of your product and the other components in the reaction mixture.
-
Aqueous Extraction: Due to its high water solubility, this compound can often be removed by extraction with water.[17] However, be mindful of your product's solubility in water.
-
Distillation: If your product is thermally stable and has a significantly different boiling point, distillation can be an effective method for removing this compound.
-
Crystallization: If your product is a solid, inducing crystallization and then washing the solid with a solvent in which this compound is soluble but your product is not, can be an effective purification step.
-
-
Question: What are the environmental considerations for this compound waste?
Answer: Proper waste management is crucial to minimize environmental impact.[18][19][20]
-
Waste Segregation: Segregate this compound-containing waste from other waste streams.
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Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not discharge directly into the environment.[12][13] Consider using a licensed waste disposal company.
-
Circular Economy: Explore possibilities for recycling or recovering this compound from the waste stream, which can be both economically and environmentally beneficial.[21][22]
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H10N2O | [23] |
| Molar Mass | 102.14 g/mol | [23] |
| Appearance | Colorless liquid | [11] |
| Density | 0.968 g/mL | [11] |
| Boiling Point | 176.5 °C | [11] |
| Melting Point | -1.2 °C | [11] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Highly soluble | [17] |
| Methanol | Soluble | [17] |
| Ethanol | Soluble | [17] |
Experimental Protocols
Protocol 1: General Procedure for In-Process Reaction Monitoring by HPLC
-
Sample Preparation: At predetermined time intervals, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a known volume of a suitable quenching solution (e.g., a buffer or a solvent that stops the reaction).
-
Dilution: Dilute the quenched sample to a suitable concentration for HPLC analysis using the mobile phase or a compatible solvent.
-
Analysis: Inject the diluted sample into the HPLC system.
-
Data Interpretation: Analyze the resulting chromatogram to determine the concentration of reactants, products, and any impurities. Plot the concentration of key species over time to monitor the reaction progress.
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
Caption: Experimental workflow for reaction monitoring.
References
- 1. mt.com [mt.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reaction Lab - Scale-up Systems [scale-up.com]
- 5. Scale-up of batch kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 10. researchgate.net [researchgate.net]
- 11. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Environmental impacts of hazardous waste, and management strategies to reconcile circular economy and eco-sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. preprints.org [preprints.org]
- 20. A critical review on sustainable hazardous waste management strategies: a step towards a circular economy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Waste-to-Chemicals for a Circular Economy: The Case of Urea Production (Waste-to-Urea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. N,N,N'-Trimethylurea | C4H10N2O | CID 12435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Trimethylurea (TMU) in Electrolyte Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Trimethylurea (TMU) concentration in electrolyte solutions, particularly for applications in lithium-ion batteries.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound-based electrolytes.
| Issue | Potential Causes | Recommended Solutions |
| Low Ionic Conductivity | - Suboptimal TMU Concentration: Too low or too high a concentration of TMU can negatively impact ionic conductivity. - High Viscosity: Increased TMU concentration can lead to higher electrolyte viscosity, impeding ion mobility.[1] - Ion Pairing: At higher concentrations, increased ion pairing can reduce the number of free charge carriers. - Impurities: Contaminants, especially water, can react with electrolyte components and lower conductivity. | - Optimize TMU Concentration: Systematically vary the TMU concentration (e.g., 0.5-5 wt%) to find the optimal balance for your specific system. - Temperature Adjustment: Increasing the experimental temperature can decrease viscosity and improve ionic conductivity.[1] - Co-solvent Addition: Introduce a low-viscosity co-solvent to the electrolyte formulation. - Ensure High Purity: Use anhydrous solvents and salts, and handle materials in an inert atmosphere (e.g., a glovebox) to minimize water contamination.[2] |
| Poor Cycling Stability / Rapid Capacity Fade | - Unstable Solid Electrolyte Interphase (SEI): An improperly formed or unstable SEI layer can lead to continuous electrolyte decomposition and consumption of lithium ions.[3][4] - Dendrite Formation: Unstable SEI can promote the growth of lithium dendrites, leading to short circuits and capacity loss.[4] - Electrolyte Decomposition: The electrolyte may be decomposing at the operating voltage of the electrodes. | - Optimize Additive Concentration: Fine-tune the TMU concentration, as it plays a role in SEI formation. Studies on similar urea-based additives suggest they contribute to a stable SEI layer.[5] - Incorporate Film-Forming Co-additives: Use TMU in conjunction with other film-forming additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) to create a more robust SEI. - Formation Cycle Protocol: Optimize the initial charging/discharging cycles (formation protocol) to ensure the formation of a stable and effective SEI layer. |
| High Electrolyte Viscosity | - Excessive TMU Concentration: Viscosity generally increases with higher concentrations of additives.[1] - Low Operating Temperature: Lower temperatures increase the viscosity of liquid electrolytes.[1] | - Reduce TMU Concentration: Evaluate if a lower concentration of TMU can still provide the desired performance benefits without excessively increasing viscosity. - Increase Operating Temperature: If feasible for the application, conduct experiments at a higher temperature. - Solvent Selection: Utilize a base solvent system with inherently lower viscosity. |
| Inconsistent Electrochemical Measurements | - Improper Cell Assembly: Poorly assembled test cells (e.g., coin cells, Swagelok cells) can lead to high internal resistance and inconsistent results.[6] - Reference Electrode Instability: In a three-electrode setup, an unstable reference electrode will lead to unreliable potential measurements. - Contamination: Impurities in the electrolyte or on the electrode surfaces can interfere with electrochemical reactions. | - Standardize Cell Assembly: Follow a consistent and meticulous protocol for assembling electrochemical cells to ensure good contact and low resistance. - Calibrate and Check Reference Electrode: Regularly check the potential of the reference electrode against a known standard. - Maintain Cleanliness: Ensure all components (electrodes, separators, cell hardware) are clean and dry before use. Prepare electrolytes in a controlled environment.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TMU) as an electrolyte additive?
A1: While research is ongoing, this compound, similar to other urea-based additives, is primarily investigated for its potential to enhance the electrochemical stability of the electrolyte and contribute to the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. A robust SEI is critical for preventing electrolyte decomposition, improving cycling stability, and extending the battery's lifespan.[5]
Q2: What is a typical starting concentration range for optimizing TMU in an electrolyte?
A2: A typical starting point for optimization studies would be in the range of 0.5% to 5% by weight of the total electrolyte solution. The optimal concentration is highly dependent on the specific battery chemistry, including the electrode materials and other electrolyte components. It is recommended to perform a systematic study, varying the concentration within this range to identify the best performance for your specific application.
Q3: How does the concentration of TMU affect the ionic conductivity and viscosity of the electrolyte?
A3: The addition of TMU to an electrolyte is expected to influence its physical properties. Generally, increasing the concentration of additives can lead to an increase in the viscosity of the electrolyte.[1] This, in turn, can impede the mobility of ions and potentially decrease ionic conductivity. However, there may be an optimal concentration where the benefits of improved electrochemical stability outweigh the slight decrease in conductivity. It is crucial to measure both properties as a function of TMU concentration.
Q4: Can TMU be used in combination with other electrolyte additives?
A4: Yes, TMU can likely be used in combination with other functional additives to achieve synergistic effects. For instance, it could be paired with film-forming additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) to enhance the properties of the SEI layer. When using multiple additives, it is important to investigate their compatibility and potential interactions.
Q5: What are the key safety precautions when working with this compound-based electrolytes?
A5: When preparing and handling TMU-based electrolytes, standard laboratory safety protocols for handling chemicals should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All preparation of electrolytes containing lithium salts like LiPF₆ should be performed in a controlled, low-humidity environment, such as an argon-filled glovebox, as these salts are highly sensitive to moisture and can generate hazardous substances like hydrofluoric acid (HF) upon contact with water.[7]
Quantitative Data Summary
The following tables summarize the expected impact of urea-based additives on electrolyte properties and battery performance metrics. Note that specific values for this compound may vary, and the data presented here, based on similar compounds, should be used as a general guideline for experimental design.
Table 1: Effect of Urea-based Additive Concentration on Electrolyte Properties
| Concentration of Additive | Ionic Conductivity | Viscosity |
| Low (e.g., < 1 wt%) | May slightly decrease or remain stable | Minor increase |
| Medium (e.g., 1-3 wt%) | Likely to show a noticeable decrease | Moderate increase |
| High (e.g., > 3 wt%) | Significant decrease | Substantial increase |
Table 2: Potential Impact of Optimized TMU Concentration on Battery Performance Metrics
| Performance Metric | Expected Impact with Optimized TMU Concentration |
| Coulombic Efficiency | Improvement, especially in early cycles, due to stable SEI formation. |
| Capacity Retention / Cycle Life | Potential for significant improvement due to reduced electrolyte decomposition and stable SEI. |
| Rate Capability | May decrease slightly due to increased viscosity and lower ionic conductivity. |
| Electrochemical Stability Window | May be widened, allowing for operation with higher voltage cathode materials. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the optimization of this compound concentration in electrolyte solutions.
Protocol 1: Preparation of this compound-based Electrolyte
-
Environment: Perform all steps inside an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.
-
Materials and Reagents:
-
Battery-grade organic solvents (e.g., a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio).
-
High-purity lithium salt (e.g., LiPF₆).
-
High-purity this compound (TMU).
-
-
Procedure:
-
Accurately weigh the desired amount of the organic solvents into a clean, dry beaker.
-
Slowly add the pre-weighed lithium salt to the solvent while stirring with a magnetic stir bar until it is fully dissolved. A common concentration is 1 M LiPF₆.
-
Weigh the desired amount of this compound corresponding to the target weight percentage.
-
Gradually add the TMU to the lithium salt solution while continuously stirring.
-
Continue stirring for several hours at room temperature to ensure the formation of a homogeneous solution.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
-
Protocol 2: Measurement of Ionic Conductivity
-
Instrumentation: A conductivity meter with a two-electrode conductivity cell.
-
Procedure:
-
Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known conductivity.
-
Inside the glovebox, rinse the conductivity cell with a small amount of the TMU-based electrolyte to be tested.
-
Fill the conductivity cell with the test electrolyte, ensuring the electrodes are fully immersed and there are no air bubbles.
-
Seal the cell to prevent atmospheric contamination.
-
Place the cell in a temperature-controlled chamber and allow it to thermally equilibrate at the desired temperature (e.g., 25 °C).
-
Measure the impedance of the cell using the conductivity meter. The instrument will typically convert this to a conductivity value.
-
Repeat the measurement at different temperatures if the temperature dependence of conductivity is being investigated.
-
Protocol 3: Measurement of Viscosity
-
Instrumentation: A viscometer suitable for low-viscosity liquids, such as a rolling-ball or a rotational viscometer.
-
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions using viscosity standards.
-
Inside the glovebox, load the required volume of the TMU-based electrolyte into the viscometer's sample holder.
-
Ensure the sample is free of air bubbles.
-
Set the desired measurement temperature and allow the sample to reach thermal equilibrium.
-
Perform the viscosity measurement as per the instrument's operating procedure.
-
Repeat the measurement multiple times to ensure reproducibility.
-
Protocol 4: Electrochemical Characterization using Cyclic Voltammetry (CV)
-
Instrumentation: A potentiostat and a three-electrode electrochemical cell (e.g., a Swagelok-type cell or a coin cell with a reference electrode).
-
Cell Assembly (inside a glovebox):
-
Working Electrode: The electrode of interest (e.g., graphite (B72142) anode).
-
Counter Electrode: Lithium metal foil.
-
Reference Electrode: Lithium metal foil.
-
Separator: A microporous polymer separator (e.g., Celgard).
-
Electrolyte: The prepared TMU-based electrolyte.
-
Assemble the cell in the order: working electrode, separator, reference electrode (if applicable), another separator, and counter electrode.
-
Add a few drops of the electrolyte to ensure the separator and electrodes are thoroughly wetted.
-
Securely close the cell.
-
-
Measurement Procedure:
-
Connect the cell to the potentiostat.
-
Set the CV parameters:
-
Potential Range: A range appropriate for the working electrode (e.g., 3.0 V to 0.01 V vs. Li/Li⁺ for a graphite anode).
-
Scan Rate: A typical starting scan rate is 0.1 mV/s.
-
Number of Cycles: Typically 3-5 cycles are performed.
-
-
Run the experiment and record the resulting voltammogram (current vs. potential).
-
Analyze the voltammogram to identify reduction and oxidation peaks, which correspond to the electrochemical reactions occurring at the electrode surface, including SEI formation.
-
Visualizations
Caption: Troubleshooting workflow for low ionic conductivity.
Caption: Experimental workflow for electrolyte characterization.
Caption: Role of TMU in forming a stable SEI layer.
References
- 1. youtube.com [youtube.com]
- 2. large-battery.com [large-battery.com]
- 3. Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithium-ion batteries: why and when do they pose a risk of chemical exposure for people? - PREVOR [prevor.com]
Technical Support Center: Minimizing By-product Formation in the Presence of Trimethylurea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on minimizing unwanted side reactions and by-product formation in experiments where trimethylurea is used, for example, as a scavenger or additive.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected By-product Detected | Reaction of this compound with activated species. | Characterize the by-product using mass spectrometry and NMR to confirm its structure. Optimize reaction conditions by lowering the temperature, changing the solvent, or using a less reactive coupling reagent. |
| Low Yield of Desired Product | This compound interfering with the main reaction. | Reduce the concentration of this compound or replace it with a more sterically hindered and less nucleophilic scavenger. |
| Formation of N-Acylthis compound | Reaction of this compound with carbodiimides or other acylating agents. | Add the carbodiimide (B86325) coupling reagent at a lower temperature and in portions. Alternatively, use a phosphonium-based coupling reagent which is less prone to this side reaction. |
| Guanidinylation of the N-terminal Amino Group | Side reaction with uronium-based coupling reagents in the presence of a urea (B33335) derivative. | Switch to a phosphonium-based coupling reagent (e.g., PyBOP) or an in-situ activating reagent that does not cause guanidinylation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed when using this compound in amide coupling reactions?
A1: While this compound is less reactive than primary or secondary amines, it can still participate in side reactions. A common by-product is the formation of N-acylthis compound. This occurs when this compound, acting as a nucleophile, attacks the activated carboxylic acid intermediate, particularly when using highly reactive coupling reagents like carbodiimides. Another potential, though less common, side reaction with uronium-based reagents is the formation of a guanidinium (B1211019) by-product.[1][2]
Q2: How can I prevent the formation of N-acylthis compound?
A2: To minimize the formation of N-acylthis compound, consider the following strategies:
-
Choice of Coupling Reagent: Phosphonium-based reagents (e.g., PyBOP, PyAOP) are generally less likely to react with urea derivatives compared to uronium/aminium salts (e.g., HBTU, HATU).[1]
-
Reaction Conditions: Lowering the reaction temperature can reduce the rate of this side reaction.
-
Order of Addition: Adding the coupling reagent slowly and in portions can help to maintain a low concentration of the highly reactive activated species, favoring the desired reaction with the primary amine over the reaction with this compound.
Q3: Can this compound act as a base and cause unwanted side reactions?
A3: Yes, this compound is a mild base and can act as a proton scavenger. While this is often its intended role, its basicity can sometimes lead to undesirable side reactions, such as epimerization of chiral centers, especially in sensitive substrates. If epimerization is a concern, using a non-nucleophilic, sterically hindered base might be a better alternative.
Q4: What analytical methods are best for detecting and quantifying this compound and its potential by-products?
A4: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying this compound and its potential by-products, such as N-acylthis compound. It offers high sensitivity and allows for accurate quantification.[3][4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of any isolated by-products.[8][9][10][11] Specific chemical shifts can help distinguish between this compound and its derivatives.
Experimental Protocols
Protocol 1: General Procedure for Minimizing N-Acylthis compound Formation in Amide Coupling
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Dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add this compound (1.5-2.0 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vessel, dissolve the phosphonium-based coupling reagent (e.g., PyBOP, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.0 equivalents) in the same anhydrous solvent.
-
Add the coupling reagent solution dropwise to the reaction mixture containing the acid, amine, and this compound over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous work-up and purify the product by column chromatography.
Protocol 2: Analytical Method for Detecting this compound and N-Acylthis compound By-products by HPLC-MS
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection (MS): Electrospray ionization (ESI) in positive ion mode. Monitor for the m/z of this compound and the expected m/z of the potential N-acylthis compound by-product.
Data Presentation
The following table summarizes hypothetical quantitative data for the formation of an N-acylthis compound by-product under different reaction conditions to illustrate the impact of the chosen coupling reagent.
| Coupling Reagent | Reaction Temperature (°C) | Yield of Desired Amide (%) | N-Acylthis compound By-product (%) |
| HBTU | 25 | 85 | 10 |
| HATU | 25 | 88 | 8 |
| PyBOP | 25 | 92 | < 2 |
| HBTU | 0 | 88 | 5 |
| PyBOP | 0 | 94 | < 1 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. d-nb.info [d-nb.info]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reaction Thermal Stability with Trimethylurea
Disclaimer: Direct experimental data on the use of Trimethylurea (TMU) as a primary thermal stabilizer in chemical reactions is not widely available in peer-reviewed literature. This guide provides a framework for its evaluation and use based on the known properties of related substituted ureas (e.g., Tetramethylurea) and general principles of chemical co-solvents. The protocols and data presented are illustrative and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMU) and what are its relevant properties?
This compound (1,1,3-trimethylurea) is a substituted urea (B33335) with the chemical formula (CH₃)₂NC(O)NH(CH₃). It is a solid at room temperature.[1] Key properties relevant to its potential use as a co-solvent for thermal stabilization include its high solubility in water and various organic solvents like methanol (B129727) and ethanol.[2] Its molecular structure allows for strong hydrogen bonding.[2]
Q2: How might this compound enhance the thermal stability of a reaction?
While specific studies on this compound are limited, aprotic polar solvents and urea derivatives can enhance thermal stability through several proposed mechanisms:
-
Solvation and Stabilization: By solvating reactants, intermediates, and transition states, a co-solvent can alter the energy landscape of a reaction, potentially increasing the activation energy for degradation pathways.
-
Altering Solvent Properties: The addition of a co-solvent changes the bulk properties of the reaction medium, such as polarity and boiling point, which can in turn influence reaction kinetics and suppress side reactions.
-
Disruption of Degradation Pathways: A co-solvent can interfere with bimolecular degradation reactions by diluting the reactants or by preferentially interacting with reactive intermediates.
Q3: What is the difference between this compound and Tetramethylurea?
Tetramethylurea ((CH₃)₂NCON(CH₃)₂) is a fully methylated urea derivative and is a liquid at room temperature with a boiling point of approximately 177°C.[3][4] It is a well-known aprotic polar solvent.[3] this compound has one N-H bond, making it capable of acting as a hydrogen bond donor, unlike Tetramethylurea. This difference in structure can lead to different solvation properties and reactivity.
Q4: What are the primary safety concerns when working with this compound at elevated temperatures?
Working with any chemical at high temperatures requires caution. For this compound, specific considerations include:
-
Thermal Decomposition: Although specific data is scarce, urea-based compounds can decompose at elevated temperatures, potentially releasing ammonia, carbon oxides, and nitrogen oxides.[5][6][7]
-
Increased Vapor Pressure: Heating will increase the vapor pressure, leading to higher concentrations in the gas phase. Ensure adequate ventilation to avoid inhalation.[1][8]
-
Reactivity: The reactivity of this compound may change at higher temperatures. It is important to assess its compatibility with all reaction components under the proposed conditions.
Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][5][8]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Reaction Yield | 1. Suboptimal Concentration of TMU: The concentration of the co-solvent can significantly impact reaction kinetics. 2. Co-solvent Interference: TMU may be participating in an undesired side reaction. 3. Incorrect Temperature Profile: The reaction may require a different temperature profile in the presence of the co-solvent. | 1. Concentration Screening: Perform a Design of Experiments (DoE) to screen a range of TMU concentrations (e.g., 5-50% v/v). 2. Reaction Monitoring: Use in-situ monitoring techniques (e.g., HPLC, GC-MS) to check for the formation of byproducts. 3. Temperature Optimization: Re-optimize the reaction temperature in the presence of TMU. |
| Formation of Byproducts | 1. Reaction with TMU: The N-H group in this compound might be reactive under certain conditions. 2. TMU Degradation: The co-solvent may be degrading at the reaction temperature, and the degradation products could be reacting with your substrates. | 1. Consider an Inert Analogue: If reactivity is suspected, consider using Tetramethylurea, which lacks the reactive N-H bond.[3] 2. Stability Study: Run a control experiment with only the solvent and TMU at the reaction temperature to check for degradation. |
| Phase Separation/Insolubility at High Temperature | 1. Temperature-Dependent Solubility: The solubility of reactants or products may decrease at higher temperatures in the solvent/TMU mixture. | 1. Adjust Co-solvent Ratio: Modify the ratio of the primary solvent to TMU. 2. Screen Other Co-solvents: Test other polar aprotic solvents for better solubility profiles at the target temperature. |
| Inconsistent Results | 1. Hygroscopicity: Urea derivatives can be hygroscopic. Absorbed water could be affecting the reaction. | 1. Use Anhydrous Conditions: Dry the TMU before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Data Presentation
Table 1: Illustrative Effect of this compound Concentration on Product Yield and Impurity Formation in a Hypothetical Reaction at 150°C.
| TMU Concentration (% v/v) | Product Yield (%) | Impurity A (%) | Impurity B (%) |
| 0 (Control) | 65 | 15 | 8 |
| 10 | 75 | 10 | 6 |
| 20 | 88 | 5 | 3 |
| 30 | 85 | 7 | 4 |
| 40 | 78 | 9 | 5 |
Table 2: Illustrative Comparison of Thermal Stability Enhancement by Different Co-solvents.
| Co-solvent (20% v/v) | Reaction Half-life at 160°C (hours) | Degradation Product C (%) after 24h |
| None (Control) | 2.5 | 25 |
| This compound (Hypothetical) | 8.0 | 8 |
| Tetramethylurea | 9.5 | 6 |
| NMP | 7.2 | 10 |
| DMSO | 6.5 | 12 |
Experimental Protocols
Protocol 1: Screening of this compound for Enhancing Thermal Stability
Objective: To determine the optimal concentration of this compound for maximizing the yield and minimizing the degradation of a target reaction at elevated temperatures.
Materials:
-
Reactant A
-
Reactant B
-
Primary Solvent (e.g., Toluene)
-
This compound (anhydrous)
-
Internal Standard for analysis
-
Reaction vessels (e.g., sealed pressure tubes)
-
Heating block or oil bath with temperature control
-
Analytical instrument (e.g., HPLC or GC)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Reactant A and the internal standard in the primary solvent.
-
Reaction Setup: In a series of reaction vessels, add the stock solution of Reactant A.
-
Co-solvent Addition: To each vessel, add a varying amount of this compound to achieve final concentrations of 0%, 5%, 10%, 15%, 20%, and 25% (v/v). Add the primary solvent to bring all reactions to the same total volume.
-
Initiation: Add Reactant B to each vessel to initiate the reaction.
-
Heating: Seal the vessels and place them in the pre-heated block at the desired temperature (e.g., 140°C).
-
Time-course Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take an aliquot from each reaction. Quench the reaction by diluting the aliquot in a cold solvent.
-
Analysis: Analyze the quenched aliquots by HPLC or GC to determine the concentration of the product and any major impurities.
-
Data Evaluation: Plot the yield of the product and the formation of impurities over time for each concentration of this compound to identify the optimal conditions.
Visualizations
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 4. 1,1,3,3-Tetramethylurea | 632-22-4 [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. swancorp.com.au [swancorp.com.au]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Navigating the Nuances of Trimethylurea: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Trimethylurea, this comprehensive guide offers best practices for its handling and storage, alongside troubleshooting for common experimental hurdles. This resource aims to ensure laboratory safety and experimental integrity through detailed protocols and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its physical state?
This compound, with the molecular formula (CH3)2NC(O)NH(CH3), is a substituted urea (B33335) compound.[1] It is typically encountered as a white solid with a characteristic odor.[1]
Q2: What are the primary hazards associated with this compound?
There is some variability in the reported hazards of this compound. While some safety data sheets (SDS) indicate that it does not meet the criteria for hazard classification, others suggest it may be a combustible liquid, harmful if swallowed, cause skin and eye irritation, and potentially damage fertility or the unborn child. Given this conflicting information, it is prudent to handle this compound with a high degree of caution.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
To ensure safety, a comprehensive suite of PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact.[1] Always inspect gloves for integrity before use.[1]
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against dust and splashes.[2]
-
Lab Coat: A lab coat or long-sleeved clothing is necessary to protect the skin.[1]
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[1] However, in situations with potential for high dust or aerosol formation, or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[1]
Q4: What are the proper storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] It is important to protect it from moisture.[2]
Q5: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents.[2]
Q6: What should I do in case of a spill?
In the event of a spill, ensure the area is well-ventilated.[4] Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]
Q7: How should this compound waste be disposed of?
Dispose of this compound waste in accordance with local, state, and federal regulations.[5] It should be treated as hazardous waste and disposed of at a designated hazardous or special waste collection point.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound has clumped or caked in the container. | Absorption of moisture from the air. | - Ensure the container is always tightly sealed when not in use. - Store in a desiccator if the laboratory environment is humid. - If clumping is minor, the product may still be usable, but it is best to use a fresh, dry batch for sensitive experiments. |
| Inconsistent experimental results. | Contamination of the this compound. | - Always use clean, dry spatulas and weighing boats. - Store this compound away from incompatible chemicals, particularly strong oxidizing agents. - Consider using a new, unopened container of this compound to rule out contamination of the existing stock. |
| Skin or eye irritation after handling. | Direct contact with this compound. | - For skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists. - For eyes: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention. - Review handling procedures to ensure proper PPE was used. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | (CH3)2NC(O)NH(CH3) | [1] |
| Molecular Weight | 102.14 g/mol | [6] |
| Appearance | White Solid | [1] |
| Odor | Characteristic | [1] |
| Solubility | Water Soluble | [1] |
Experimental Workflow
Below is a diagram illustrating the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.fi [fishersci.fi]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Best Practices for Storing Urea Fertilizers | Green Gubre Group [greengubregroup.com]
- 6. N,N,N'-Trimethylurea | C4H10N2O | CID 12435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Trimethylurea vs. Tetramethylurea: A Comparative Guide for Researchers
In the landscape of aprotic solvents, Trimethylurea (TMU) and Tetramethylurea (TMeU) emerge as versatile options for researchers, scientists, and drug development professionals. Their utility in organic synthesis and pharmaceutical formulations is noteworthy. This guide provides an objective comparison of their performance, supported by physicochemical data and detailed experimental protocols, to aid in solvent selection for specific research applications.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and Tetramethylurea is presented below. These properties fundamentally influence their behavior as solvents and their suitability for various applications.
| Property | This compound (TMU) | Tetramethylurea (TMeU) | References |
| CAS Number | 632-14-4 | 632-22-4 | [1][2],[3][4] |
| Molecular Formula | C₄H₁₀N₂O | C₅H₁₂N₂O | [1][2],[3][4] |
| Molecular Weight | 102.14 g/mol | 116.16 g/mol | [1][2],[3][4] |
| Appearance | White to off-white solid/semi-solid | Colorless to pale yellow liquid | [1],[3][4] |
| Melting Point | 74-75 °C | -1 °C | [1],[3] |
| Boiling Point | 232.55 °C | 177 °C | [1],[3] |
| Density | 1.1900 g/cm³ (estimate) | 0.968 g/mL at 20 °C | [1],[3] |
| Refractive Index | 1.4386 (estimate) | 1.451 at 20 °C | [1],[3] |
| Water Solubility | Soluble | Miscible | [1],[3] |
| pKa | 14.38 ± 0.46 (Predicted) | 2.0 (at 25 °C) | [1],[3] |
| Dipole Moment | Not readily available | 3.47 D in Benzene | [5] |
Performance as Solvents: An Application-Oriented Overview
Both TMU and TMeU serve as effective solvents in a range of applications, from organic synthesis to pharmaceutical sciences. Their performance is dictated by their unique molecular structures and resulting properties.
This compound (TMU) , with its ability to engage in hydrogen bonding, is highly soluble in water and other protic solvents.[6] This characteristic makes it a valuable reagent in various chemical reactions, including the synthesis of pharmaceuticals and agricultural chemicals.[6] Preliminary studies have also suggested potential antimicrobial properties for compounds related to TMU.[6]
Tetramethylurea (TMeU) is a polar aprotic solvent that is miscible with a wide array of organic compounds, including acids like acetic acid and bases such as pyridine.[4] It is an excellent solvent for various organic substances and even some inorganic salts.[4] TMeU is frequently used as a substitute for the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPT).[4] Its applications are extensive, ranging from its use in the dyestuff industry and condensation reactions to being an intermediate for surfactants.[3] In the realm of polymer chemistry, it is used in the polymerization of poly(p-benzamide).[4] Furthermore, TMeU finds utility in the synthesis of non-nucleophilic guanidine (B92328) bases and in modifications of the Koenigs-Knorr reaction for glycoside synthesis.[4] In drug development, TMeU is utilized for its ability to dissolve a wide range of compounds and in protein denaturation studies.[7]
Experimental Protocols
To facilitate a direct comparison of these solvents in a laboratory setting, the following experimental protocols are provided.
Protocol 1: Determination of Solubility of an Active Pharmaceutical Ingredient (API)
This protocol outlines a method for determining the solubility of a solid API in both TMU and TMeU.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (TMU)
-
Tetramethylurea (TMeU)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare saturated solutions by adding an excess amount of the API to a known volume of each solvent (TMU and TMeU) in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Quantify the concentration of the dissolved API in each sample using a validated HPLC method.
-
The solubility is expressed as the concentration of the API in the saturated solution (e.g., in mg/mL or mol/L).
Protocol 2: Comparative Analysis of Solvent Effects on Reaction Kinetics
This protocol provides a framework for comparing the effect of TMU and TMeU on the rate of a chemical reaction.
Materials:
-
Reactants for a chosen chemical reaction
-
This compound (TMU)
-
Tetramethylurea (TMeU)
-
Reaction vessels (e.g., round-bottom flasks)
-
Magnetic stirrers and stir bars
-
Thermostatically controlled oil bath or heating mantle
-
Analytical technique for monitoring reaction progress (e.g., Gas Chromatography (GC), HPLC, or NMR spectroscopy)
Procedure:
-
Set up two identical reaction mixtures, one using TMU as the solvent and the other using TMeU. Ensure all other reaction parameters (reactant concentrations, temperature, stirring speed) are kept constant.
-
Initiate the reactions simultaneously.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the composition of each aliquot using the chosen analytical technique to determine the concentration of reactants and/or products.
-
Plot the concentration of a key reactant or product as a function of time for each solvent.
-
From these plots, determine the initial reaction rate and/or the reaction rate constant for the reaction in both TMU and TMeU.
-
A comparison of these kinetic parameters will reveal the influence of each solvent on the reaction rate.
Visualizing the Solvent Selection Process
The process of selecting an appropriate solvent is a critical step in chemical research and development. The following diagram illustrates a general workflow for solvent screening and evaluation, with a focus on comparing TMU and TMeU.
Conclusion
Both this compound and Tetramethylurea offer distinct advantages as solvents. TMU's protic nature and high water solubility make it suitable for specific reaction types and as a reagent. In contrast, TMeU's aprotic polar character and broad solvency have established it as a versatile medium for a wide range of organic reactions and industrial processes, often serving as a safer alternative to more hazardous solvents. The choice between TMU and TMeU will ultimately depend on the specific requirements of the application, including the nature of the reactants, the desired reaction conditions, and the solubility and stability of the target compounds. The experimental protocols provided in this guide offer a starting point for a rational, data-driven approach to solvent selection.
References
- 1. This compound | 632-14-4 [amp.chemicalbook.com]
- 2. N,N,N'-Trimethylurea | C4H10N2O | CID 12435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,3,3-Tetramethylurea | 632-22-4 [chemicalbook.com]
- 4. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 5. Tetramethylurea | C5H12N2O | CID 12437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemimpex.com [chemimpex.com]
Comparative Efficacy of Trimethylurea and Other Urea-Based Catalysts in Organic Synthesis
A detailed analysis of the catalytic performance of N,N,N'-trimethylurea in comparison to other urea (B33335) derivatives reveals a nuanced landscape where the degree of N-alkylation significantly influences catalytic activity. While comprehensive, direct comparative studies are limited, existing data across various reaction types indicate that the hydrogen-bonding capability, a key determinant of catalytic efficacy in urea-based organocatalysis, is diminished in more substituted ureas like trimethylurea.
Urea and its derivatives have emerged as a versatile class of organocatalysts, primarily functioning as hydrogen-bond donors to activate electrophilic substrates. The efficacy of these catalysts is largely dependent on the number and acidity of the N-H protons available for hydrogen bonding. Consequently, the substitution pattern on the nitrogen atoms plays a critical role in modulating their catalytic activity.
The Role of N-Alkylation in Catalytic Performance
In reactions where urea-based catalysts are employed, the general trend observed is that catalytic activity decreases with increasing N-alkylation. Unsubstituted urea, with its four N-H protons, and monosubstituted or symmetrically disubstituted ureas, which retain N-H functionality, are often more effective catalysts than their more substituted counterparts.
For instance, in a study involving a dinickel complex, N-methylurea and N,N'-dimethylurea were observed to react and form methylammonium (B1206745) cyanate (B1221674) and dimethylammonium cyanate, respectively. In contrast, this compound and tetramethylurea, which have fewer or no N-H protons, were found to be unreactive under the same conditions. This suggests that the presence of N-H bonds is crucial for the interaction with the metal center and subsequent reaction, a principle that can be extended to their function as hydrogen-bond donating catalysts.
Comparison in Specific Catalytic Reactions
While a direct head-to-head comparison of this compound with other urea-based catalysts across a wide range of reactions is not extensively documented in a single study, the established mechanism of urea-based catalysis provides a strong basis for predicting relative efficacy. The catalytic cycle typically involves the formation of a hydrogen-bonded complex between the urea catalyst and the electrophile, which lowers the energy of the transition state for nucleophilic attack.
The diminished number of N-H protons in this compound (one N-H proton) compared to dimethylurea (two N-H protons), methylurea (B154334) (three N-H protons), and urea (four N-H protons) inherently limits its ability to form extensive hydrogen-bonding networks, which are often crucial for significant rate enhancement.
Michael Addition Reaction: A Case Study
The Michael addition is a classic example of a reaction where urea-based catalysts are employed to activate α,β-unsaturated compounds towards nucleophilic attack. The general mechanism involves the urea catalyst hydrogen-bonding to the carbonyl group of the Michael acceptor, thereby increasing its electrophilicity.
Hypothetical Comparative Data for the Michael Addition of Diethyl Malonate to Chalcone
To illustrate the expected trend in efficacy, the following table presents hypothetical data for the Michael addition of diethyl malonate to chalcone, catalyzed by various urea derivatives. This data is based on the established principles of hydrogen-bond catalysis.
| Catalyst | Structure | Number of N-H Protons | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Urea | H₂N(CO)NH₂ | 4 | 10 | 24 | 85 |
| Monomethylurea | CH₃NH(CO)NH₂ | 3 | 10 | 36 | 70 |
| N,N'-Dimethylurea | CH₃NH(CO)NHCH₃ | 2 | 10 | 48 | 55 |
| N,N,N'-Trimethylurea | (CH₃)₂N(CO)NHCH₃ | 1 | 10 | 72 | <20 |
| Tetramethylurea | (CH₃)₂N(CO)N(CH₃)₂ | 0 | 10 | 72 | <5 (No reaction) |
This is a hypothetical representation to illustrate the expected trend based on catalytic principles.
Experimental Protocols
A general experimental protocol for a urea-catalyzed Michael addition is provided below. Specific parameters would be optimized for each catalyst and substrate combination.
General Procedure for Urea-Catalyzed Michael Addition
-
Reactant Preparation: To a solution of the Michael acceptor (1.0 mmol) in a suitable solvent (e.g., toluene, 2 mL) in a reaction vessel, the Michael donor (1.2 mmol) is added.
-
Catalyst Addition: The urea-based catalyst (0.1 mmol, 10 mol%) is then added to the mixture.
-
Reaction Monitoring: The reaction mixture is stirred at a specified temperature (e.g., room temperature or 60 °C), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Mechanistic Insights and Pathway Visualization
The catalytic cycle of a urea-catalyzed reaction can be visualized as a series of equilibria involving hydrogen-bond formation, nucleophilic attack, and product release. The diagram below illustrates the generally accepted pathway for a urea-catalyzed Michael addition.
Figure 1. A generalized workflow for a urea-catalyzed Michael addition reaction.
The key step is the formation of the activated complex where the urea catalyst's N-H protons engage in hydrogen bonding with the carbonyl oxygen of the Michael acceptor. This interaction polarizes the C=O bond, rendering the β-carbon more electrophilic and susceptible to attack by the nucleophile. The reduced number of N-H protons in this compound leads to a less stable and less activated complex, resulting in a significantly slower reaction rate.
Conclusion
Based on the fundamental principles of hydrogen-bond catalysis, N,N,N'-trimethylurea is expected to be a significantly less effective catalyst compared to urea, monomethylurea, and dimethylurea for reactions that rely on this mode of activation. The progressive substitution of N-H protons with methyl groups diminishes the catalyst's ability to activate electrophiles through hydrogen bonding. While specific applications might exist where the steric bulk or altered solubility of this compound could be advantageous, for general organocatalytic transformations driven by hydrogen-bond donation, less substituted ureas are the superior choice. Researchers and professionals in drug development should prioritize urea-based catalysts with a higher number of available N-H protons for achieving optimal reaction rates and yields.
The Unseen Player: Validating Peptide Coupling Performance by Comparing Trimethylurea's Absence to the Success of Established Reagents
For researchers, scientists, and drug development professionals, the quest for efficient and high-fidelity peptide synthesis is paramount. The choice of coupling reagent is a critical determinant of success, directly impacting reaction kinetics, yield, purity, and the stereochemical integrity of the final peptide. This guide provides a comparative analysis of established peptide coupling reagents, and through this lens, addresses the conspicuous absence of trimethylurea in this application. By understanding the principles of effective peptide bond formation, we can infer the likely performance limitations of this compound and validate the use of current industry-standard reagents.
The efficiency of a peptide coupling reagent is fundamentally tied to its ability to activate a carboxylic acid group, rendering it susceptible to nucleophilic attack by an amine. This process, however, must be carefully orchestrated to prevent side reactions, most notably racemization of the chiral amino acid centers. Established coupling reagents, broadly categorized into carbodiimides and onium salts (uronium/aminium and phosphonium), have been meticulously designed and optimized to achieve this delicate balance.
A Comparative Analysis of Leading Peptide Coupling Reagents
The performance of a coupling reagent is best evaluated through quantitative measures of crude product purity, final yield, and the degree of epimerization. The following table summarizes the performance of several widely used coupling reagents in the synthesis of model peptides, providing a clear benchmark for comparison.
| Coupling Reagent | Reagent Type | Additive | Typical Crude Purity (%) | Typical Yield (%) | Racemization Level | Key Advantages | Key Disadvantages |
| HATU | Aminium Salt | (HOAt integrated) | >90[1] | ~99[2] | Very Low[3] | High reactivity, excellent for hindered couplings, low racemization.[3][4][5] | Higher cost, potential for guanidinylation side reaction.[4] |
| HBTU | Aminium Salt | (HOBt integrated) | 85-95[2] | ~95-98[2] | Low[3] | Cost-effective, robust for standard synthesis.[4] | Less reactive than HATU, potential for guanidinylation.[3] |
| COMU | Uronium Salt | (Oxyma integrated) | >95[2] | >99[2] | Very Low | High reactivity, safer (non-explosive byproducts), good solubility.[6] | Can be less stable in solution over extended periods. |
| PyBOP | Phosphonium Salt | (HOBt integrated) | ~90[2] | ~95[2] | Low | No guanidinylation side reaction, good for cyclization. | Slower reaction times compared to aminium salts.[5] |
| DIC/Oxyma | Carbodiimide | OxymaPure | Variable | Variable | Very Low | Cost-effective, excellent racemization suppression.[7][8] | Slower reaction rates, formation of urea (B33335) byproduct.[7] |
The this compound Enigma: An Indirect Validation
Extensive literature searches reveal a notable absence of this compound as a standalone peptide coupling reagent or a common additive. This strongly suggests that its chemical properties are not conducive to efficient and reliable peptide bond formation. We can infer the following reasons for its non-use:
-
Insufficient Activation: this compound lacks the structural features necessary to effectively activate a carboxylic acid. Unlike tetramethylurea, which can be converted into highly reactive uronium/aminium salts like HBTU and HATU, this compound's structure is less amenable to forming such stable, reactive intermediates.
-
Steric Hindrance: The three methyl groups on the urea nitrogen could present significant steric bulk, potentially hindering its interaction with the carboxylic acid and the incoming amine, leading to slow and incomplete reactions.
-
Lack of an Effective Leaving Group: Successful coupling reagents facilitate the departure of a good leaving group. Onium salts, for instance, incorporate moieties like HOBt, HOAt, or OxymaPure, which are excellent leaving groups that also play a role in suppressing racemization. This compound does not possess such a component.
Experimental Protocols for Comparative Evaluation of Coupling Reagents
To provide a practical framework for researchers, a detailed experimental protocol for a comparative study of coupling reagents is outlined below. This protocol can be adapted for various peptide sequences and solid-phase synthesis platforms.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
1. Resin Swelling and Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc protecting group from the resin-bound amine by treating it with 20% piperidine (B6355638) in DMF (2 x 10 min).[1]
-
Thoroughly wash the resin with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).[1]
2. Amino Acid Coupling (The Variable Step):
-
Method A: HATU/HBTU Coupling
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) by dissolving it in DMF with the coupling reagent (HATU or HBTU, 3.9 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents).[7]
-
Allow the mixture to pre-activate for 1-5 minutes.[7]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for the desired coupling time (e.g., 30-60 minutes).
-
-
Method B: COMU Coupling
-
Method C: DIC/Oxyma Coupling
3. Washing:
-
After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
4. Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Kaiser or Bromophenol Blue test) to ensure the completion of the coupling reaction. A negative test indicates that all primary amines have been acylated.
5. Cleavage and Purification:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).[7]
-
Precipitate the crude peptide with cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Visualizing the Peptide Coupling Workflow and Reagent Comparison
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
A Comparative Analysis of Trimethylurea and DMF in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting rates, yields, and selectivity. Dimethylformamide (DMF) has long been a ubiquitous polar aprotic solvent, valued for its broad solvency and ability to facilitate a wide range of transformations. However, growing concerns over its toxicity have prompted a search for viable alternatives. This guide provides a comparative study of Trimethylurea (TMU) and DMF, offering insights into their physical and chemical properties, and potential performance in common organic reactions. While direct comparative experimental data remains scarce in publicly available literature, this analysis synthesizes available information to aid researchers in making informed solvent selections.
Physical and Chemical Properties: A Head-to-Head Comparison
A solvent's physical properties are paramount in determining its suitability for a specific reaction, influencing factors such as reaction temperature, mass transfer, and work-up procedures. The following table summarizes the key physical and chemical properties of this compound and DMF.
| Property | This compound (TMU) | Dimethylformamide (DMF) |
| CAS Number | 632-14-4[1][2] | 68-12-2[3] |
| Molecular Formula | C4H10N2O[1] | C3H7NO[3] |
| Molecular Weight | 102.14 g/mol [1] | 73.09 g/mol [3] |
| Boiling Point | Not explicitly found | 153 °C[3] |
| Melting Point | Not explicitly found | -61 °C[3] |
| Density | Not explicitly found | 0.944 g/mL[3] |
| Viscosity | Not explicitly found | 0.802 mPa·s at 25 °C[4] |
| Polarity (Relative) | Aprotic, Polar | Aprotic, Polar[3][5] |
| Solubility in Water | Soluble | Miscible[4][6] |
Performance in Organic Reactions: A Qualitative Assessment
The efficacy of a solvent in a particular organic reaction is intrinsically linked to its ability to dissolve reactants, stabilize transition states, and influence reaction kinetics.
Nucleophilic Substitution Reactions (SN2)
Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophile, thereby leaving the anion more "naked" and reactive.[7] DMF is a classic choice for SN2 reactions due to these properties.[8][9] Given that this compound is also a polar aprotic solvent, it is expected to be a suitable medium for SN2 reactions. However, without direct comparative data, it is difficult to predict whether it would offer any advantages over DMF in terms of reaction rate or yield. The steric bulk of TMU compared to DMF might influence the solvation sphere around the nucleophile, potentially affecting its reactivity.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental transformations in modern organic synthesis. The choice of solvent can significantly impact the solubility of the catalyst, substrates, and reagents, as well as the stability of the catalytic species. DMF is a commonly employed solvent in these reactions.[10][11][12][13][14][15][16][17][18] While there is no specific data on the use of this compound in these reactions, its polar aprotic nature suggests it could be a potential alternative. The ability of the solvent to coordinate with the palladium center can influence the catalytic cycle, and further research would be needed to evaluate the performance of TMU in this context.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for adapting methods to new solvent systems. Below are representative protocols for SN2 and Suzuki reactions conducted in DMF, which can serve as a foundation for designing experiments with this compound.
General Protocol for an SN2 Reaction in DMF
A typical procedure for a nucleophilic substitution reaction involves the reaction of an alkyl halide with a nucleophile in a polar aprotic solvent like DMF.[9]
-
To a solution of the alkyl halide (1.0 eq) in anhydrous DMF, the nucleophile (1.1 - 1.5 eq) is added.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
General Protocol for a Suzuki Coupling Reaction in Aqueous DMF
A common protocol for a Suzuki coupling involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base.[10][12]
-
To a mixture of the aryl halide (1.0 eq), arylboronic acid (1.2 - 1.5 eq), and a base (e.g., K2CO3, 2.0 eq) in a reaction vessel, a solution of a palladium catalyst (e.g., PdCl2, 1-5 mol%) in a mixture of DMF and water is added.
-
The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) and then heated to the desired temperature (e.g., 80-100 °C).
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography to afford the desired biaryl product.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the performance of this compound and DMF in an organic reaction.
Caption: Experimental workflow for a comparative study.
Toxicity and Safety Considerations
A significant driver for seeking alternatives to DMF is its toxicity. DMF is classified as a substance that is toxic to reproduction and can be harmful if inhaled, ingested, or absorbed through the skin.[19][20][21][22] Chronic exposure can lead to liver damage.[6][21] While comprehensive toxicity data for this compound is not as readily available in the searched literature, as a urea (B33335) derivative, it is imperative to handle it with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. A thorough risk assessment should be conducted before its adoption as a routine solvent.
Conclusion
Dimethylformamide has long been a workhorse solvent in organic chemistry, but its associated health risks necessitate the exploration of safer alternatives. This compound, as a polar aprotic solvent, presents a potential substitute. Based on its chemical nature, it is anticipated to be a suitable medium for reactions that benefit from polar aprotic conditions, such as SN2 and palladium-catalyzed cross-coupling reactions.
References
- 1. N,N,N'-Trimethylurea | C4H10N2O | CID 12435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Urea, trimethyl- (CAS 632-14-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 4. kianresin.com [kianresin.com]
- 5. productcatalog.eastman.com [productcatalog.eastman.com]
- 6. Dimethylformamide | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. turi.org [turi.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Commercial Trimethylurea: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the integrity and reproducibility of experimental results. Trimethylurea (TMU), a polar aprotic solvent and reagent, is utilized in various chemical syntheses. Ensuring its purity is critical to avoid the introduction of unwanted side products and to maintain stoichiometric accuracy. This guide provides a comparative overview of common analytical techniques for assessing the purity of commercial this compound samples, complete with experimental protocols and data presentation to aid in method selection and implementation.
Understanding the Impurity Profile of this compound
Commercial this compound is typically synthesized through several routes, each with the potential to introduce specific impurities. Common synthesis methods include the reaction of methyl isocyanate with dimethylamine, or the reaction of N,N-dimethylcarbamoyl chloride with methylamine (B109427).[1] Another route involves the use of phosgene (B1210022) with methylamine and dimethylamine.
Based on these synthetic pathways, potential impurities in commercial this compound samples may include:
-
Unreacted Starting Materials: Methylamine, dimethylamine, methyl isocyanate, and N,N-dimethylcarbamoyl chloride.
-
Byproducts: Dimethylamine hydrochloride and other amine salts. Symmetrically substituted ureas such as 1,3-dimethylurea (B165225) or tetramethylurea can also form through side reactions.[2]
-
Degradation Products: this compound may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable.
Comparison of Analytical Methods for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the available instrumentation, the desired level of accuracy, and the specific impurities being targeted. The table below summarizes the key characteristics of the most common methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Separation of compounds based on their interaction with a stationary phase, with UV or other detection. | Quantitation based on the direct proportionality between the NMR signal area and the number of atomic nuclei.[1] |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Quantification of the main component and non-volatile or thermally labile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Strengths | High sensitivity and specificity for impurity identification. Excellent for detecting residual solvents. | Robust and widely available. Good for quantifying known and unknown impurities. | Provides a direct measure of purity. Can identify and quantify a wide range of impurities simultaneously. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds. | May require different methods to detect all potential impurities. Lower resolution than GC for some compounds. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for best results. |
| Sample Prep. | Simple dilution in a volatile solvent. | Dissolution in a suitable mobile phase component. | Dissolution in a deuterated solvent with a known internal standard. |
Detailed Experimental Protocols
Below are detailed protocols for the three recommended analytical methods for assessing the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of a suitable volatile solvent, such as dichloromethane (B109758) or methanol.
-
GC-MS System and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in split mode (e.g., 50:1).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This is a robust method for quantifying the main component and non-volatile impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v). The exact ratio may need to be optimized based on the column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
This method allows for the direct determination of absolute purity without needing a this compound reference standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃) to the NMR tube and gently agitate to dissolve both the sample and the internal standard.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H.
-
Pulse Program: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton (typically 30-60 seconds is sufficient).
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal for this compound (e.g., the N-CH₃ singlet) and a signal for the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
A clear workflow is essential for reproducible purity analysis. The following diagrams, generated using Graphviz, illustrate the experimental workflows for GC-MS and ¹H qNMR.
By selecting the appropriate analytical method and carefully following a validated protocol, researchers can confidently assess the purity of their commercial this compound samples, ensuring the reliability and accuracy of their scientific endeavors.
References
Trimethylurea: An Examination of Available Experimental Data for Cross-Validation
For researchers, scientists, and drug development professionals, the selection of appropriate solvents and reagents is a critical factor in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of Trimethylurea (TMU), focusing on its physicochemical properties and available toxicological data. However, a comprehensive cross-validation against other common solvents is currently limited by the scarcity of published experimental data.
Physicochemical Properties
1,1,3-Trimethylurea is a urea (B33335) derivative that exists as a solid at room temperature. It is characterized by its high solubility in water and other polar organic solvents such as methanol (B129727) and ethanol.[1] This solubility is attributed to the presence of the urea functional group, which allows for the formation of strong hydrogen bonds with polar solvent molecules.[1]
Available Experimental Data
Currently, there is a significant lack of comprehensive experimental data detailing the performance of this compound in direct comparison to other commonly used laboratory solvents like Dimethyl Sulfoxide (DMSO). The available information is largely centered on its basic properties and limited toxicological findings.
Toxicological Data
A key consideration in the use of any laboratory reagent is its toxicological profile. Limited data is available for this compound, primarily from studies that group it with other methylated urea compounds.
For comparison, a developmental toxicity study on the related compound, 1,1,3,3-Tetramethylurea (TMU), in rats exposed via inhalation showed maternal toxicity at concentrations of 20 and 100 ppm.[3] Developmental toxicity, specifically a decrease in mean fetal weight, was observed only at the 100 ppm exposure level.[3] No fetal malformations were reported at any of the tested concentrations.[3]
Table 1: Summary of Available Toxicological Information
| Compound | Species | Route of Administration | Observed Effects | Citation |
| "this compound" | Rat | Not Specified | Umbilical hernia, hydrops, growth retardation (qualitative) | [2] |
| 1,1,3,3-Tetramethylurea | Rat | Inhalation | Maternal toxicity (20, 100 ppm), decreased fetal weight (100 ppm) | [3] |
Experimental Protocols
A thorough search of available scientific literature did not yield any detailed experimental protocols for the use of 1,1,3-Trimethylurea as a solvent in biological assays or for other specific research applications. General protocols for assessing the toxicity of solvents in vitro involve determining the maximum tolerated concentration and evaluating cellular responses, such as cytokine production or the generation of reactive oxygen species, in the presence of the solvent.[4][5]
Signaling Pathways
There is currently no available information from the conducted research on the effects of 1,1,3-Trimethylurea on specific cellular signaling pathways. To understand its potential impact on cellular functions, dedicated studies would be required to investigate its interaction with key signaling cascades, such as kinase pathways that are often modulated by small molecules.[6][7][8][9]
Workflow for Solvent Toxicity Assessment
For researchers considering the use of a novel solvent such as 1,1,3-Trimethylurea, a general workflow for assessing its suitability in a biological assay would be necessary.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Developmental toxicity study of tetramethylurea (TMU) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprotocols.org [researchprotocols.org]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Narrative review of emerging roles for AKT-mTOR signaling in cancer radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Checkpoint Kinase 1 Inhibitor Combined with Low Dose Hydroxyurea Promotes ATM-Activated NF-κB-Dependent Pro-Inflammatory Chemokine Expression in Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimethylurea and Novel Solvent Systems for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Performance in Catalytic Cross-Coupling Reactions with Supporting Experimental Data.
The selection of a solvent is a critical decision in the design of chemical syntheses, profoundly impacting reaction efficiency, product purity, and the overall sustainability of the process. For decades, conventional polar aprotic solvents have been the workhorses of the pharmaceutical industry. However, growing environmental concerns and stricter regulations are driving a shift towards safer and more sustainable alternatives. This guide provides a comparative benchmark of Trimethylurea (TMU), a polar aprotic solvent, against emerging novel solvent systems, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.
Performance Benchmark: Suzuki-Miyaura Cross-Coupling
The following table summarizes the performance of various solvent systems in a representative Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid. This data, compiled from various studies, provides a quantitative basis for comparison.
| Solvent System | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Conventional Solvents | ||||||||
| Tetrahydrofuran (THF) | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 12 | 95 | [1] |
| 1,4-Dioxane/Water | 2-Bromonaphthalene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 100 | overnight | >95 | [2] |
| Novel Solvent Systems | ||||||||
| Cyrene™/Water | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 12 | 92 | [3] |
| Deep Eutectic Solvent (Choline Chloride/Glycerol) | 3-Iodo-imidazo[1,2-a]pyridine | Phenylboronic Acid | Pd(OAc)₂ | - | 90 | 2 | 88 | [4] |
| Ionic Liquid ([bmim][PF6])/Water | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ | Na₂CO₃ | RT | 0.5 | 98 | [5] |
Note: this compound's performance is extrapolated based on the properties of the structurally similar Tetramethylurea. Direct experimental data for this compound in the Suzuki-Miyaura reaction is not extensively documented in the cited literature.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the Suzuki-Miyaura reaction in a conventional solvent system (THF) and a novel bio-based solvent (Cyrene™).
Protocol 1: Suzuki-Miyaura Coupling in Tetrahydrofuran (THF)
Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid.
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
-
SPhos (0.04 mmol, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add anhydrous THF to the flask.
-
The reaction mixture is then heated to 80°C with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion (typically 12 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]
Protocol 2: Suzuki-Miyaura Coupling in a Bio-based Solvent (Cyrene™)
Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid.
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
-
SPhos (0.04 mmol, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Cyrene™ (4 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vial, combine 4-bromotoluene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add Cyrene™ and water to the vial.
-
The vial is sealed and the reaction mixture is heated to 80°C with stirring.
-
The reaction is monitored for completion (typically 12 hours).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the final product.[3]
Visualizing Workflows and Decision-Making
To further aid in the practical application of this information, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solvent screening and a logical decision-making process for solvent selection.
Caption: Experimental workflow for solvent screening.
Caption: Logical flow for solvent selection.
References
A Comparative Analysis of Protein Denaturation by Trimethylurea and Guanidinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely used chemical denaturants: Trimethylurea (TMU) and guanidinium (B1211019) chloride (GdmCl). Understanding the distinct mechanisms and efficiencies of these agents is crucial for a variety of applications, including protein folding studies, stability assays, and the formulation of therapeutic proteins. This document presents a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the underlying processes to aid in the selection and application of the appropriate denaturant.
At a Glance: this compound vs. Guanidinium Chloride
| Feature | This compound (TMU) | Guanidinium Chloride (GdmCl) |
| Denaturing Potency | Moderate | High |
| Typical Concentration | Higher concentrations generally required | Effective at lower concentrations |
| Mechanism of Action | Primarily disrupts hydrogen bonds and weakens hydrophobic interactions through direct and indirect effects. | Primarily disrupts hydrophobic interactions and alters the structure of water. The guanidinium ion directly interacts with the protein surface.[1] |
| Ionic Nature | Non-ionic | Ionic Salt |
| Advantages | Non-ionic nature is suitable for downstream applications like ion-exchange chromatography. | More potent denaturant, effective for highly stable proteins. |
| Disadvantages | Less potent, requiring higher concentrations. | Ionic nature can interfere with electrostatic interactions within the protein and with certain analytical techniques. |
Quantitative Comparison of Denaturing Potency
The effectiveness of a chemical denaturant is often quantified by its m-value, which represents the dependence of the free energy of unfolding (ΔG) on the denaturant concentration. A larger m-value indicates a more potent denaturant. The midpoint of the denaturation transition (Cm), the denaturant concentration at which half of the protein is unfolded, is also a key indicator of denaturing strength. While direct comparative data for this compound is limited, data for the structurally similar urea (B33335) is widely available and serves as a useful proxy.
Denaturation Parameters for Model Proteins (Urea as a proxy for TMU)
| Protein | Denaturant | Cm (M) | m-value (kcal mol-1 M-1) | ΔGH2O (kcal mol-1) |
| Ribonuclease A | Urea | ~4.5 - 7.4 | ~1.2 - 2.4 | ~9.0 |
| Guanidinium Chloride | ~3.0 - 3.5 | ~2.5 - 4.8 | ~9.0 | |
| Lysozyme (B549824) | Urea | >8 (often incomplete denaturation) | - | - |
| Guanidinium Chloride | ~3.25 - 4.0 | ~2.0 | ~5.0 - 7.0 | |
| Myoglobin | Urea | ~4.0 | ~0.8 | ~9.0 |
| Guanidinium Chloride | ~2.0 | ~1.6 | ~9.0 |
Note: The values presented are approximate and can vary depending on experimental conditions such as pH, temperature, and buffer composition. Data is compiled from multiple sources which may not have identical experimental setups.
Mechanisms of Denaturation
While both TMU and GdmCl induce protein unfolding, their primary mechanisms of action differ, leading to variations in their effectiveness and impact on protein structure.
This compound (and Urea): The denaturation mechanism of urea and its derivatives like TMU is thought to involve both direct and indirect effects.[2]
-
Direct Interaction: TMU molecules can form hydrogen bonds with the peptide backbone and polar side chains, thereby competing with and weakening the intramolecular hydrogen bonds that stabilize the native protein structure.[3]
-
Indirect Effect: TMU alters the structure and dynamics of water, which in turn weakens the hydrophobic effect.[2][3] The hydrophobic effect is a major driving force for protein folding, and its disruption favors the exposure of nonpolar residues to the solvent, leading to unfolding.
Guanidinium Chloride: GdmCl is generally considered a more potent denaturant than urea and its derivatives.[4] Its mechanism is also multifaceted:
-
Disruption of Hydrophobic Interactions: The guanidinium ion (Gdm+) is highly effective at increasing the solubility of nonpolar amino acid side chains, thereby weakening the hydrophobic interactions that hold the protein's core together.[5]
-
Direct Binding: Gdm+ can interact directly with the protein surface, particularly with charged and polar groups, as well as the peptide backbone. This binding disrupts the native interactions and can lead to the expansion of the protein structure.[1] Some studies suggest a two-step mechanism where GdmCl first binds to the protein surface, leading to a "dry molten globule" state, followed by water penetration and global unfolding.[6]
-
Alteration of Water Structure: Similar to urea, GdmCl also disrupts the hydrogen-bonding network of water, contributing to the destabilization of the native protein conformation.
Visualizing the Denaturation Pathways
The following diagrams illustrate the proposed mechanisms of protein denaturation by this compound and Guanidinium Chloride.
References
- 1. Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. videleaf.com [videleaf.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of urea and guanidine hydrochloride on lysozyme stability and thermal denaturation; a correlation between activity, protein dynamics and conformational changes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Trimethylurea in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trimethylurea's potential catalytic activity with established urea-based organocatalysts. While direct experimental data on this compound as a primary catalyst is limited in the scientific literature, this document extrapolates its likely mechanism of action based on the well-understood principles of hydrogen-bond-donating catalysis by urea (B33335) derivatives. We present supporting experimental data and detailed protocols for analogous catalysts to offer a thorough comparative analysis.
The Fundamental Mechanism: Hydrogen Bonding in Urea Catalysis
Urea and its derivatives have emerged as a powerful class of organocatalysts that operate through non-covalent interactions, primarily hydrogen bonding. The two N-H protons on the urea scaffold can form hydrogen bonds with electronegative atoms (such as oxygen, nitrogen, or halogens) in a substrate molecule. This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.
In the case of this compound, which possesses a single N-H proton, its ability to act as a hydrogen-bond donor is expected to be the basis of any potential catalytic activity. The methyl groups, being electron-donating, would likely modulate the acidity of the N-H proton and, consequently, its hydrogen-bonding strength.
Diagram of the General Mechanism of Urea-Catalyzed Carbonyl Activation
Caption: General mechanism of carbonyl activation by a urea-based catalyst.
Comparative Performance of Urea-Based Catalysts
To contextualize the potential performance of this compound, we compare it with other well-studied urea and thiourea (B124793) catalysts in the context of the Michael addition reaction, a classic carbon-carbon bond-forming reaction catalyzed by hydrogen-bond donors. The data presented below is a composite from various studies to illustrate the relative efficacy of different catalyst structures.
Table 1: Comparison of Urea-Based Catalysts in the Michael Addition of Diethyl Malonate to Chalcone
| Catalyst | Structure | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound (Hypothetical) | CH₃NHCON(CH₃)₂ | 10 | 72 | Low | N/A |
| Urea | H₂NCONH₂ | 10 | 48 | 45 | N/A |
| 1,3-Dimethylurea | CH₃NHCONHCH₃ | 10 | 48 | 60 | N/A |
| N,N'-Diphenylurea | PhNHCONHPh | 10 | 24 | 85 | N/A |
| Schreiner's Thiourea | ((CF₃)₂C₆H₃NH)₂CS | 1 | 2 | >95 | N/A (achiral) |
| Takemoto's Chiral Thiourea | Chiral Scaffold | 5 | 12 | 92 | 94 |
Note: The data for this compound is a hypothetical projection based on its structure. The performance of other catalysts is sourced from published literature and may vary depending on specific reaction conditions.
Experimental Protocols
Below are detailed experimental protocols for key reactions catalyzed by urea and thiourea derivatives, which serve as a benchmark for evaluating potential catalysts like this compound.
Protocol 1: General Procedure for Urea-Catalyzed Michael Addition
Reaction: Michael addition of diethyl malonate to chalcone.
Materials:
-
Urea catalyst (e.g., N,N'-diphenylurea, 0.1 mmol, 10 mol%)
-
Chalcone (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Toluene (B28343) (2 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
TLC plates for reaction monitoring
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the urea catalyst and chalcone.
-
Add toluene (2 mL) and stir the mixture at room temperature until the solids are dissolved.
-
Add diethyl malonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
Protocol 2: General Procedure for Asymmetric Michael Addition using a Chiral Thiourea Catalyst
Reaction: Asymmetric Michael addition of 1,3-dicarbonyl compound to a nitro-olefin.
Materials:
-
Chiral thiourea catalyst (e.g., Takemoto's catalyst, 0.05 mmol, 5 mol%)
-
Nitro-olefin (1.0 mmol)
-
1,3-Dicarbonyl compound (1.2 mmol)
-
Solvent (e.g., Toluene or CH₂Cl₂, 2 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
TLC plates for reaction monitoring
Procedure:
-
In a dry round-bottom flask, dissolve the chiral thiourea catalyst in the chosen solvent.
-
Add the 1,3-dicarbonyl compound to the solution and stir for 5 minutes at the specified reaction temperature (can range from -78 °C to room temperature).
-
Add the nitro-olefin to the reaction mixture.
-
Stir the reaction and monitor by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing Experimental and Logical Workflows
Workflow for Catalyst Screening and Validation
Caption: A logical workflow for validating the catalytic activity of a novel compound.
Conclusion
Based on the foundational principles of organocatalysis, this compound possesses the necessary structural feature—a hydrogen-bond-donating N-H group—to potentially act as a catalyst. However, the presence of electron-donating methyl groups is predicted to render it a weaker hydrogen-bond donor compared to unsubstituted urea or diaryl ureas. Consequently, its catalytic efficacy is expected to be modest.
For researchers and professionals in drug development, while this compound itself may not be a potent catalyst, understanding its fundamental structure and mechanism provides a crucial baseline for the rational design of more complex and effective urea-based catalysts. The comparative data and experimental protocols provided herein serve as a valuable resource for the selection and development of organocatalysts for a wide range of synthetic transformations.
Performance Enhancement of Batteries using Urea-Based Additives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for more efficient, durable, and safer battery technologies is a cornerstone of modern energy research. A promising avenue of investigation lies in the development and application of novel electrolyte additives. This guide provides a comparative analysis of battery performance with and without the inclusion of urea-based additives, specifically focusing on derivatives like thiourea (B124793) and other urea-based compounds, as direct research on trimethylurea is limited. The data presented herein is synthesized from multiple studies to offer a clear, quantitative comparison and is supported by a general experimental protocol for performance evaluation.
Executive Summary
The inclusion of urea-based additives in battery electrolytes has been shown to significantly enhance key performance metrics. These additives contribute to the formation of a more stable solid electrolyte interphase (SEI), which is crucial for preventing dendrite growth in lithium metal anodes and for improving overall cycle life and efficiency. The comparative data below demonstrates marked improvements in cycle stability and capacity retention across various battery chemistries, including Lithium-Sulfur (Li-S), Lithium-Metal (Li-Metal), and Lithium-Ion (Li-ion) systems.
Quantitative Performance Comparison
The following tables summarize the performance of batteries with and without urea-based additives, based on data from recent research.
Table 1: Performance of Lithium-Sulfur (Li-S) Batteries with Thiourea Additive
| Performance Metric | Battery without Additive (Reference) | Battery with Thiourea Additive |
| Stabilized Capacity | ~350 mAh/g (after 300 cycles)[1] | ~839 mAh/g (after 5 cycles)[1] |
| Cycle Life | Significant decay after 300 cycles[1] | Stable over 700 cycles[1] |
| Capacity Decay Rate | Not specified | 0.025% per cycle[1] |
| Shuttle Current | Baseline | 6-fold drop[1] |
Table 2: Performance of Lithium-Metal (Li-Metal) Symmetric Cells with Urea (B33335) and Thiourea Additives
| Performance Metric | Battery without Additive (Reference) | Battery with Thiourea Additive | Battery with 0.5 M Urea Additive |
| Cycle Life (at 0.1 mA/cm²) | ~200 cycles[2] | > 600 cycles[2] | Not specified |
| Cycle Life (at 1 mA/cm²) | < 10 cycles[3] | Not specified | > 415 cycles[3] |
Table 3: Performance of Lithium-Ion (Li||LiFePO4) and Lithium-Metal (Li||Li) Batteries with a Urea-Based Additive (1,3-dimethyl-2-imidazolidinone - DMI)
| Performance Metric | Battery without Additive (Reference) | Battery with DMI Additive |
| Capacity Retention (Li | LiFePO4) | |
| Cycle Life (Li | Li Symmetric Cell) |
Table 4: First Cycle Performance of Lithium-Ion Batteries with a Thiourea-Based Ionic Liquid Additive
| Performance Metric | Battery without Additive (Reference) | Battery with Thiourea Ionic Liquid Additive |
| First Cycle Discharge Capacity | 155 mAh/g (at 0.3 mA)[4][5] | 145 mAh/g (at 0.3 mA)[4][5] |
| First Cycle Coulombic Efficiency | ~76%[4][5] | ~80%[4][5] |
Experimental Protocols
The following outlines a general methodology for evaluating the performance of batteries with and without electrolyte additives, based on the protocols described in the cited literature.
1. Cell Assembly:
-
Electrodes: Prepare cathodes (e.g., NCM, LiFePO4, Sulfur) and anodes (e.g., graphite, lithium metal) according to standard slurry-casting techniques.
-
Electrolyte Preparation: The baseline electrolyte typically consists of a lithium salt (e.g., LiPF6, LiTFSI) dissolved in a mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate, dimethyl carbonate). For the experimental group, the urea-based additive is dissolved into the baseline electrolyte at a specified concentration (e.g., 0.02 M Thiourea, 0.5 M Urea).
-
Assembly: Assemble coin cells (e.g., CR2032) or pouch cells in an argon-filled glovebox to prevent moisture and air contamination. The assembly consists of the cathode, a separator, the anode, and the prepared electrolyte.
2. Electrochemical Measurements:
-
Galvanostatic Cycling: Cycle the cells at various C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) between defined voltage limits. For example, a Li||LiFePO4 cell might be cycled between 2.5 and 4.2 V. Record the discharge capacity and coulombic efficiency for each cycle.
-
Rate Capability Test: Cycle the cells at progressively increasing C-rates to evaluate their performance under high current loads.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at different states of charge to analyze the resistance of the SEI layer and charge transfer processes.
-
Symmetric Cell Cycling: For lithium metal anode studies, assemble and cycle symmetric Li||Li cells to evaluate the stability of lithium deposition and stripping.
3. Thermal Stability Analysis:
-
Differential Scanning Calorimetry (DSC): Heat the charged electrodes in the presence of the electrolyte in a sealed DSC pan to determine the onset temperature of exothermic reactions, which is an indicator of thermal stability.
-
Accelerating Rate Calorimetry (ARC): Use ARC to measure the self-heating rate of the battery under adiabatic conditions to assess the risk of thermal runaway.
Mechanism of Action: Role of Urea-Based Additives
Urea-based additives are believed to enhance battery performance primarily through their influence on the solid electrolyte interphase (SEI). The diagram below illustrates this proposed mechanism.
Caption: Mechanism of SEI formation with and without a urea-based additive.
The urea-based additive preferentially decomposes on the anode surface to form a more uniform and stable SEI layer. This robust SEI layer effectively suppresses the growth of lithium dendrites, which are a major cause of battery failure and safety concerns in lithium-metal batteries. Furthermore, a stable SEI minimizes continuous electrolyte decomposition, leading to improved coulombic efficiency and longer cycle life.
References
- 1. A dual-role electrolyte additive for simultaneous polysulfide shuttle inhibition and redox mediation in sulfur batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Thiourea-Based Ionic Liquid as an Electrolyte Additive to Improve Cell Safety and Enhance Electrochemical Performance in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Synthesis Protocols: A Comparative Guide to Trimethylurea and its Alternatives
For researchers, scientists, and drug development professionals, the reproducibility and efficiency of synthetic protocols are paramount. This guide provides an objective comparison of synthesis protocols involving urea (B33335) derivatives, with a focus on the performance of reagents that either utilize or are alternatives to trimethylurea and its close analog, tetramethylurea. The data presented is compiled from established methodologies in peptide synthesis and glycosylation reactions to offer a clear, data-driven comparison.
Peptide Synthesis: Uronium-Based Coupling Reagents and Their Alternatives
In solid-phase peptide synthesis (SPPS), uronium-based coupling reagents are frequently employed to facilitate amide bond formation. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are widely used and generate tetramethylurea as a byproduct.[1][2] The reproducibility of these protocols is often gauged by key performance indicators like coupling efficiency (yield), crude peptide purity, and the degree of racemization.
Comparative Performance of Peptide Coupling Reagents
The selection of a coupling reagent significantly influences the outcome of peptide synthesis, especially for challenging sequences. The following table summarizes the performance of several common coupling reagents, including those that produce tetramethylurea and their alternatives.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Advantages & Disadvantages |
| HBTU/TBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | Advantages: Efficient, well-established.[3] Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.[3] |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Advantages: Highly reactive, excellent for sterically hindered amino acids and difficult sequences.[3][4] Disadvantages: Higher cost.[1] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Advantages: More reactive than HBTU, good for rapid synthesis.[5] Disadvantages: Based on potentially explosive HOBt derivatives.[6] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | Advantages: Low propensity for racemization, does not cause guanidinylation.[7][8] Disadvantages: Can be slower than uronium salts. |
| COMU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Advantages: Safer (non-explosive), highly efficient, good solubility.[3][6] Disadvantages: Can have limited solution stability.[9] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate | Advantages: Cost-effective.[7] Disadvantages: Slower reaction kinetics, HOBt can be explosive under certain conditions.[6][7] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low | Advantages: Safer alternative to HOBt, effective racemization suppression.[6][7] Disadvantages: Slower than onium salts. |
Note: The data presented in this table is a composite from various studies to illustrate the relative performance of different coupling reagents. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.[7]
Experimental Protocols for Peptide Synthesis
Detailed methodologies are crucial for reproducibility. Below are representative protocols for solid-phase peptide synthesis (SPPS) using HBTU and a common alternative, DIC/HOBt.
Protocol 1: HBTU-Mediated Coupling on Rink Amide Resin
This protocol outlines the standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HBTU.
1. Resin Preparation and Swelling:
-
Weigh the desired amount of Rink Amide resin and place it in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.[10]
-
Drain the DMF.[10]
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[10]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution to activate the amino acid.
-
Allow the activation to proceed for 1-2 minutes.[10]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser or ninhydrin (B49086) test.[11] If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.
4. Cleavage and Isolation:
-
Wash the peptide-resin with DCM.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).[10]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[10]
-
Dry the crude peptide and purify by HPLC.
Protocol 2: DIC/HOBt-Mediated Coupling
This protocol provides an alternative, cost-effective method for peptide coupling.
1. Resin Preparation and Swelling:
-
Follow the same procedure as in Protocol 1.
2. Fmoc Deprotection:
-
Follow the same procedure as in Protocol 1.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and HOBt (4 equivalents) in DMF.
-
Add Diisopropylcarbodiimide (DIC) (4 equivalents) to the solution.
-
Add the solution to the deprotected peptide-resin.[12]
-
Allow the reaction to proceed for 2-4 hours, or until a negative ninhydrin test is obtained.[11]
-
Wash the resin as described in Protocol 1.
4. Cleavage and Isolation:
-
Follow the same procedure as in Protocol 1.
Visualizing the Workflow and Mechanism
To further clarify the processes, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the activation mechanism of uronium-based reagents like HBTU.
Glycosylation Reactions: The Role of Tetramethylurea as a Base
In the field of glycosylation, tetramethylurea has been used as a mild base to scavenge acid byproducts, such as triflic acid, generated during the activation of glycosyl donors.[13] This application is crucial for preventing side reactions and ensuring the stability of the desired glycosidic linkage.
While direct quantitative comparisons of reproducibility are less common in the literature for this specific application, a qualitative comparison with other organic bases can be made based on their properties and established use in glycosylation protocols.
Qualitative Comparison of Bases in Glycosylation
| Base | Typical Application | Advantages | Disadvantages |
| Tetramethylurea (TMU) | Scavenging strong acids (e.g., TfOH) | Mild, non-nucleophilic, good solubility.[13] Can form glycosyl uronium salts that are subsequently displaced.[13] | Can potentially react with the glycosyl donor under certain conditions.[13] |
| 2,6-Di-tert-butylpyridine | Scavenging acids | Sterically hindered, non-nucleophilic. | Lower basicity, can be less effective for scavenging strong acids. |
| Triethylamine (TEA) | General base | Readily available, inexpensive. | Can be too nucleophilic, leading to side reactions; can cause epimerization. |
| N,N-Diisopropylethylamine (DIPEA) | General base | More sterically hindered and less nucleophilic than TEA. | Can still be nucleophilic enough to cause side reactions in sensitive systems. |
The choice of base is highly dependent on the specific glycosylation method, including the nature of the glycosyl donor, acceptor, and promoter system. The mildness and non-nucleophilic character of tetramethylurea make it a suitable choice in reactions where strong acid is generated and sensitive functional groups are present.
Experimental Protocol for Glycosylation using a Mild Base
The following is a generalized protocol for a glycosylation reaction where a mild base like tetramethylurea might be employed.
Protocol 3: General Glycosylation with a Thioglycoside Donor
1. Preparation of Reactants:
-
Dry the glycosyl donor, glycosyl acceptor, and tetramethylurea (or other base) under high vacuum.
-
Dissolve the glycosyl donor and acceptor in a dry aprotic solvent (e.g., Dichloromethane or Toluene) under an inert atmosphere (e.g., Argon or Nitrogen).
2. Reaction Initiation:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Add the mild base (e.g., tetramethylurea, 1.5 equivalents).
-
Add the promoter (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Triflic acid (TfOH)) portion-wise while monitoring the reaction progress by Thin Layer Chromatography (TLC).
3. Reaction Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate (B1220275) and sodium bicarbonate.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Logical Relationship in Glycosylation
The interplay of components in a glycosylation reaction is critical for achieving the desired stereoselectivity and yield.
References
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. HBTU - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Trimethylurea and Its Analogues: A Guide for Researchers
For immediate release:
This publication provides a comprehensive spectroscopic comparison of trimethylurea (TMU) and its structurally related analogues: urea (B33335), N,N'-dimethylurea (DMU), and N,N,N',N'-tetramethylurea (TTMU). This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of experimental data and standardized protocols to facilitate the identification and characterization of these compounds. The data presented herein has been compiled from various spectroscopic studies and databases to ensure a thorough and objective comparison.
Introduction
Urea and its methylated derivatives are fundamental building blocks in organic chemistry and are prevalent in various biological and chemical systems. Their spectroscopic signatures provide a wealth of information about their molecular structure, bonding, and environment. Understanding these spectral characteristics is crucial for their application in synthesis, material science, and as probes in biological studies. This guide focuses on a comparative analysis of this compound and its key analogues, highlighting the impact of progressive methylation on their spectroscopic properties.
Data Presentation
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy for this compound and its selected analogues.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Urea | DMSO-d₆ | ~5.4 (s, 4H, NH₂) | ~160.6 (C=O) |
| N,N'-Dimethylurea | DMSO-d₆ | ~5.69 (q, 2H, NH), ~2.54 (d, 6H, CH₃) | ~158.5 (C=O), ~26.7 (CH₃) |
| This compound | CDCl₃ | ~5.0 (br s, 1H, NH), ~2.85 (s, 6H, N(CH₃)₂), ~2.75 (d, 3H, NHCH₃) | ~159.0 (C=O), ~37.0 (N(CH₃)₂), ~31.0 (NHCH₃) |
| N,N,N',N'-Tetramethylurea | CDCl₃ | ~2.81 (s, 12H, CH₃) | ~165.3 (C=O), ~38.6 (CH₃) |
Table 2: Key Infrared (IR) and Raman Vibrational Frequencies (cm⁻¹)
| Compound | C=O Stretch (IR) | C=O Stretch (Raman) | C-N Stretch (IR) | C-N Stretch (Raman) | N-H Stretch (IR) |
| Urea | ~1680 | ~1670 | ~1465, ~1005 | ~1010 | ~3440, ~3340 |
| N,N'-Dimethylurea | ~1635 | ~1630 | ~1530, ~1250 | ~1255 | ~3320 |
| This compound | ~1630 | ~1625 | ~1510, ~1270 | ~1275 | ~3350 |
| N,N,N',N'-Tetramethylurea | ~1645 | ~1640 | ~1500, ~1270 | ~1275 | - |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Compound of interest (Urea, DMU, TMU, or TTMU)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the appropriate deuterated solvent (e.g., CDCl₃ for TMU and TTMU; DMSO-d₆ for Urea and DMU due to solubility).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the compound to identify functional groups.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Compound of interest.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Kimwipes or other soft, lint-free tissue.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).
-
-
Sample Measurement:
-
For solid samples (Urea, DMU): Place a small amount of the solid powder onto the center of the ATR crystal to completely cover the crystal surface. Use the ATR's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
For liquid samples (TMU, TTMU): Place a single drop of the liquid onto the center of the ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Cleaning:
-
After the measurement, release the pressure arm (if used) and remove the sample.
-
Clean the ATR crystal surface thoroughly using a Kimwipe moistened with a suitable solvent like isopropanol, followed by a dry Kimwipe.
-
Fourier Transform-Raman (FT-Raman) Spectroscopy
Objective: To obtain the Raman spectrum, which provides complementary vibrational information to the IR spectrum.
Materials:
-
FT-Raman spectrometer (e.g., with a Nd:YAG laser source at 1064 nm).
-
Sample holder (e.g., aluminum cup for solids, NMR tube for liquids).
-
Compound of interest.
Procedure:
-
Sample Preparation:
-
For solid samples: Place a small amount of the powder into a sample cup.
-
For liquid samples: Fill an NMR tube with the liquid to a depth of about 1-2 cm.
-
-
Instrument Setup and Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Adjust the sample position to maximize the Raman scattering signal.
-
Set the laser power to a level that does not cause sample degradation or fluorescence (typically 50-300 mW).
-
Acquire the Raman spectrum. The number of scans can range from 100 to 1000, depending on the scattering intensity of the sample, with a typical resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum is typically displayed as Raman intensity versus Raman shift (in cm⁻¹).
-
Perform baseline correction if necessary.
-
Visualization of Structural Relationships
The following diagram illustrates the structural progression from urea to its methylated analogues, highlighting the systematic replacement of amine protons with methyl groups.
Caption: Structural progression of urea to its methylated analogues.
Conclusion
The spectroscopic data presented in this guide demonstrates clear and predictable trends with increasing methylation. In NMR spectroscopy, the proton signals of the N-H groups are progressively replaced by the signals of the N-methyl groups at higher field. In vibrational spectroscopy, the characteristic N-H stretching and bending modes diminish and are replaced by C-H stretching and bending vibrations. The C=O stretching frequency is also sensitive to the degree of N-methylation, reflecting changes in the electronic environment of the carbonyl group. These compiled data and standardized protocols provide a valuable resource for the unambiguous identification and characterization of this compound and its common analogues in a research setting.
A Comparative Analysis of the Solvatochromic Properties of Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the solvatochromic properties of various urea (B33335) derivatives, offering insights into their behavior in different solvent environments. The solvatochromism of these compounds, characterized by a change in their absorption or emission spectra with solvent polarity, is a key feature for their application as molecular probes and in materials science. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying photophysical processes to support further research and development.
Quantitative Solvatochromic Data
The solvatochromic behavior of urea derivatives is quantified by the shift in their maximum absorption (λ_abs_) or emission (λ_em_) wavelengths in different solvents. This shift is influenced by the specific molecular structure of the urea derivative and the nature of the solvent. The following tables summarize the solvatochromic properties of representative urea derivatives.
Table 1: Solvatochromic Parameters of Urea and its Methyl Derivatives in Aqueous Solutions
| Compound | Concentration (M) | Solvent Acidity (SA) | Solvent Basicity (SB) | Solvent Dipolarity/Polarizability (SPP) |
| Urea | 2.0 | 1.026 | 0.075 | 0.9620 |
| 4.0 | 1.001 | 0.075 | 0.9605 | |
| 8.0 | - | 0.130 | - | |
| Monomethyl-urea (MU) | 8.0 | - | 0.240 | - |
| 1,3-Dimethyl-urea (DMU) | 8.0 | - | 0.327 | - |
| Tetramethyl-urea (TMU) | 8.0 | - | 0.400 | - |
Data sourced from Civera et al., 2020.
Table 2: Emission Maxima (λ_em_) of N-(1-Naphthoyl)-N'-(4-methoxyphenyl)urea in Various Solvents
| Solvent | Acceptor Number (AN) | Emission Maximum (λ_em_, nm) |
| Cyclohexane | 0 | 410 |
| Toluene | 2.3 | 433 |
| Dichloromethane | 20.4 | 468 |
| Acetonitrile | 18.9 | 473 |
| Ethanol (B145695) | 37.9 | 486 |
| Methanol | 41.5 | 490 |
Data extracted from supplementary information of Ihmels et al., 2012.
Experimental Protocols
Synthesis of a Representative Urea Derivative: N,N'-Diphenylurea
This protocol describes a common method for the synthesis of a simple symmetrical urea derivative.
Materials:
-
Aniline (B41778) hydrochloride
-
Urea
-
Deionized water
-
Ethanol
-
Decolorizing carbon
Procedure:
-
A solution of aniline hydrochloride (3 moles) and urea (3.2 moles) in 1500 mL of water is boiled in a 3-L flask fitted with a reflux condenser.
-
After approximately one hour, crystals of carbanilide (B493258) (N,N'-diphenylurea) begin to separate. The mixture is boiled for a total of 1.5 to 2 hours.
-
The hot mixture is filtered rapidly by suction, and the collected crystals of carbanilide are washed with 100 mL of boiling water.
-
The filtrate is chilled to crystallize phenylurea, which is then filtered off.
-
The crude carbanilide can be purified by recrystallization from ethanol using decolorizing carbon to yield colorless needles.
Measurement of Solvatochromic Properties using UV-Vis Spectroscopy
This protocol outlines the general procedure for determining the solvatochromic shifts of a urea derivative.
Materials and Equipment:
-
Synthesized urea derivative
-
A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the urea derivative in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.
-
Sample Preparation: For each solvent to be tested, prepare a dilute solution of the urea derivative by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0.
-
Spectroscopic Measurement: Record the UV-Vis absorption and/or emission spectrum of the sample solution. For emission spectra, the excitation wavelength should be set at the absorption maximum.
-
Data Analysis: Determine the wavelength of maximum absorption (λ_abs_) and/or emission (λ_em_) for the urea derivative in each solvent.
-
Correlation Analysis: Plot the obtained spectral data (e.g., wavenumber of the emission maximum) against a solvent polarity scale, such as the solvent acceptor number (AN), to analyze the correlation.[1]
Mechanism of Solvatochromism in Urea Derivatives
The solvatochromic behavior of many urea derivatives, particularly aroylureas, is attributed to an intramolecular charge transfer (ICT) process.[1] Upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part, leading to a more polar excited state. This excited state is stabilized to a greater extent by more polar solvents, resulting in a red shift (bathochromic shift) of the emission spectrum.[1]
Caption: Intramolecular Charge Transfer (ICT) mechanism in solvatochromic urea derivatives.
Experimental Workflow
The systematic study of the solvatochromic properties of urea derivatives follows a well-defined workflow, from synthesis to data analysis.
Caption: Experimental workflow for the study of solvatochromic properties of urea derivatives.
References
A Comparative Guide to the Cost-Effectiveness of Trimethylurea in Large-Scale Synthesis
For researchers and professionals in drug development and large-scale chemical synthesis, the choice of reagents and solvents is a critical decision that balances cost, performance, safety, and environmental impact. This guide provides an objective comparison of Trimethylurea (TMUa) with its common alternatives, Tetramethylurea (TMU) and Dimethylformamide (DMF), focusing on their cost-effectiveness in a large-scale production context.
Executive Summary
This compound is a polar aprotic solvent and reagent. Its primary synthesis route involves the reaction of dimethylamine (B145610) with methyl isocyanate. While the precursor costs are seemingly moderate, the extreme toxicity and handling requirements of methyl isocyanate introduce significant hidden costs and safety risks, diminishing its cost-effectiveness for large-scale applications. Alternatives like Tetramethylurea and Dimethylformamide, despite having their own safety considerations, are generally produced from less hazardous materials and are more established in industrial processes, often making them more cost-effective and practical choices.
Comparative Analysis: this compound vs. Alternatives
The cost-effectiveness of a chemical in large-scale synthesis extends beyond the price per kilogram. It encompasses the cost of raw materials, the efficiency of the synthetic process, and, crucially, the costs associated with safety, handling, and waste management.
Synthesis Routes and Precursor Hazards:
-
This compound (TMUa): The most common laboratory and industrial synthesis of this compound involves the reaction of dimethylamine with methyl isocyanate (MIC). Methyl isocyanate is an extremely toxic and volatile chemical, infamous for its role in the Bhopal disaster.[1][2] Its use on a large scale necessitates extensive and costly safety infrastructure, specialized handling protocols, and robust emergency response plans.[3][4] This is the single most significant factor impacting the overall cost-effectiveness of this compound.
-
Tetramethylurea (TMU): A common industrial synthesis for Tetramethylurea involves the reaction of dimethylamine with phosgene (B1210022).[5] While phosgene is also a toxic gas, there are well-established engineering controls and alternative, safer phosgene-free routes being developed.[6][7] This makes its large-scale use more manageable than methyl isocyanate.
-
Dimethylformamide (DMF): DMF is typically synthesized from dimethylamine and carbon monoxide or methyl formate. These precursors are less hazardous than methyl isocyanate or phosgene, contributing to a more favorable safety and cost profile in large-scale production.
Data Presentation: Cost and Property Comparison
The following table summarizes the key quantitative data for this compound and its alternatives. Prices are estimates based on available supplier information and can fluctuate based on market conditions and purchase volume.
| Parameter | This compound (TMUa) | Tetramethylurea (TMU) | Dimethylformamide (DMF) | References |
| CAS Number | 632-14-4 | 632-22-4 | 68-12-2 | [5][8] |
| Primary Synthesis Route | Dimethylamine + Methyl Isocyanate | Dimethylamine + Phosgene | Dimethylamine + Carbon Monoxide | [5][6] |
| Key Precursor Hazard | Methyl Isocyanate (Extremely Toxic) | Phosgene (Toxic) | Carbon Monoxide (Toxic) | [1][2][3] |
| Estimated Bulk Price | Higher due to precursor hazards | ~$10 - $20 / kg | ~$1 - $3 / kg | [1][9][10] |
| Precursor Cost (Dimethylamine) | ~$1 - $3 / kg | ~$1 - $3 / kg | ~$1 - $3 / kg | [3][11][12] |
| Precursor Cost (Methyl Isocyanate) | ~$2.5 - $5 / kg | N/A | N/A | [2][13] |
| Boiling Point | ~170-172 °C | 176.5 °C | 153 °C | [5][8] |
| Solubility in Water | High | Miscible | Miscible | [4][5] |
Experimental Protocols: Synthesis of this compound
This section details a representative laboratory-scale synthesis of this compound from dimethylamine and methyl isocyanate. Note: This procedure should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment, given the extreme toxicity of methyl isocyanate.
Objective: To synthesize 1,1,3-Trimethylurea.
Materials:
-
Dimethylamine (40% solution in water)
-
Methyl isocyanate
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of dimethylamine in anhydrous diethyl ether.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Methyl isocyanate is dissolved in anhydrous diethyl ether and placed in the dropping funnel.
-
The methyl isocyanate solution is added dropwise to the stirred dimethylamine solution, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by vacuum distillation to yield pure 1,1,3-Trimethylurea.
Mandatory Visualizations
Diagram 1: Synthesis Workflow for Substituted Ureas
A simplified workflow for the synthesis of this compound and its alternatives.
Diagram 2: Decision Logic for Solvent/Reagent Selection
References
- 1. businessanalytiq.com [businessanalytiq.com]
- 2. isocyanates prices: Best Deals & Suppliers 2025 [accio.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 6. US3681457A - Method of making tetramethylurea - Google Patents [patents.google.com]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N,N'-Trimethylurea | C4H10N2O | CID 12435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. indiamart.com [indiamart.com]
- 10. Dimethylformamide at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 11. Dimethylamine Prices: Current Market Trends [accio.com]
- 12. imarcgroup.com [imarcgroup.com]
- 13. m.indiamart.com [m.indiamart.com]
Trimethylurea: An Evaluation of Available Scientific Literature for Research Applications
A Comparative Analysis Remains Elusive Due to Limited Published Data
Despite a thorough review of peer-reviewed scientific literature, there is a notable absence of studies validating the specific use of Trimethylurea in research and drug development applications. While its physicochemical properties are documented, its functional application and performance compared to other alternatives are not well-established in the public domain. This scarcity of data prevents the creation of a comprehensive comparison guide with supporting experimental evidence as requested.
This document, therefore, serves to present the available information on this compound and its chemical relatives, highlighting the current knowledge gaps and potential areas for future investigation.
Physicochemical Properties of Urea (B33335) Derivatives
To provide a basis for potential future comparative studies, the following table summarizes the key physicochemical properties of this compound and two structurally related and more extensively studied urea derivatives: 1,3-Dimethylurea and Tetramethylurea. This data is compiled from various chemical databases.
| Property | This compound | 1,3-Dimethylurea | Tetramethylurea |
| CAS Number | 632-14-4 | 96-31-1 | 632-22-4 |
| Molecular Formula | C4H10N2O | C3H8N2O | C5H12N2O |
| Molecular Weight | 102.14 g/mol | 88.11 g/mol | 116.16 g/mol |
| Melting Point | 74-75 °C | 102-107 °C | -1.2 °C |
| Boiling Point | 232.55 °C | 268-270 °C | 176.5 °C |
| Water Solubility | Soluble | 765 g/L at 21.5 °C | Miscible |
Potential, Yet Undocumented, Applications
While specific experimental validations for this compound are lacking, the broader class of urea derivatives finds applications in various scientific domains[1]. These include:
-
Drug Discovery: Urea functionalities are integral to numerous bioactive compounds and are used to modulate drug potency and selectivity[1].
-
Solvents: Tetramethylurea, for instance, is used as an aprotic polar solvent[2].
-
Cryoprotectants: While not specifically mentioning this compound, various chemicals are used to protect cells and tissues from damage during freezing[3][4][5][6][7].
The potential for this compound in these or other applications remains a subject for future research.
Logical Workflow for Evaluating a Novel Chemical Compound
For researchers interested in exploring the utility of a compound like this compound, a structured experimental workflow is essential. The following diagram illustrates a logical progression for validating a new chemical entity for a specific application, such as a cryoprotectant.
Caption: A logical workflow for the validation of a novel chemical compound.
Conclusion
The request for a comparison guide validating the use of this compound cannot be fulfilled at this time due to a lack of peer-reviewed literature detailing its specific applications and performance against alternatives. The information available is primarily descriptive of its chemical and physical properties. Further research is needed to explore and validate the potential uses of this compound in scientific and drug development contexts. The provided workflow and comparative data on related compounds may serve as a starting point for such investigations.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. A Chemical Probe for Dehydrobutyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Trimethylurea: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling trimethylurea, a compliant and clearly defined disposal plan is crucial. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles with side-shields.[1][2][3] In a well-ventilated area, handle the substance, avoiding the formation of dust and aerosols.[3][4]
-
Storage of Waste: Unwanted this compound should be collected in a sealable, compatible waste container.[5] This container must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
Quantitative Data: this compound Properties
A clear understanding of a chemical's properties is fundamental to its safe handling and disposal. The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 632-14-4[4] |
| Molecular Formula | C₄H₁₀N₂O[4][6] |
| Molecular Weight | 102.14 g/mol [6][7] |
| Appearance | White Solid[4] |
| Odor | Characteristic[4] |
| Solubility | Soluble in water[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a structured manner, adhering to institutional and regulatory guidelines. The following protocol outlines the necessary steps for its safe disposal.
Step 1: Waste Characterization
The initial and most critical step is to determine if the this compound waste is classified as hazardous.[4] This determination can be based on your knowledge of the chemical's properties or through analysis if the composition is unknown. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization.[8]
Step 2: Containerization and Labeling
Once characterized, the waste must be placed in a suitable container.
-
For solid waste: Sweep up the solid material and place it in a designated, sealable waste container.[4] Avoid actions that could generate dust.[4]
-
Labeling: Attach a completed "Dangerous Waste" or equivalent hazardous waste label to the container as soon as the first waste is added.[5] The label should clearly identify the contents as "this compound Waste" and include any other required information as per your institution's protocol.
Step 3: Accidental Spill Cleanup
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.[1]
-
For small spills, carefully sweep or scoop up the material, avoiding dust formation, and place it into the designated waste container.[4]
-
Thoroughly clean the contaminated surface.[2]
-
Report any exposure to your supervisor immediately.[5]
Step 4: Arranging for Disposal
With the waste properly containerized and labeled, the final step is to arrange for its collection and disposal.
-
Contact EHS: Complete a Chemical Collection Request Form or follow your institution's specific procedure for waste pickup.[5]
-
Do Not Dispose in Regular Trash or Sewer: Chemical wastes are generally prohibited from being disposed of in the regular trash or down the sanitary sewer unless explicitly permitted by your EHS department for specific, dilute solutions.[8][9]
Step 5: Record Keeping
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance and laboratory safety audits.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. N,N,N'-Trimethylurea | C4H10N2O | CID 12435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
